5-Ethyl-4-thiouridine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-2-5-3-13(11(17)12-9(5)19)10-8(16)7(15)6(4-14)18-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTZNKYXHZOEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Ethyl-4-thiouridine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Ethyl-4-thiouridine, a modified pyrimidine (B1678525) nucleoside. While specific experimental data for this compound is limited in publicly available literature, this document compiles information on its structure, plausible synthetic routes, and potential biological applications based on the well-characterized related compound, 4-thiouridine (B1664626) (4sU).
Chemical Structure and Properties
This compound is a derivative of the nucleoside uridine (B1682114), featuring two key modifications: an ethyl group at the 5th position of the pyrimidine ring and a sulfur atom replacing the oxygen at the 4th position.[1] These modifications can influence the molecule's steric and electronic properties, potentially affecting its biological activity and utility as a research tool.
Quantitative Data
| Property | Value | Source |
| Chemical Formula | C11H16N2O5S | Calculated |
| Molecular Weight | 288.32 g/mol | Calculated |
| Parent Compound | 4-Thiouridine | [2][3] |
| Related Compound | 5-Ethyluridine (B1619342) | [4] |
Synthesis of this compound
A potential multi-step synthesis could involve:
-
Synthesis of 5-Ethyluracil (B24673): This can be achieved through methods such as the condensation of ethyl acetoacetate (B1235776) with urea (B33335) or the alkylation of uracil (B121893) with ethyl iodide.[6]
-
Ribosylation of 5-Ethyluracil: The synthesized 5-ethyluracil can then be coupled with a protected ribose derivative to form 5-ethyluridine.
-
Thionation of 5-Ethyluridine: The final step involves the conversion of the 4-oxo group of 5-ethyluridine to a 4-thio group. This is commonly achieved using reagents like Lawesson's reagent.
An alternative approach, as suggested by the synthesis of other 5-substituted 4-thiouridines, involves the activation of the C4 position of a pre-synthesized 5-ethyluridine followed by condensation with a sulfur source like thioacetic acid.[5]
Experimental Protocols
Detailed experimental protocols for this compound are not currently published. However, the protocols for the synthesis and application of the parent compound, 4-thiouridine, are well-established and would likely be adaptable.
General Synthesis of 4-Thiouridine from Uridine
A common method for synthesizing 4-thiouridine from uridine involves a three-step process:
-
Acetylation of Hydroxyl Groups: The hydroxyl groups of uridine are protected by acetylation.
-
Thionation: The 4-oxo group is converted to a 4-thio group using a thionating agent such as Lawesson's reagent.
-
Deacetylation: The protecting acetyl groups are removed to yield 4-thiouridine.
Metabolic Labeling of RNA with 4-Thiouridine
4-thiouridine is widely used for the metabolic labeling of newly transcribed RNA.[7] A general protocol involves:
-
Cell Culture: Cells of interest are cultured to the desired confluency.
-
Labeling: The cell culture medium is replaced with a medium containing 4-thiouridine. The optimal concentration and labeling time depend on the cell type and experimental goals.
-
RNA Extraction: Total RNA is extracted from the cells using standard methods like TRIzol reagent.[7]
-
Isolation of Labeled RNA: The 4sU-labeled RNA can be isolated through biotinylation of the thiol group, followed by affinity purification with streptavidin-coated beads.[7]
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively characterized. However, based on its structural similarity to 4-thiouridine, it is anticipated to function as a metabolic label for RNA.
Metabolic Labeling and RNA Dynamics
Like 4-thiouridine, this compound is likely taken up by cells and incorporated into newly synthesized RNA in place of uridine.[7] This allows for the temporal tracking of RNA synthesis and degradation. The ethyl group at the 5-position may influence the efficiency of its incorporation by RNA polymerases or its recognition by other cellular machinery.
The general pathway for the metabolic labeling of RNA with 4-thiouridine is as follows:
Potential Applications in Research and Drug Development
The ability to metabolically label RNA makes this compound a potentially valuable tool for:
-
Studying RNA Synthesis and Turnover: By pulse-labeling cells, researchers can measure the rates of transcription and degradation of specific RNAs.
-
Identifying RNA-Protein Interactions: The thiol group in the incorporated nucleoside can be used for crosslinking to interacting proteins, enabling their identification.
-
Investigating RNA Localization and Transport: Labeled RNA can be visualized to study its subcellular localization and movement.
The ethyl group at the 5-position may offer advantages over the unsubstituted 4-thiouridine, such as altered enzymatic recognition or improved crosslinking efficiency, which warrants further investigation.
Conclusion
This compound is a modified nucleoside with the potential to be a valuable tool in molecular biology and drug development. While specific data on this compound is scarce, its structural relationship to 4-thiouridine provides a strong foundation for understanding its likely properties and applications. Further research is needed to fully characterize its synthesis, biological activity, and potential advantages as a molecular probe.
References
- 1. amsbio.com [amsbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Ethyluridine | C11H16N2O6 | CID 146980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Substituted 4-Thiouridines, 4-Thio-2'-deoxyuridines and Their Oligoglycol Carbonate Prodrugs as Promising Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of 5-Ethynyluridine (5-EU) in RNA Labeling
Introduction
Metabolic labeling of nascent RNA is a powerful tool for studying the dynamics of gene expression, including transcription, RNA processing, and turnover. 5-Ethynyluridine (5-EU) is a widely used nucleoside analog for this purpose. This guide provides a comprehensive overview of the mechanism of action of 5-EU, detailed experimental protocols, quantitative data for experimental design, and a discussion of key considerations, including its potential for off-target DNA labeling. It is important to note that while the prompt requested information on "5-Ethyl-4-thiouridine," the scientifically prevalent and relevant compound for this application is 5-Ethynyluridine (5-EU). This guide will focus on 5-EU.
Mechanism of Action of 5-Ethynyluridine (5-EU)
5-EU is a cell-permeable analog of uridine (B1682114) that contains a terminal alkyne group.[1] Once inside the cell, it is metabolized by the endogenous nucleotide salvage pathway and converted into 5-EU triphosphate (5-EUTP). This triphosphate form is then utilized as a substrate by cellular RNA polymerases (I, II, and III) and incorporated into newly transcribed RNA in place of uridine.[2][3]
The key to 5-EU's utility lies in its ethynyl (B1212043) group, which is a small, bio-orthogonal chemical handle. This handle does not significantly perturb cellular processes but can be specifically and efficiently labeled in a subsequent step using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[2][4] This reaction allows for the covalent attachment of various reporter molecules, such as fluorescent dyes for imaging or biotin (B1667282) for affinity purification and subsequent sequencing analysis.[1][5]
A critical consideration is the potential for 5-EU to be converted into its deoxyribonucleotide counterpart by ribonucleotide reductase, leading to its incorporation into DNA.[6] This has been observed in some organisms and proliferating cells and can be a source of background signal.[7] Therefore, appropriate controls, such as RNase treatment, are essential to ensure the specificity of RNA labeling.[6]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of 5-EU Incorporation
The following diagram illustrates the cellular uptake and metabolic conversion of 5-EU, leading to its incorporation into nascent RNA.
References
- 1. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
The Advent of Thiouridines in Transcriptome Analysis: A Technical Guide to 4-Thiouridine as a Research Tool
Disclaimer: This guide focuses on the discovery, development, and application of 4-thiouridine (B1664626) (4sU) as a pivotal research tool for studying RNA dynamics. Extensive searches for "5-Ethyl-4-thiouridine" did not yield specific research literature, suggesting it may be a novel, less-documented compound, or a possible misnomer for the widely-used 4-thiouridine or other 5-position modified uridine (B1682114) analogs. Given the comprehensive body of research on 4sU and its foundational role in transcriptomics, this guide will detail its properties and applications as a representative thiolated uridine analog.
Introduction
The study of gene expression has been revolutionized by techniques that allow for the precise measurement of RNA synthesis and decay. Metabolic labeling of nascent RNA with nucleoside analogs has emerged as a powerful strategy to capture the dynamic nature of the transcriptome. Among these analogs, 4-thiouridine (4sU) has become an invaluable tool for researchers, scientists, and drug development professionals.[1][2] When introduced to cells, 4sU is readily taken up and incorporated into newly transcribed RNA in place of uridine.[1][2] This substitution introduces a thiol group, a unique chemical handle that enables the selective isolation and analysis of newly synthesized RNA.[1][3] This technical guide provides an in-depth overview of the discovery, development, and application of 4-thiouridine as a research tool, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.
Discovery and Development
The utility of 4-thiouridine as a metabolic label stems from its efficient incorporation into nascent RNA and the unique chemical properties of the thio-group.[1][3] Early studies demonstrated that cells could uptake 4sU and convert it into 4-thiouridine triphosphate (4sUTP), which is then utilized by RNA polymerases.[3] The presence of the thiol group allows for specific chemical reactions that do not affect the native RNA population, enabling the separation of newly transcribed RNA from pre-existing RNA.[3] This has led to the development of several high-throughput sequencing-based methods, such as SLAM-seq and TUC-seq, which leverage 4sU labeling to provide a global view of RNA synthesis and decay rates.[3]
Mechanism of Action and Cellular Processing
The core principle behind 4sU-based RNA labeling is its metabolic conversion and incorporation into RNA, followed by selective chemical modification.
Caption: Cellular uptake and metabolic pathway of 4-thiouridine (4sU).
Once incorporated, the thiol group on the 4sU-labeled RNA can be biotinylated, allowing for the specific capture of these molecules using streptavidin-coated beads.[2] This process effectively separates the newly synthesized transcriptome from the total RNA pool.
Quantitative Data
The successful application of 4sU labeling requires careful consideration of its concentration and potential cellular perturbations. The following tables summarize key quantitative data from the literature.
| Parameter | Cell Type | Concentration | Incubation Time | Effect | Reference |
| Recommended Concentration | Various | 100 µM - 1 mM | 15 min - 24 h | Optimal for RNA labeling with consideration for cytotoxicity and RNA half-life. | [4] |
| Cytotoxicity | HEK293T | 50 µM | 30 min | Some prodrugs showed increased cytotoxicity. | [3] |
| Various | > 50 µM | Extended | Inhibition of rRNA synthesis and processing.[1][4][5][6] | [1][4][5][6] | |
| Various | > 100 µM | > 12 h | Potential for adverse effects. | [4] | |
| rRNA Synthesis Inhibition | U2OS | > 50 µM | Not specified | Inhibition of 47S rRNA production and processing. | [6] |
| Incorporation Rate | Mammalian cells | 500 µM | 2 h | 0.5% to 2.3% median incorporation rate. | [1] |
| Mammalian cells | 100 µM | 24 h | 0.5% to 2.3% median incorporation rate. | [1] |
Experimental Protocols
Metabolic Labeling of Nascent RNA with 4-Thiouridine
This protocol describes the general procedure for labeling newly synthesized RNA in cultured mammalian cells.
Materials:
-
4-thiouridine (4sU) solution (e.g., 50 mM in sterile, RNase-free water)
-
Complete cell culture medium
-
Cultured mammalian cells (70-80% confluent)
-
TRIzol reagent or other cell lysis buffer
Procedure:
-
Prepare the 4sU-containing culture medium by adding the 4sU stock solution to the pre-warmed complete medium to the desired final concentration (e.g., 100 µM).
-
Aspirate the existing medium from the cultured cells.
-
Add the 4sU-containing medium to the cells.
-
Incubate the cells for the desired labeling period (pulse time). This can range from minutes to hours depending on the experimental goals.
-
To stop the labeling, aspirate the 4sU-containing medium and immediately add TRIzol reagent to lyse the cells and stabilize the RNA.
-
Proceed with total RNA extraction according to the TRIzol manufacturer's protocol.
Biotinylation of 4sU-labeled RNA
This protocol outlines the chemical modification of the thiol group in 4sU-labeled RNA with biotin (B1667282).
Materials:
-
Total RNA containing 4sU-labeled species
-
Biotin-HPDP (N-(6-(Biotinamido)hexyl)-3'-(2'-pyridyldithio)propionamide)
-
Dimethylformamide (DMF)
-
10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
RNase-free water
Procedure:
-
Prepare a 1 mg/mL stock solution of Biotin-HPDP in DMF.
-
In an RNase-free tube, combine the total RNA (e.g., 50-100 µg), 10x Biotinylation Buffer, and Biotin-HPDP. A typical ratio is 2 µL of 1 mg/mL Biotin-HPDP per 1 µg of RNA.
-
Bring the final reaction volume to a suitable volume with RNase-free water.
-
Incubate the reaction for 1.5 to 2 hours at room temperature with gentle rotation.
-
After incubation, the biotinylated RNA can be purified from the unreacted biotin by methods such as chloroform (B151607) extraction followed by isopropanol (B130326) precipitation.
Isolation of Biotinylated RNA using Streptavidin Beads
This protocol describes the enrichment of biotinylated, newly synthesized RNA.
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., high salt, low salt, and Tris-based buffers)
-
Elution buffer (containing a reducing agent like DTT to cleave the disulfide bond in Biotin-HPDP)
Procedure:
-
Resuspend the streptavidin beads in a binding buffer.
-
Add the biotinylated RNA to the beads and incubate at room temperature with rotation to allow binding.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant (unlabeled RNA).
-
Wash the beads several times with a series of wash buffers to remove non-specifically bound RNA.
-
Elute the captured RNA from the beads by adding the elution buffer and incubating. The reducing agent will cleave the bond between biotin and the RNA.
-
Collect the supernatant containing the enriched, newly synthesized RNA.
-
The isolated RNA can then be used for downstream applications such as qRT-PCR or RNA sequencing.
Caption: Experimental workflow for the isolation of 4sU-labeled nascent RNA.
Applications in Research and Drug Development
The ability to isolate and quantify newly synthesized RNA has profound implications for various research areas:
-
Transcriptional Dynamics: 4sU labeling allows for the direct measurement of transcription rates and how they change in response to stimuli, such as drug treatment or developmental cues.
-
RNA Stability: By performing pulse-chase experiments, where cells are labeled with 4sU for a period and then transferred to a medium with unlabeled uridine, the decay rates of specific transcripts can be determined.
-
Mechanism of Action Studies: For drug development, 4sU labeling can elucidate how a compound affects gene expression at the level of transcription, providing insights into its mechanism of action.
-
Splicing Analysis: Investigating the kinetics of pre-mRNA splicing by analyzing the appearance of spliced and unspliced transcripts in the newly synthesized RNA population.[1]
Potential Artifacts and Considerations
While a powerful tool, it is crucial to be aware of potential artifacts associated with 4sU labeling:
-
Cytotoxicity and Cellular Stress: As indicated in the quantitative data, high concentrations or long exposure times to 4sU can be toxic to cells and may induce a nucleolar stress response, inhibiting rRNA synthesis.[4][5][6] It is therefore essential to optimize the labeling conditions for each cell type and experimental setup.
-
Splicing Inhibition: Some studies have shown that high levels of 4sU incorporation can interfere with pre-mRNA splicing efficiency, particularly for introns with weak splice sites.[1]
-
Structural Perturbations: The substitution of oxygen with sulfur can subtly alter the structure of the RNA, which may affect RNA-protein interactions or RNA secondary structure.[1]
Conclusion
4-Thiouridine has become an indispensable tool in the molecular biologist's toolkit, enabling a deeper understanding of the dynamic lifecycle of RNA. By providing a means to specifically label and isolate newly transcribed RNA, 4sU has opened the door to genome-wide studies of transcription, RNA processing, and decay. While researchers should be mindful of the potential for cellular perturbations, carefully designed experiments with appropriate controls can yield invaluable insights into the regulation of gene expression in health and disease, and in response to therapeutic interventions. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this powerful technology.
References
- 1. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing 5-Ethyl-4-thiouridine for Advanced Studies of RNA Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the application of 4-thiouridine (B1664626) (4sU) for studying RNA dynamics. Extensive research for "5-Ethyl-4-thiouridine" yielded minimal specific information regarding its use in metabolic labeling of RNA. The available literature predominantly points to 4-thiouridine as the standard thiol-modified uridine (B1682114) analog for the techniques described herein. It is plausible that "this compound" is a less common derivative or a potential misnomer for the widely used 4sU. The principles, protocols, and data presented are based on the established use of 4sU and are expected to be largely applicable to a similar 5-substituted analog, though empirical validation would be required.
Introduction: Unveiling RNA Dynamics with Thiol-Modified Nucleosides
The steady-state level of any given RNA is a dynamic equilibrium between its synthesis, processing, and degradation. Traditional RNA sequencing provides a static snapshot of the transcriptome, masking the underlying kinetics. Metabolic labeling with nucleoside analogs allows for the temporal tracking of newly synthesized RNA, providing profound insights into the life cycle of transcripts. 4-thiouridine (4sU) is a cell-permeable uridine analog that is efficiently incorporated into nascent RNA transcripts by cellular machinery.[1][2] The substitution of the oxygen at position 4 with a sulfur atom introduces a unique chemical handle for the specific isolation or modification of newly transcribed RNA without significantly perturbing cellular processes at appropriate concentrations.[3][4][5]
This guide details the core principles and methodologies for using 4sU to investigate RNA dynamics, with a focus on its application in cutting-edge sequencing techniques like SLAM-seq.
Mechanism of Action and Cellular Incorporation
Once introduced to cell culture media, 4sU is taken up by cells via nucleoside transporters.[3][4] Inside the cell, it is phosphorylated by the endogenous nucleotide salvage pathway to form 4-thiouridine triphosphate (s4UTP). This modified nucleotide is then utilized by RNA polymerases as a substrate in place of uridine triphosphate (UTP) for the synthesis of new RNA molecules. The thiol group in the incorporated 4sU does not significantly alter the RNA structure or its interaction with most RNA-binding proteins, making it a minimally perturbative label.[6]
Signaling Pathway: Cellular Processing of 4-thiouridine
Caption: Metabolic activation of 4-thiouridine within the cell.
Quantitative Data: Labeling Efficiency and Cytotoxicity
The efficiency of 4sU incorporation and its potential impact on cellular health are critical considerations for experimental design. These parameters can vary depending on the cell type, 4sU concentration, and labeling duration.
| Parameter | Cell Type | 4sU Concentration | Labeling Time | Observation | Reference |
| Incorporation Rate | Mammalian Cells | 100 µM - 1 mM | 15 min - 24 h | Optimal incorporation ranges from 1% to 10% of total uridine. | [6] |
| rRNA Synthesis | Human U2OS Cells | > 50 µM | Not specified | Inhibition of 47S rRNA production and processing. | [7] |
| rRNA Synthesis | Human U2OS Cells | 100 µM | Not specified | Reduces 47S rRNA levels by ~75% and processing by ~60%. | [7] |
| Nucleolar Stress | Human Cells | > 50 µM | Not specified | Triggers a nucleolar stress response, including translocation of NPM1 and induction of p53. | [7] |
| Cytotoxicity | Various | High concentrations (>100 µM) | Extended periods (>12h) | Can affect cell viability and inhibit proliferation. | [8] |
Experimental Protocols
Metabolic Labeling of Nascent RNA with 4-thiouridine
This protocol is a general guideline for labeling adherent mammalian cells. Optimization of 4sU concentration and incubation time is recommended for each cell line and experimental goal.[1][2]
Materials:
-
4-thiouridine (4sU) powder
-
Sterile, RNase-free water or DMSO for stock solution
-
Complete cell culture medium
-
Adherent cells at 70-80% confluency
Procedure:
-
Prepare a sterile 50 mM stock solution of 4sU in RNase-free water or DMSO. Store in small aliquots at -20°C and thaw only once before use.[1][2]
-
Warm the complete cell culture medium to 37°C.
-
Add the 4sU stock solution to the pre-warmed medium to achieve the desired final concentration (e.g., 100 µM). Mix thoroughly.
-
Aspirate the old medium from the cultured cells.
-
Gently add the 4sU-containing medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 15 minutes for nascent transcripts, or longer for decay studies) under standard culture conditions (37°C, 5% CO2).
-
To stop the labeling, aspirate the 4sU-containing medium and proceed immediately with cell lysis using a reagent like TRIzol, which also inactivates RNases.
SLAM-seq: Thiol(SH)-linked Alkylation for Metabolic Sequencing
SLAM-seq is a powerful technique that identifies incorporated 4sU nucleotides as T-to-C conversions in sequencing data, enabling the quantification of newly synthesized transcripts without the need for biochemical enrichment.
Experimental Workflow:
Caption: The experimental workflow for SLAM-seq.
Protocol Overview:
-
Metabolic Labeling: Label cells with 4sU as described in protocol 4.1.
-
RNA Extraction: Isolate total RNA from the labeled cells using a standard method (e.g., TRIzol extraction followed by column purification).
-
Thiol-Alkylation:
-
Treat the total RNA with iodoacetamide (IAA). The IAA covalently attaches a carboxyamidomethyl group to the thiol group of the incorporated 4sU.
-
This alkylation step is crucial as it alters the base-pairing properties of the modified uridine.
-
-
Reverse Transcription and Library Preparation:
-
During the reverse transcription step of RNA-seq library preparation, the reverse transcriptase enzyme preferentially incorporates a guanine (B1146940) (G) opposite the alkylated 4sU, instead of the usual adenine (B156593) (A).
-
-
Sequencing and Data Analysis:
-
The resulting cDNA library is sequenced.
-
Bioinformatic analysis is then used to align the sequencing reads to a reference genome/transcriptome and identify positions where a thymine (B56734) (T) in the reference corresponds to a cytosine (C) in the sequencing reads. These T>C conversions mark the sites of 4sU incorporation.
-
Applications in RNA Dynamics and Drug Discovery
The ability to distinguish newly synthesized RNA from the pre-existing pool has numerous applications:
-
Measuring RNA Synthesis and Decay Rates: Pulse-chase experiments, where cells are labeled with 4sU for a short period (pulse) and then transferred to a medium with unlabeled uridine (chase), allow for the direct measurement of transcript half-lives on a genome-wide scale.
-
Dissecting Gene Expression Regulation: Researchers can determine whether changes in gene expression following a specific stimulus (e.g., drug treatment) are due to altered transcription rates or changes in RNA stability.[9]
-
Studying RNA Processing: By analyzing the kinetics of intron removal from 4sU-labeled pre-mRNAs, the efficiency and regulation of splicing can be investigated.
-
Target Identification and Validation in Drug Discovery: The effect of a compound on the transcriptional output of specific genes can be rapidly assessed. This allows for the identification of on-target and off-target effects and provides insights into the compound's mechanism of action.
Logical Relationship: Differentiating Transcription vs. Stability
Caption: Using 4sU labeling to discern the mechanism of gene expression changes.
Conclusion
Metabolic labeling with 4-thiouridine provides a robust and versatile framework for the quantitative analysis of RNA dynamics. From fundamental research into gene regulation to preclinical drug development, the ability to track the lifecycle of RNA molecules offers a level of resolution unattainable with conventional transcriptomic methods. As sequencing technologies and bioinformatic tools continue to evolve, the applications of 4sU-based methodologies are poised to further expand our understanding of the intricate and dynamic world of the transcriptome.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
The Incorporation of 5-Ethyl-4-thiouridine into Nascent RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the metabolic labeling of nascent RNA using the uridine (B1682114) analog, 5-Ethyl-4-thiouridine (E-4-S-U). While direct studies on this compound are limited, this document outlines the well-established mechanism of incorporation for the closely related and widely used analog, 4-thiouridine (B1664626) (4sU). It is presumed that E-4-S-U follows a similar intracellular pathway. This guide details the cellular uptake, enzymatic conversion to its active triphosphate form, and subsequent incorporation into newly transcribed RNA by RNA polymerases. Furthermore, it presents key quantitative data, detailed experimental protocols for nascent RNA labeling, and visual diagrams of the metabolic pathway and experimental workflow to facilitate the application of this powerful technique in research and drug development.
Introduction
Metabolic labeling of newly synthesized RNA is a powerful tool for studying the dynamics of gene expression, including transcription rates, RNA processing, and turnover.[1][2][3][4][5] Uridine analogs that can be incorporated into nascent RNA transcripts serve as chemical handles for their subsequent isolation and analysis. 4-thiouridine (4sU) is a widely used uridine analog for this purpose.[1][2][3][4][5][6][7] This guide focuses on the incorporation of a related analog, this compound (E-4-S-U). By leveraging the extensive knowledge of 4sU metabolism, we can infer the pathway of E-4-S-U incorporation.
The introduction of a thiol group at the 4-position of the uridine base allows for specific chemical reactions, enabling the biotinylation and subsequent enrichment of the labeled RNA. The ethyl group at the 5-position may offer altered properties, such as modified enzymatic recognition or different crosslinking characteristics, though further research is needed to fully elucidate these aspects.
The Metabolic Pathway of this compound
The incorporation of this compound into nascent RNA is a multi-step process that relies on endogenous cellular machinery. The pathway can be broken down into three main stages: cellular uptake, anabolic conversion to the triphosphate form, and RNA polymerase-mediated incorporation.
Cellular Uptake
Exogenously supplied this compound, as a nucleoside, is transported into the cell. For the analogous 4-thiouridine, this uptake is mediated by nucleoside transporters.[1][7] Cell lines like HEK293 and HeLa, which express high levels of uridine transporters such as SLC29A1 and SLC29A2, readily take up 4sU.[1][7] It is highly probable that E-4-S-U utilizes the same transport mechanisms.
Anabolic Conversion to this compound Triphosphate
Once inside the cell, this compound must be converted into its active triphosphate form, this compound triphosphate (E-4-S-UTP), to be recognized as a substrate by RNA polymerases. This conversion is a sequential three-step phosphorylation process catalyzed by cellular kinases:
-
Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (E-4-S-UMP). This initial phosphorylation is often the rate-limiting step in the anabolic pathway.[1][7]
-
Diphosphorylation: E-4-S-UMP is then converted to this compound diphosphate (B83284) (E-4-S-UDP).
-
Triphosphorylation: Finally, E-4-S-UDP is phosphorylated to the active this compound triphosphate (E-4-S-UTP).
This pathway is analogous to the salvage pathway for natural pyrimidine (B1678525) nucleosides.
Incorporation into Nascent RNA
The resulting E-4-S-UTP competes with the endogenous uridine triphosphate (UTP) pool for incorporation into newly synthesized RNA transcripts by RNA polymerases (I, II, and III).[2] The polymerase recognizes E-4-S-UTP as an analog of UTP and incorporates it into the elongating RNA chain opposite to adenosine (B11128) residues in the DNA template.
Quantitative Data
The efficiency of labeling and potential cellular perturbations are critical considerations for designing metabolic labeling experiments. The following tables summarize key quantitative parameters, primarily derived from studies on 4sU, which should serve as a valuable starting point for optimizing the use of E-4-S-U.
| Parameter | Value | Cell Type | Notes | Reference |
| Labeling Concentration | 10 µM - 500 µM | Various | Concentration should be optimized for each cell line and experimental goal to balance labeling efficiency and potential cytotoxicity. | [2][5] |
| Labeling Time | 15 min - 24 h | Various | Shorter times are used to label newly transcribed RNA, while longer times can be used for RNA stability studies. | [6] |
| Incorporation Rate | 0.5% - 2.3% | Mammalian cells | This is the median incorporation rate for 4sU at concentrations of 100 µM for 24h or 500 µM for 2h. | [5] |
| Inhibition of rRNA Synthesis | > 50 µM | Human cells | High concentrations of 4sU can inhibit the production and processing of ribosomal RNA. | [2] |
Table 1: Quantitative Parameters for Thiouridine-based RNA Labeling
Experimental Protocols
The following section provides a general methodology for the metabolic labeling and isolation of nascent RNA using a thiouridine analog.
Metabolic Labeling of Nascent RNA in Cell Culture
-
Cell Seeding: Plate cells to reach 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the required volume of culture medium containing the desired final concentration of this compound. It is recommended to prepare a stock solution of E-4-S-U in an appropriate solvent (e.g., sterile RNase-free water or DMSO).
-
Labeling: Aspirate the existing medium from the cells and replace it with the labeling medium. Incubate the cells for the desired duration under standard culture conditions.
-
Cell Lysis: After incubation, aspirate the labeling medium and immediately lyse the cells using a reagent suitable for RNA extraction, such as TRIzol.[4]
Isolation of Total RNA
-
Follow the manufacturer's protocol for the chosen RNA extraction method (e.g., TRIzol-chloroform extraction followed by isopropanol (B130326) precipitation).
-
Resuspend the final RNA pellet in RNase-free water.
Biotinylation of Thiol-Containing RNA
-
Reaction Setup: In a tube, combine the total RNA, a biotinylating reagent such as Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide), and the appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature with rotation for 1.5 to 2 hours.
-
Purification: Remove excess, unreacted biotin (B1667282) by performing a chloroform (B151607) extraction and subsequent isopropanol precipitation of the RNA.
Enrichment of Biotinylated Nascent RNA
-
Binding to Streptavidin Beads: Resuspend the biotinylated RNA in a suitable binding buffer and add streptavidin-coated magnetic beads.
-
Incubation: Incubate to allow the biotinylated RNA to bind to the streptavidin beads.
-
Washing: Wash the beads several times with appropriate wash buffers to remove non-biotinylated RNA.
-
Elution: Elute the captured nascent RNA from the beads by adding a reducing agent, such as dithiothreitol (B142953) (DTT), which cleaves the disulfide bond in the Biotin-HPDP linker.
Potential Considerations and Off-Target Effects
While metabolic labeling with thiouridine analogs is a powerful technique, it is important to be aware of potential perturbations to cellular processes. High concentrations of 4sU have been shown to:
-
Inhibit rRNA synthesis and processing: This can lead to nucleolar stress.[2]
-
Affect pre-mRNA splicing: The incorporation of 4sU can interfere with splicing efficiency, particularly for introns with weak splice sites.[5]
-
Induce a p53 response and inhibit proliferation. [2]
It is crucial to perform control experiments and to use the lowest effective concentration of the labeling reagent to minimize these off-target effects.
Conclusion
The metabolic labeling of nascent RNA with this compound is presumed to follow the well-characterized pathway of 4-thiouridine, involving cellular uptake, sequential phosphorylation to its active triphosphate form, and incorporation into newly synthesized RNA by RNA polymerases. This technique provides a robust method for isolating and analyzing the dynamic landscape of the transcriptome. By carefully considering the experimental parameters and potential cellular effects, researchers can effectively employ this approach to gain valuable insights into the regulation of gene expression. Further studies are warranted to fully characterize the specific properties and potential advantages of the 5-ethyl modification.
References
- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Metabolic Labeling with 5-Ethyl-4-thiouridine (5-EU)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic labeling with nucleoside analogs has become an indispensable tool for elucidating the dynamics of RNA synthesis, processing, and decay. Among these analogs, 5-Ethyl-4-thiouridine (5-EU), a non-natural pyrimidine (B1678525) analog, has gained prominence for its utility in tracking nascent RNA. This technical guide provides a comprehensive overview of the 5-EU metabolic labeling process, from its fundamental principles to detailed experimental protocols and data analysis considerations. We delve into the mechanism of 5-EU incorporation, the highly efficient "click" chemistry used for its detection, and its applications in studying transcriptional regulation in various biological contexts, including the analysis of key signaling pathways. This guide aims to equip researchers with the knowledge and methodologies necessary to effectively employ 5-EU in their investigations of RNA metabolism.
Core Principles of 5-EU Metabolic Labeling
This compound (5-EU) is a synthetic analog of uridine (B1682114) that can be readily taken up by cells. Once inside the cell, it is converted into 5-EU triphosphate (5-EUTP) by the cellular nucleotide salvage pathway. This modified nucleotide is then incorporated into newly transcribed RNA by RNA polymerases in place of the natural uridine triphosphate (UTP). The key feature of 5-EU is the presence of a terminal alkyne group, which serves as a bioorthogonal handle for subsequent detection.[1]
The detection of 5-EU-labeled RNA is achieved through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3] This reaction forms a stable triazole linkage between the alkyne group on the 5-EU and an azide-containing reporter molecule, such as a fluorophore or biotin.[2][4][5][6] This method offers high sensitivity and low background, making it suitable for a wide range of applications, from fluorescence microscopy to high-throughput sequencing.[2]
It is important to note that while 5-EU is a powerful tool, researchers should be aware of potential off-target effects. Studies have shown that under certain conditions, 5-EU can be incorporated into DNA, which could affect the interpretation of results.[7] Therefore, appropriate controls are essential to ensure the specificity of RNA labeling.
Quantitative Data on 5-EU Labeling
The efficiency of 5-EU incorporation and its potential cytotoxicity are critical parameters to consider when designing experiments. The following tables summarize key quantitative data related to 5-EU metabolic labeling.
Table 1: 5-EU Incorporation Efficiency
| Parameter | Value | Cell Line/System | Reference |
| Substitution Rate | ~1% | Mammalian Cells | [8] |
| Incorporation Time | Detectable within 15 minutes | Mammalian Cells | [8] |
Table 2: Cytotoxicity of 5-EU (Illustrative IC50 Values)
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |
| HeLa | Cisplatin | 48 | 21.3 | [13] |
| A549 | Cisplatin | 48 | 15.1 | [13] |
| HEK293 | (Data not available for 5-EU) | - | - |
Table 3: Representative RNA Half-Life Data from Pulse-Chase Experiments
5-EU pulse-chase experiments coupled with high-throughput sequencing (EU-seq) can provide genome-wide measurements of RNA decay rates. The following is an illustrative example of how RNA half-life data can be presented.
| Gene | Half-life (hours) - Condition A | Half-life (hours) - Condition B | Fold Change |
| MYC | 0.5 | 0.8 | 1.6 |
| GAPDH | >12 | >12 | - |
| FOS | 0.3 | 0.4 | 1.3 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 5-EU metabolic labeling.
General Workflow for 5-EU Labeling and Detection
The overall process involves incubating cells with 5-EU, followed by fixation, permeabilization, and the click chemistry reaction to attach a fluorescent probe.
Detailed Protocol for 5-EU Pulse-Chase Experiment to Measure RNA Half-Life
This protocol allows for the determination of RNA decay rates by labeling a cohort of newly synthesized RNA and monitoring its abundance over time.[14][15][16]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5-EU stock solution (e.g., 100 mM in DMSO)
-
Uridine stock solution (e.g., 100 mM in water)
-
TRIzol reagent
-
RNA purification kit
-
Click chemistry reagents (e.g., Click-iT™ Nascent RNA Capture Kit)
-
Reagents for downstream analysis (e.g., qRT-PCR or NGS library preparation)
Procedure:
-
Pulse with 5-EU:
-
Culture cells to the desired confluency.
-
Add 5-EU to the culture medium to a final concentration of 0.1-1 mM.
-
Incubate for a short period (e.g., 1-4 hours) to label newly transcribed RNA.
-
-
Chase with Uridine:
-
Remove the 5-EU containing medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to chase the 5-EU label.
-
-
Time-Point Collection:
-
Harvest cells at various time points after the start of the chase (e.g., 0, 2, 4, 8, 12 hours).
-
-
RNA Isolation:
-
Lyse the cells at each time point using TRIzol reagent and purify total RNA according to the manufacturer's protocol.[10]
-
-
Enrichment of 5-EU Labeled RNA:
-
Perform a click reaction to biotinylate the 5-EU-containing RNA.
-
Enrich the biotinylated RNA using streptavidin-coated magnetic beads.[10]
-
-
Quantification:
-
Data Analysis:
-
Calculate the RNA half-life by fitting the decay in RNA abundance over time to an exponential decay curve.
-
References
- 1. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of RNAs uncovers hidden features and dynamics of the Arabidopsis thaliana transcriptome | bioRxiv [biorxiv.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. The Dynamics of Cytoplasmic mRNA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
Navigating RNA Dynamics: A Technical Guide to 5-Substituted Thiouridines for Metabolic Labeling
A Whitepaper on Preliminary Studies and Proof-of-Concept Experiments with 5-Ethyl-4-thiouridine and its Analogs for Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Preliminary searches for "this compound" yielded limited specific data. This guide provides a comprehensive overview based on the closely related and extensively studied analog, 4-thiouridine (B1664626) (4sU), and the recently synthesized 5-ethynyl-4'-thiouridine. This approach offers valuable insights into the anticipated behavior and application of 5-substituted thiouridines in molecular biology and drug development.
Introduction: The Role of Modified Nucleosides in Transcriptome Analysis
The study of RNA synthesis, processing, and decay is fundamental to understanding gene expression dynamics. Metabolic labeling with modified nucleosides has emerged as a powerful technique to track RNA populations within cells.[1][2][3] 4-thiouridine (4sU), a photoreactive analog of uridine, is widely used for this purpose.[2][4] Upon introduction to cells, 4sU is incorporated into newly transcribed RNA.[1][3] This allows for the specific isolation and analysis of nascent transcripts, providing a dynamic view of the transcriptome that is not achievable with steady-state RNA analysis.[1][3][5] The development of 5-substituted analogs, such as 5-ethynyl-4'-thiouridine, represents a further advancement in this field, offering new possibilities for chemical functionalization and detection of newly synthesized RNA.[6]
Biochemical Profile and Mechanism of Action
5-substituted-4-thiouridines, like their parent compound 4sU, are expected to be recognized by cellular salvage pathways. Nucleoside transporters facilitate their uptake into the cell, where they are subsequently phosphorylated by uridine-cytidine kinases to the triphosphate form.[4][7] This triphosphate analog is then utilized by RNA polymerases as a substrate for transcription, leading to its incorporation into nascent RNA in place of uridine.[4]
The key to the utility of these compounds lies in the thio-group at the 4-position, which provides a reactive handle for further chemical modification, and the substituent at the 5-position, which can be tailored for specific applications. For instance, the thiol group can be biotinylated for affinity purification of labeled RNA.[1]
Signaling Pathway of 4-thiouridine Metabolism and Incorporation
The metabolic pathway of 4sU involves cellular uptake, phosphorylation, and incorporation into RNA. The following diagram illustrates this process.
Caption: Metabolic activation of 4-thiouridine and its incorporation into nascent RNA.
Proof-of-Concept: 5-Ethynyl-4'-thiouridine for RNA Synthesis Detection
A recent study has demonstrated the synthesis and application of a novel 5-substituted 4'-thionucleoside, 5-ethynyl-4'-thiouridine, for monitoring RNA synthesis in proliferating HeLa cells.[6] This serves as a direct proof-of-concept for the utility of 5-substituted thiouridines. The ethynyl (B1212043) group provides a bioorthogonal handle for "click chemistry" reactions, allowing for the covalent attachment of fluorescent probes or affinity tags for the detection and isolation of newly synthesized RNA.[6]
Potential Cytotoxicity and Cellular Effects
It is crucial to consider the potential for cellular perturbation when using nucleoside analogs. High concentrations and prolonged exposure to 4sU have been shown to have cytotoxic effects, including the inhibition of rRNA synthesis and processing, which can trigger a nucleolar stress response.[8][9] This can lead to the induction of p53 and cell proliferation arrest.[9] Studies have also indicated that 4sU incorporation can affect pre-mRNA splicing, particularly for introns with weak splice sites.[10][11][12] Therefore, it is essential to optimize the concentration and labeling time for each cell type and experimental system to minimize these off-target effects.[8]
Quantitative Effects of 4-thiouridine on Cellular Processes
| Parameter | Cell Line | 4sU Concentration | Duration | Observed Effect | Reference |
| rRNA Synthesis | Human U2OS | > 50 µM | Not specified | Inhibition of 47S rRNA production and processing | [9] |
| Cell Proliferation | Human U2OS | > 50 µM | Not specified | Inhibition | [9] |
| p53 Induction | Human U2OS | > 50 µM | Not specified | Stabilization and induction | [9] |
| Pre-mRNA Splicing | HEK293 | 40 µM | 2 and 24 hours | Modest but statistically significant influence on a small number of alternative splicing events | [10] |
| Splicing Efficiency (in vitro) | Not applicable | 0-100% incorporation | Not applicable | Decreased splicing efficiency with increased 4sU incorporation | [10][11] |
Experimental Protocols
Metabolic Labeling of Nascent RNA with 4-thiouridine
This protocol describes the general procedure for labeling newly synthesized RNA in cultured mammalian cells with 4sU.[1][3][13]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
4-thiouridine (4sU) stock solution (e.g., 50 mM in sterile, RNase-free water)
-
TRIzol reagent
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
Procedure:
-
Culture cells to 70-80% confluency.
-
Prepare fresh culture medium containing the desired final concentration of 4sU (typically ranging from 10 µM to 500 µM, to be optimized).
-
Aspirate the old medium from the cells and replace it with the 4sU-containing medium.
-
Incubate the cells for the desired labeling period (ranging from 15 minutes to 24 hours, to be optimized).
-
To harvest, aspirate the labeling medium and add TRIzol reagent directly to the culture dish to lyse the cells.
-
Proceed with total RNA extraction according to the TRIzol manufacturer's protocol. This involves phase separation with chloroform, precipitation of RNA with isopropanol, and washing with 75% ethanol.
-
Resuspend the purified total RNA in RNase-free water.
Biotinylation and Purification of 4sU-labeled RNA
This protocol outlines the enrichment of 4sU-labeled RNA from the total RNA population.[1]
Materials:
-
Total RNA containing 4sU-labeled transcripts
-
EZ-Link Biotin-HPDP
-
Dimethylformamide (DMF)
-
Biotinylation buffer (e.g., 100 mM Tris, 10 mM EDTA, pH 7.4)
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer (containing a reducing agent like DTT)
Procedure:
-
Dissolve Biotin-HPDP in DMF to prepare a stock solution.
-
In a reaction tube, mix the total RNA with biotinylation buffer and the Biotin-HPDP solution.
-
Incubate the reaction at room temperature for 1.5 hours to allow for the biotinylation of the thiol group on the 4sU.
-
Remove unincorporated biotin (B1667282) by chloroform extraction and ethanol precipitation.
-
Resuspend the biotinylated RNA in a binding buffer compatible with the streptavidin beads.
-
Incubate the RNA with pre-washed streptavidin magnetic beads to capture the biotinylated transcripts.
-
Wash the beads several times with wash buffers to remove non-specifically bound RNA.
-
Elute the purified 4sU-labeled RNA from the beads using an elution buffer containing a reducing agent to cleave the disulfide bond in the Biotin-HPDP linker.
-
Precipitate the eluted RNA to concentrate it and remove the elution buffer components.
-
Resuspend the purified nascent RNA in RNase-free water for downstream applications such as qRT-PCR or RNA sequencing.
Experimental Workflow for Nascent RNA Analysis
The following diagram provides a high-level overview of a typical experimental workflow for studying nascent RNA using 4sU labeling.
Caption: Workflow for the isolation and analysis of nascent RNA using 4sU labeling.
Future Directions and Conclusion
The development of novel 5-substituted-4-thiouridines, such as this compound, holds significant promise for advancing our ability to study transcriptome dynamics. These compounds can be engineered with specific functionalities at the 5-position to enable novel detection and manipulation strategies. The proof-of-concept with 5-ethynyl-4'-thiouridine paves the way for the exploration of other 5-substituted analogs.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 6. Biocatalytic Nucleobase Diversification of 4'-Thionucleosides and Application of Derived 5-Ethynyl-4'-thiouridine for RNA Synthesis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 13. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
The Significance of the 5-Ethyl Group in 4-Thiouridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The modification of nucleoside analogues is a cornerstone of antiviral and antimicrobial drug discovery. Among these, 5-substituted pyrimidine (B1678525) nucleosides have demonstrated significant therapeutic potential. This technical guide delves into the significance of the ethyl group at the 5-position of the 4-thiouridine (B1664626) scaffold. While direct and extensive research on 5-Ethyl-4-thiouridine is limited, by examining structure-activity relationships (SAR) within the broader class of 5-substituted pyrimidine nucleosides, we can infer the critical role of the 5-ethyl moiety. This group appears to strike a crucial balance between steric bulk and lipophilicity, influencing enzyme-substrate interactions, metabolic activation, and ultimately, the biological activity of the compound. This guide will synthesize available data on related compounds, outline relevant experimental protocols, and provide a framework for the future development of this compound and its derivatives as potential therapeutic agents.
Introduction: The Role of 5-Substitution in Pyrimidine Nucleosides
The 5-position of the pyrimidine ring is a key target for chemical modification in the design of nucleoside analogues. Alterations at this position can profoundly impact the biological properties of the molecule without disrupting the essential hydrogen bonding patterns required for recognition by polymerases and other enzymes. The nature of the substituent at the 5-position can influence several key factors:
-
Enzyme Recognition and Binding: The size, shape, and electronic properties of the 5-substituent can affect the binding affinity of the nucleoside analogue to target enzymes, such as viral polymerases or kinases.
-
Metabolic Activation: Nucleoside analogues are prodrugs that require intracellular phosphorylation to their active triphosphate form. The 5-substituent can influence the efficiency of these phosphorylation steps.
-
Pharmacokinetic Properties: Modifications at the 5-position can alter the lipophilicity and metabolic stability of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
The Significance of the Ethyl Group
The ethyl group, a small, non-polar alkyl substituent, offers a unique combination of properties that can be advantageous in drug design.
Steric and Electronic Effects
Compared to a hydrogen or methyl group, the ethyl group provides increased steric bulk. This can enhance binding to the active site of target enzymes through favorable van der Waals interactions. However, it is not so large as to cause steric hindrance that would prevent binding. Structure-activity relationship studies on a series of 3'-azido-3'-deoxythymidine (AZT) analogues have shown that small alkyl substitutions (H, CH3, and C2H5) at the C-5 position result in the most potent anti-HIV activity, while larger alkyl groups lead to a significant decrease in potency[1]. This suggests an optimal size for the 5-substituent, where the ethyl group is well-tolerated and potentially beneficial.
Lipophilicity and Membrane Permeability
The ethyl group increases the lipophilicity of the uridine (B1682114) scaffold compared to its unsubstituted or 5-methyl counterparts. This enhanced lipophilicity can facilitate passive diffusion across cellular membranes, potentially leading to higher intracellular concentrations of the drug and improved bioavailability.
Quantitative Data on Related 5-Ethyl Pyrimidine Nucleosides
| Compound | Virus | Cell Line | Activity Metric | Value | Reference |
| 5-ethyl-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | Vero | Median Effective Dose (ED50) | 8.6 µM | [2] |
| 5-ethyl-2'-deoxyuridine | Herpes Simplex Virus Type 2 (HSV-2) | Vero | Median Effective Dose (ED50) | 7.8 µM | [2] |
| Carbocyclic analogue of 5-ethyl-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | Vero | - | Inhibits replication | [3] |
| Carbocyclic analogue of 5-ethyl-2'-deoxyuridine | Herpes Simplex Virus Type 2 (HSV-2) | Vero | - | Inhibits replication | [3] |
Table 1: Antiviral Activity of 5-Ethyl-Substituted Pyrimidine Nucleoside Analogues. This table summarizes the reported antiviral activities of 5-ethyl-2'-deoxyuridine and its carbocyclic analogue against Herpes Simplex Viruses. The data suggests that the 5-ethyl group is compatible with potent antiviral activity.
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and biological evaluation of this compound, based on established methods for similar nucleoside analogues.
Synthesis of this compound
A plausible synthetic route to this compound would involve the initial synthesis of 5-ethyluridine (B1619342) followed by thionation.
Step 1: Synthesis of 5-Ethyluridine
A common method for the synthesis of 5-alkyluridines is the palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) from a 5-halouridine precursor.
-
Protection of Uridine: The hydroxyl groups of uridine are first protected, for example, by acetylation with acetic anhydride (B1165640) in pyridine (B92270).
-
Halogenation: The protected uridine is halogenated at the 5-position, typically using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to yield the 5-bromo or 5-iodo derivative.
-
Cross-Coupling: The 5-halouridine derivative is then subjected to a cross-coupling reaction with an appropriate ethylating agent, such as ethylboronic acid (in a Suzuki coupling) or tetraethyltin (B1219993) (in a Stille coupling), in the presence of a palladium catalyst and a base.
-
Deprotection: The protecting groups are removed to yield 5-ethyluridine.
Step 2: Thionation of 5-Ethyluridine
The 4-oxo group of 5-ethyluridine can be converted to a 4-thio group using a thionating agent.
-
Reaction with Lawesson's Reagent: 5-Ethyluridine is reacted with Lawesson's reagent in a suitable solvent (e.g., pyridine or dioxane) at an elevated temperature.
-
Purification: The resulting this compound is purified by column chromatography.
Figure 1: General synthetic workflow for this compound.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to reduce the number of virus-induced plaques by 50% (EC50).
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow to confluency.
-
Virus Infection: Remove the culture medium and infect the cell monolayers with a specific number of plaque-forming units (PFU) of the virus.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., this compound) in a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
Antimicrobial Activity Assay (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The presumed mechanism of action for this compound as an antiviral or antimicrobial agent involves its intracellular conversion to the active triphosphate form, which then interferes with nucleic acid synthesis.
Figure 2: Proposed metabolic activation pathway of this compound.
The active this compound triphosphate can then act as a competitive inhibitor or an alternative substrate for viral or bacterial polymerases. Incorporation of the modified nucleotide into the growing nucleic acid chain can lead to chain termination or a dysfunctional nucleic acid, ultimately inhibiting replication.
Conclusion and Future Directions
While direct experimental evidence remains to be fully elucidated, the analysis of related 5-substituted pyrimidine nucleosides strongly suggests that the 5-ethyl group in this compound is a significant determinant of its potential biological activity. Its optimal size and increased lipophilicity are likely to confer favorable properties for enzyme binding and cellular uptake.
Future research should focus on:
-
Dedicated Synthesis and In Vitro Evaluation: The synthesis and comprehensive in vitro antiviral and antimicrobial screening of this compound are crucial to confirm its therapeutic potential.
-
Comparative SAR Studies: A systematic comparison of this compound with other 5-alkyl-4-thiouridine analogues (e.g., methyl, propyl, butyl) would provide a clearer understanding of the optimal alkyl chain length for activity.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism, including its interaction with target enzymes and its metabolic fate, will be essential for further development.
-
In Vivo Efficacy and Toxicity Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.
By building upon the foundational knowledge of 5-substituted pyrimidine nucleosides, the targeted investigation of this compound holds promise for the development of novel therapeutic agents.
References
- 1. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling of Nascent RNA with 4-Thiouridine in Cultured Cells
Introduction
Metabolic labeling with uridine (B1682114) analogs is a powerful technique to study the dynamics of RNA synthesis, processing, and decay. By introducing a modified nucleoside like 4-thiouridine (B1664626) (4sU) into cell culture media, it is taken up by cells, converted into its triphosphate form, and incorporated into newly transcribed RNA. This chemical "tag" allows for the specific isolation and analysis of nascent RNA transcripts. These application notes provide detailed protocols for using 4sU in cultured cells, covering labeling, RNA extraction, and downstream analysis, tailored for researchers in molecular biology and drug development.
Core Principle and Workflow
The fundamental principle involves the cellular uptake and incorporation of 4sU into RNA. The thiol group on the incorporated 4sU serves as a chemical handle for subsequent biotinylation, enabling the affinity purification of the labeled RNA using streptavidin-coated beads. This process allows for the separation of newly synthesized RNA from the bulk of pre-existing RNA within the cell.
Caption: Experimental workflow for nascent RNA labeling and isolation using 4-thiouridine.
Data Presentation: Quantitative Parameters
The efficiency and potential cytotoxicity of 4sU labeling are dependent on its concentration and the duration of incubation. The following tables provide a summary of recommended concentrations and reported cytotoxicity data.
Table 1: Recommended 4-Thiouridine Concentrations for Labeling. [1]
| Labeling Duration | Recommended 4sU Concentration (µM) |
| Short-term (< 1 hour) | 200 - 500 |
| Long-term (1 - 24 hours) | 50 - 200 |
Table 2: Cytotoxicity and Cellular Effects of Uridine Analogs.
| Compound | Cell Line | Concentration (µM) | Incubation Time | Observed Effect |
| 4-Thiouridine (4sU) | HEK293T | 50 | 30 min | Well tolerated |
| 4-Thiouridine (4sU) | Human Cells | 500 | Not Specified | Can trigger a ribosomal stress response[2] |
| 5-Ethynyluridine (EU) | HEK293T | up to 1000 | 5 - 72 hours | Inhibition of cell proliferation without affecting viability[3] |
| 5-Ethynyluridine (EU) | A549 | up to 500 | 48 hours | Decrease in cell counts[3] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 4-Thiouridine
This protocol details the steps for labeling cultured mammalian cells with 4sU.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
4-Thiouridine (4sU) stock solution (50 mM in sterile RNase-free water or DMSO, store at -20°C protected from light)[4]
-
Phosphate-Buffered Saline (PBS), RNase-free
-
TRIzol reagent or other lysis buffer for RNA extraction
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels to reach 70-80% confluency on the day of the experiment.[1]
-
Preparation of Labeling Medium: Thaw the 4sU stock solution. For a final concentration of 100 µM in 10 mL of medium, add 20 µL of the 50 mM 4sU stock to 10 mL of pre-warmed complete culture medium. Mix thoroughly.
-
Labeling: Aspirate the existing medium from the cells and replace it with the 4sU-containing labeling medium.[1]
-
Incubation: Incubate the cells for the desired duration (e.g., 15 minutes to 24 hours) under standard culture conditions (37°C, 5% CO₂).[1][2] The incubation time will depend on the specific research question and the half-life of the RNA of interest.
-
Harvesting: After incubation, aspirate the labeling medium and immediately lyse the cells by adding TRIzol reagent directly to the culture vessel (e.g., 1 mL for a 6-well plate well).[1] Proceed with total RNA extraction according to the manufacturer's protocol.
Protocol 2: Biotinylation and Purification of 4sU-Labeled RNA
This protocol describes the biotinylation of the thiol group in the incorporated 4sU and the subsequent purification of the labeled RNA.
Materials:
-
Total RNA containing 4sU-labeled transcripts
-
EZ-Link Biotin-HPDP (or similar thiol-reactive biotinylation reagent)
-
Dimethylformamide (DMF)
-
Streptavidin-coated magnetic beads
-
Binding/Washing buffers (as per bead manufacturer's instructions)
-
Elution buffer (containing a reducing agent like DTT)
-
RNase-free water
Procedure:
-
Biotinylation Reaction Setup: In an RNase-free tube, dissolve the total RNA in an appropriate buffer. Add Biotin-HPDP (from a stock solution in DMF) to the RNA solution. A common ratio is 2 µL of a 1 mg/mL Biotin-HPDP stock per 1 µg of total RNA.[1]
-
Incubation: Incubate the reaction mixture for 1.5 to 2 hours at room temperature with gentle rotation.
-
Removal of Unreacted Biotin: Purify the biotinylated RNA from the excess, unreacted Biotin-HPDP using chloroform (B151607) extraction followed by isopropanol (B130326) precipitation or a suitable RNA clean-up kit.
-
Binding to Streptavidin Beads: Resuspend the biotinylated RNA in a binding buffer compatible with the streptavidin beads. Add the streptavidin magnetic beads and incubate for 30 minutes at room temperature with rotation to allow the biotinylated RNA to bind to the beads.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant (which contains the unlabeled RNA). Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA, followed by washes with a low-salt wash buffer.[4]
-
Elution: To elute the purified 4sU-labeled RNA, resuspend the beads in an elution buffer containing a reducing agent, such as 100 mM dithiothreitol (B142953) (DTT). The DTT will cleave the disulfide bond in the Biotin-HPDP linker, releasing the RNA from the beads.[1] Incubate for 5-10 minutes at room temperature.
-
Final Purification: Pellet the beads and collect the supernatant containing the eluted, nascent RNA. Perform a final clean-up of the eluted RNA using an appropriate method (e.g., ethanol (B145695) precipitation or a spin column) to remove the DTT. The purified nascent RNA is now ready for downstream applications.
Signaling Pathways and Cellular Processes
The metabolic labeling of RNA with 4sU is based on the cell's natural nucleotide salvage pathway.
Caption: Metabolic activation pathway of 4-thiouridine for incorporation into nascent RNA.
Once 4sU is transported into the cell, it is phosphorylated by cellular kinases to its active triphosphate form, 4sUTP.[5] This 4sUTP is then recognized by RNA polymerases and incorporated into newly synthesized RNA transcripts.[4] This process allows for the temporal tracking of gene expression and RNA metabolism. Prodrug approaches, which deliver 4sU as a 5'-monophosphate derivative, aim to bypass the initial, often rate-limiting, phosphorylation step, potentially increasing labeling efficiency in cells with low kinase activity.[5][6]
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Ethyl-4-thiouridine (E4U)-based Metabolic Labeling of RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of RNA with nucleoside analogs is a powerful technique to study the life cycle of RNA, including its synthesis, processing, and degradation. This method allows for the temporal tracking of RNA populations within a cell. 5-Ethyl-4-thiouridine (E4U) is a uridine (B1682114) analog that can be supplied to cells in culture. It is taken up by the cells and incorporated into newly transcribed RNA in place of uridine. The presence of the thiol group on the ethyl-thiouridine base allows for the specific chemical modification and subsequent enrichment of the labeled RNA, separating it from the pre-existing RNA population. This enables the analysis of nascent RNA and the determination of RNA turnover rates.
While 4-thiouridine (B1664626) (4sU) is a more commonly used analog for this purpose, E4U offers a potential alternative for such studies. The protocols and principles outlined below are based on the well-established methods for 4sU and are expected to be largely applicable to E4U, though optimization of specific parameters such as concentration and labeling time for your specific cell type and experimental goals is highly recommended.
Principle of E4U-Based Metabolic Labeling
The workflow for E4U-based metabolic labeling of RNA involves several key steps. First, cells are incubated with E4U, which is incorporated into newly synthesized RNA. Following this labeling pulse, total RNA is extracted. The E4U-containing RNA is then specifically biotinylated through a thiol-reactive biotin (B1667282) derivative. Finally, the biotinylated nascent RNA is captured and purified using streptavidin-coated magnetic beads. The purified RNA can then be used in various downstream applications, such as quantitative reverse transcription PCR (RT-qPCR) or next-generation sequencing (RNA-seq), to analyze the dynamics of gene expression.
Application Notes
Key Applications:
-
Determination of RNA synthesis and degradation rates: By performing pulse-chase experiments with E4U, researchers can quantify the rate at which specific transcripts are synthesized and degraded.
-
Analysis of nascent transcripts: E4U labeling allows for the specific isolation and analysis of newly synthesized RNA, providing a snapshot of the cellular transcriptome at a given time.
-
Studying RNA processing: The kinetics of pre-mRNA splicing and other processing events can be investigated by analyzing the labeled RNA population over time.
-
Drug discovery and development: This technique can be used to assess the effect of small molecules or other therapeutic agents on transcription and RNA stability.
Advantages of Thiouridine-Based Metabolic Labeling:
-
Low cytotoxicity: When used at appropriate concentrations, thiouridines like 4sU have been shown to have minimal impact on cell viability and global transcription.[1][2] It is crucial to determine the optimal, non-toxic concentration of E4U for each cell line.
-
High efficiency of labeling and purification: The chemical reaction for biotinylation is specific and efficient, allowing for a high yield of purified nascent RNA.
-
Versatility: The purified RNA is suitable for a wide range of downstream analyses.
Experimental Protocols
Note: These protocols are adapted from established methods for 4-thiouridine (4sU) labeling.[2][3] Optimization of E4U concentration and labeling time is critical for successful experiments.
Protocol 1: Metabolic Labeling of RNA with this compound (E4U)
-
Cell Culture and Labeling:
-
Plate cells to reach 70-80% confluency at the time of labeling.
-
Prepare a stock solution of E4U in DMSO. Protect the solution from light.
-
On the day of the experiment, dilute the E4U stock solution in pre-warmed cell culture medium to the desired final concentration. Starting recommendation: Test a range of concentrations from 50 µM to 500 µM.[4][5]
-
Remove the old medium from the cells and replace it with the E4U-containing medium.
-
Incubate the cells for the desired labeling period. For nascent RNA analysis, a short pulse of 15-60 minutes is typical. For RNA stability studies, longer labeling times may be required.
-
After incubation, aspirate the labeling medium and immediately lyse the cells for RNA extraction (Proceed to Protocol 2).
-
Protocol 2: Total RNA Isolation
-
Lyse the cells directly on the culture plate using a TRIzol-like reagent (e.g., TRI Reagent®) according to the manufacturer's instructions.[1][5]
-
Homogenize the lysate by pipetting up and down.
-
Add chloroform (B151607), vortex, and incubate at room temperature for 2-3 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to separate the phases.
-
Carefully transfer the upper aqueous phase containing the RNA to a new tube.
-
Precipitate the RNA by adding isopropanol (B130326).
-
Incubate at room temperature for 10 minutes and then centrifuge at high speed for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 75% ethanol (B145695).
-
Centrifuge for 5 minutes at 4°C, discard the supernatant, and air-dry the pellet.
-
Resuspend the RNA in RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer.
Protocol 3: Biotinylation of E4U-Labeled RNA
-
For every 50-100 µg of total RNA, prepare a biotinylation reaction.
-
In an RNase-free tube, combine the following:
-
Total RNA (50-100 µg)
-
Biotin-HPDP (e.g., from a 1 mg/mL stock in DMF or DMSO) to a final concentration of approximately 0.5 mg/mL.
-
Biotinylation buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA).
-
-
Incubate the reaction for 1.5 to 2 hours at room temperature with gentle rotation, protected from light.[3]
-
Remove unreacted biotin-HPDP by performing a chloroform extraction followed by isopropanol precipitation as described in Protocol 2 (steps 3-10).
Protocol 4: Purification of Biotinylated RNA
-
Resuspend the biotinylated RNA pellet in RNase-free water.
-
Heat the RNA to 65°C for 5 minutes and then immediately place on ice.
-
Prepare streptavidin-coated magnetic beads according to the manufacturer's instructions (e.g., wash with appropriate buffers).
-
Add the biotinylated RNA to the prepared beads and incubate for 15-30 minutes at room temperature with rotation to allow binding.
-
Place the tube on a magnetic stand to capture the beads. Discard the supernatant which contains the unlabeled, pre-existing RNA.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elute the bound, E4U-labeled RNA from the beads using a freshly prepared solution of a reducing agent, such as dithiothreitol (B142953) (DTT), typically at a concentration of 100 mM.[3]
-
Perform a second elution and combine the eluates.
-
Purify the eluted RNA using an RNA clean-up kit or by ethanol precipitation.
-
Resuspend the final purified E4U-labeled RNA in RNase-free water. This RNA is now ready for downstream analysis.
Data Presentation
Table 1: Recommended Starting Conditions for E4U Labeling (Adapted from 4sU Data)
| Parameter | Recommended Range | Notes |
| E4U Concentration | 50 - 500 µM[4][5] | Optimal concentration is cell-type dependent and should be determined empirically by assessing incorporation and cytotoxicity. |
| Labeling Time | 15 - 120 minutes | Shorter times are for nascent transcript analysis. Longer times may be needed for stability studies. |
| Cell Confluency | 70 - 80% | Ensures active transcription. |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of labeled RNA | - Inefficient E4U incorporation- Suboptimal biotinylation- Inefficient bead capture | - Increase E4U concentration or labeling time (check for toxicity)- Ensure fresh biotin-HPDP and optimal reaction conditions- Ensure proper bead handling and binding conditions |
| High background (unlabeled RNA) | - Insufficient washing of beads | - Increase the number and stringency of wash steps |
| RNA degradation | - RNase contamination | - Use RNase-free reagents and sterile techniques throughout the protocol |
Visualizations
Caption: Experimental workflow for E4U-based metabolic labeling of RNA.
Caption: Cellular uptake, incorporation, and purification of E4U-labeled RNA.
References
- 1. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 2. escholarship.org [escholarship.org]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Applications of 5-Ethyl-4-thiouridine in Transcriptomics and RNA Biology: Application Notes and Protocols
Introduction to 4-Thiouridine (B1664626) Analogs in RNA Biology
Metabolic labeling of nascent RNA with nucleoside analogs is a powerful technique to study the dynamics of the transcriptome. 4-thiouridine (4sU) is a widely used uridine (B1682114) analog that is readily taken up by cells and incorporated into newly transcribed RNA.[1][2][3][4] This incorporation of a thiol-containing nucleotide provides a chemical handle for the specific isolation and analysis of newly synthesized RNA, enabling the dissection of RNA synthesis, processing, stability, and RNA-protein interactions.
The introduction of an ethyl group at the 5-position of 4-thiouridine may offer unique properties, although these are yet to be fully characterized. Potential advantages could include altered enzymatic recognition by RNA polymerases or modified chemical reactivity, which could be exploited for novel applications.
Core Applications in Transcriptomics and RNA Biology
The primary applications of 4-thiouridine analogs like 5-Ethyl-4-thiouridine revolve around the ability to distinguish newly transcribed RNA from the pre-existing RNA pool.
Key Applications Include:
-
Measuring RNA Synthesis and Turnover Rates: By pulse-labeling cells with the analog, researchers can isolate and quantify the amount of newly synthesized RNA over a specific time period. This allows for the determination of transcription rates and RNA half-lives on a genome-wide scale when coupled with high-throughput sequencing (a technique often referred to as 4sU-seq).[1][2][5]
-
Analysis of Co-transcriptional Processing: The isolation of nascent RNA allows for the study of RNA processing events, such as splicing and polyadenylation, as they occur.
-
Identifying RNA-Protein Interactions: The thiol group in the incorporated nucleoside can be used for UV cross-linking to interacting RNA-binding proteins (RBPs). This technique, known as Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), helps to identify the binding sites of specific RBPs on a transcriptome-wide level.[2]
-
Single-Nucleotide Resolution Mapping of RNA Dynamics: Techniques like SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA) utilize the chemical properties of incorporated 4sU to induce specific mutations during reverse transcription.[6] This allows for the identification of labeled transcripts without the need for biochemical enrichment.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for metabolic labeling experiments using 4-thiouridine. These should serve as a starting point for optimizing experiments with this compound.
Table 1: Recommended 4sU Concentrations and Labeling Durations [7]
| Duration of Labeling (minutes) | Recommended 4sU Concentration (µM) | Primary Application |
| < 10 | 500 - 20,000 | Analysis of very rapid transcription events |
| 15 - 30 | 500 - 1,000 | Measuring RNA synthesis rates |
| 60 | 200 - 500 | General RNA synthesis and stability studies |
| 120 | 100 - 200 | Long-term labeling for RNA decay studies |
Note: The optimal concentration and duration can vary significantly between cell types and experimental goals. It is crucial to perform a dose-response curve to determine the highest tolerable concentration with minimal cytotoxicity.
Detailed Experimental Protocols
Here, we provide a generalized protocol for the metabolic labeling and isolation of newly transcribed RNA based on established 4sU methods.
Protocol 1: Metabolic Labeling of Nascent RNA in Cell Culture
-
Cell Seeding: Plate cells to reach 70-80% confluency at the time of labeling.[1]
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in sterile, RNase-free water or DMSO. On the day of the experiment, dilute the stock solution into pre-warmed cell culture medium to the desired final concentration.
-
Labeling: Aspirate the existing medium from the cells and replace it with the labeling medium.[1]
-
Incubation: Incubate the cells for the desired period (as determined by your experimental goals, see Table 1) under standard cell culture conditions.
-
Harvesting: To stop the labeling, aspirate the labeling medium and immediately lyse the cells in a TRIzol-like reagent to preserve the RNA.[1]
Protocol 2: Total RNA Isolation
-
Follow the manufacturer's instructions for your chosen TRIzol-like reagent for phase separation and precipitation of total RNA.
-
Resuspend the final RNA pellet in RNase-free water.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
Protocol 3: Biotinylation of Thiol-Containing RNA
-
Reaction Setup: In an RNase-free tube, combine the following for every 1 µg of total RNA:
-
Incubation: Incubate the reaction for at least 1.5 hours at room temperature with gentle rotation, protected from light.[7]
-
Cleanup: Remove unincorporated biotin (B1667282) by performing a phenol-chloroform extraction or using a suitable RNA cleanup kit.
Protocol 4: Purification of Biotinylated RNA
-
Bead Preparation: Use streptavidin-coated magnetic beads. Wash the beads according to the manufacturer's protocol with a suitable washing buffer.
-
Binding: Resuspend the biotinylated RNA in a binding buffer and add the washed streptavidin beads. Incubate to allow the biotinylated RNA to bind to the beads.
-
Washing: Pellet the beads using a magnetic stand and wash them multiple times with a stringent, high-salt washing buffer to remove non-biotinylated RNA. Follow with washes in a low-salt buffer.
-
Elution: Elute the captured RNA from the beads by adding a solution containing a reducing agent, such as 100 mM DTT, which cleaves the disulfide bond in the Biotin-HPDP linker.[7]
-
Precipitation: Precipitate the eluted RNA using ethanol (B145695) or isopropanol, and resuspend in RNase-free water. This fraction contains the newly transcribed RNA.
Visualizing Workflows and Pathways
Diagram 1: General Workflow for Metabolic RNA Labeling and Isolation
Caption: Workflow for labeling, isolating, and analyzing newly transcribed RNA.
Diagram 2: Conceptual Pathway of this compound Metabolism and Incorporation
Caption: The metabolic pathway of this compound for RNA labeling.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 6. biorxiv.org [biorxiv.org]
- 7. escholarship.org [escholarship.org]
Application Notes and Protocols for Pulse-Chase Experiments Using 5-Ethyl-4-thiouridine (5-EU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulse-chase experiments are a powerful tool for studying the dynamics of biological molecules, including their synthesis, processing, and degradation. In the context of RNA biology, these experiments allow for the temporal tracking of a population of RNA molecules. The use of 5-Ethyl-4-thiouridine (5-EU), a uridine (B1682114) analog, provides a non-radioactive method for metabolic labeling of newly transcribed RNA.[1][2][3][4][5] This approach, coupled with highly efficient and specific click chemistry, enables the visualization and quantification of RNA dynamics in a variety of biological systems.[2][6][7]
5-EU is a cell-permeable nucleoside analog that is incorporated into nascent RNA transcripts by cellular RNA polymerases during transcription.[1][2][7] The ethynyl (B1212043) group on the 5-EU molecule serves as a bioorthogonal handle that can be specifically tagged with an azide-containing molecule, such as a fluorophore or biotin (B1667282), through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[2][7] This specific and efficient ligation allows for the sensitive detection and isolation of the labeled RNA population.
This document provides detailed application notes and protocols for performing pulse-chase experiments using 5-EU to study RNA synthesis and decay rates.
Application Notes
Principle of the 5-EU Pulse-Chase Experiment
The 5-EU pulse-chase experiment consists of two main phases:
-
Pulse Phase: Cells or organisms are incubated with 5-EU for a defined period. During this "pulse," the 5-EU is actively incorporated into newly synthesized RNA. The duration of the pulse determines the age of the labeled RNA cohort. Shorter pulse times are used to label nascent transcripts, while longer pulses can label a broader population of newly synthesized RNAs.[3][4][5]
-
Chase Phase: After the pulse, the 5-EU containing medium is replaced with a medium containing a high concentration of unlabeled uridine. This "chase" effectively dilutes the intracellular pool of 5-EU, preventing its further incorporation into newly transcribed RNA. The fate of the pre-labeled RNA population can then be tracked over time. By collecting samples at different time points during the chase, the rate of RNA decay can be determined.[8]
Key Advantages of Using 5-EU:
-
Non-Radioactive: Eliminates the need for handling and disposal of radioactive materials.
-
High Specificity and Efficiency: Click chemistry provides a highly specific and efficient method for labeling and detecting 5-EU-containing RNA with low background.[2][7]
-
Versatility: Applicable to a wide range of biological systems, including cultured cells and whole organisms.[2][3]
-
Multiplexing Potential: The bioorthogonal nature of the click reaction allows for potential multiplexing with other labeling strategies.
Considerations for Experimental Design:
-
5-EU Concentration: The optimal concentration of 5-EU can vary depending on the cell type and experimental goals. It is recommended to perform a titration experiment to determine the optimal concentration that provides sufficient labeling without causing cytotoxicity.[7]
-
Pulse Duration: The length of the pulse should be tailored to the specific research question. Short pulses are ideal for studying nascent RNA, while longer pulses may be necessary to label less abundant transcripts.
-
Chase Efficiency: A high concentration of unlabeled uridine is crucial for an effective chase to prevent further incorporation of 5-EU.
-
Cell Viability: It is important to assess cell viability throughout the experiment to ensure that the observed effects are not due to cellular toxicity from the 5-EU or other experimental manipulations.
Experimental Protocols
Protocol 1: 5-EU Pulse-Chase for Analysis of RNA Decay by Microscopy
This protocol describes a general procedure for labeling newly synthesized RNA with 5-EU and tracking its decay in cultured cells using fluorescence microscopy.
Materials:
-
This compound (5-EU)
-
Cell culture medium
-
Uridine
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (e.g., Click-iT™ RNA Alexa Fluor™ Imaging Kit)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Experimental Workflow:
Caption: Workflow for 5-EU pulse-chase experiment followed by microscopic analysis.
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Pulse:
-
Prepare fresh cell culture medium containing the desired concentration of 5-EU (e.g., 0.1-1 mM).
-
Remove the old medium from the cells and replace it with the 5-EU containing medium.
-
Incubate the cells for the desired pulse duration (e.g., 1-4 hours) under normal culture conditions.
-
-
Chase:
-
Prepare fresh cell culture medium containing a high concentration of unlabeled uridine (e.g., 10 mM).
-
Remove the 5-EU containing medium and wash the cells once with pre-warmed PBS.
-
Add the uridine-containing chase medium to the cells.
-
Collect coverslips at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells on the coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.
-
Incubate the coverslips with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI or Hoechst) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope with the appropriate filter sets.
-
Quantify the fluorescence intensity of the 5-EU signal in the nucleus and/or cytoplasm at each time point. The decay in fluorescence intensity over time reflects the degradation of the labeled RNA.
-
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| 5-EU Concentration | 0.1 - 1 mM | Optimal concentration should be determined empirically for each cell line. |
| Pulse Duration | 30 minutes - 4 hours | Shorter times for nascent RNA, longer for more stable transcripts. |
| Chase Uridine Concentration | 5 - 10 mM | Should be in large excess compared to the 5-EU concentration. |
| Chase Time Points | 0 - 24 hours | Dependent on the expected half-life of the RNA of interest. |
Protocol 2: 5-EU Pulse-Chase for Analysis of RNA Decay by qRT-PCR
This protocol describes the labeling of newly synthesized RNA with 5-EU, followed by its isolation and quantification using quantitative reverse transcription PCR (qRT-PCR) to determine the decay rates of specific transcripts.
Materials:
-
This compound (5-EU)
-
Uridine
-
Cell lysis buffer (e.g., TRIzol)
-
RNA isolation kit
-
Click chemistry-based RNA capture kit (e.g., Click-iT™ Nascent RNA Capture Kit)[9]
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix and gene-specific primers
Experimental Workflow:
Caption: Workflow for 5-EU pulse-chase followed by qRT-PCR analysis.
Procedure:
-
Pulse-Chase: Perform the 5-EU pulse and chase as described in Protocol 1, collecting cell pellets at each time point.
-
RNA Isolation:
-
Lyse the cells at each time point using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a standard RNA isolation protocol or a commercial kit.
-
-
Click Chemistry and RNA Capture:
-
Perform the click reaction to attach biotin to the 5-EU-labeled RNA using a commercial kit.[9]
-
Capture the biotinylated RNA using streptavidin-coated magnetic beads.
-
Wash the beads to remove unlabeled RNA.
-
Elute the captured 5-EU-labeled RNA from the beads.
-
-
Reverse Transcription:
-
Synthesize cDNA from the eluted RNA using a reverse transcriptase and appropriate primers (e.g., random hexamers or oligo(dT)).
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using gene-specific primers for the transcript of interest and a reference gene.
-
Use the Ct values to determine the relative abundance of the target transcript at each chase time point.
-
-
Data Analysis:
-
Normalize the expression of the target gene to the reference gene.
-
Plot the relative abundance of the 5-EU-labeled transcript against the chase time.
-
Calculate the RNA half-life by fitting the data to a one-phase decay exponential curve.
-
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| Total RNA input for Click Reaction | 1 - 10 µg | Depends on the abundance of the transcript of interest. |
| Biotin-Azide Concentration | Per manufacturer's protocol | Ensure complete labeling of 5-EU-RNA. |
| Elution Volume | 20 - 50 µL | A smaller volume can concentrate the RNA. |
| qPCR Primers | Validated for efficiency | Ensure primers amplify a single product of the correct size. |
Signaling Pathway Diagram
The study of RNA decay is crucial for understanding gene expression regulation, which is central to many signaling pathways. For instance, the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival, can influence the stability of specific mRNAs. A pulse-chase experiment using 5-EU could be employed to investigate how activation of this pathway affects the half-life of target transcripts.
Caption: MAPK/ERK pathway influencing mRNA stability.
This diagram illustrates how an external signal (Growth Factor) can activate a signaling cascade (Ras-Raf-MEK-ERK) that ultimately leads to changes in gene transcription and can also modulate the stability of the resulting mRNA, a process that can be quantitatively assessed using 5-EU pulse-chase experiments.
References
- 1. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Specific Isolation of 5-Ethyl-4-thiouridine (4sU)-labeled RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the specific isolation of newly transcribed RNA metabolically labeled with 5-Ethyl-4-thiouridine (4sU). This technique is a powerful tool for studying RNA synthesis, processing, and degradation dynamics, offering a more granular view than traditional steady-state RNA analysis.[1][2][3][4]
Introduction
The study of gene expression has been revolutionized by techniques that allow for the analysis of RNA dynamics. Metabolic labeling of nascent RNA with nucleoside analogs like 4-thiouridine (B1664626) (4sU) provides a robust method to distinguish newly transcribed RNA from the pre-existing RNA pool.[2][5][6] 4sU is readily taken up by cells and incorporated into RNA during transcription.[1][2] The key to isolating this labeled RNA lies in the thiol group of 4sU, which can be specifically biotinylated. This biotin (B1667282) tag then allows for the highly specific capture of the labeled RNA using streptavidin-coated magnetic beads.[1][2][5] This approach has low cytotoxicity and allows for the investigation of the dynamic life of RNA within the cell.[1][3][4]
The isolated newly transcribed RNA is suitable for a variety of downstream applications, including quantitative reverse transcription PCR (qRT-PCR) and next-generation sequencing (RNA-seq), enabling detailed studies of RNA synthesis, processing, and stability.[1][2]
Core Principles
The isolation of 4sU-labeled RNA is a multi-step process that relies on fundamental biochemical interactions. The overall workflow is depicted below.
Quantitative Data Summary
The efficiency of each step in the protocol is crucial for the successful isolation of newly transcribed RNA. The following tables summarize key quantitative parameters from published studies.
Table 1: Recommended 4sU Labeling Concentrations
| Labeling Duration | Recommended 4sU Concentration (µM) |
| < 10 min | 500 - 2000 |
| 15 - 30 min | 500 - 1000 |
| 60 min | 200 - 500 |
| 120 min | 100 - 200 |
| Data adapted from JoVE (2013).[7] |
Table 2: Efficiency of Biotinylation and Purification
| Parameter | Reagent/Method | Efficiency | Notes |
| Biotinylation Efficiency | Biotin-HPDP | ~30% | Only about one in three 4sU residues is biotinylated.[5] |
| Biotinylation Efficiency | Iodoacetyl-biotin | Higher than Biotin-HPDP | Results in irreversible biotinylation.[5] |
| Biotinylation Efficiency | MTSEA biotin-XX | ~95% | More efficient than HPDP-biotin.[8][9] |
| Purification Efficiency | Streptavidin beads | ~60% | For in vitro transcribed 4sU-labeled FLuc RNA.[6][10] |
| Cross-Contamination | Streptavidin beads | ~5% | Unlabeled RNA in the enriched fraction and labeled RNA in the flow-through.[6][10] |
Experimental Protocols
The following protocols provide a detailed methodology for the isolation of 4sU-labeled RNA.
Protocol 1: Metabolic Labeling of RNA with 4sU
-
Cell Culture: Plate cells to reach 70-80% confluency at the time of labeling.[1][2]
-
Prepare 4sU Solution: Prepare a 50 mM stock solution of 4-thiouridine in sterile, RNase-free water. Store in small aliquots at -20°C and thaw only once before use.[1]
-
Labeling:
-
Warm the required volume of cell culture medium.
-
Add the 4sU stock solution to the medium to achieve the desired final concentration (refer to Table 1).
-
Aspirate the old medium from the cells and replace it with the 4sU-containing medium.
-
Incubate the cells for the desired labeling period under standard culture conditions.[11]
-
-
Harvesting:
Protocol 2: Total RNA Extraction
-
Phase Separation: If using TRIzol, add chloroform (B151607) to the lysate, shake vigorously, and centrifuge to separate the aqueous and organic phases.[12]
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol (B130326).[2][12]
-
Washing: Pellet the RNA by centrifugation, discard the supernatant, and wash the pellet with 75% ethanol (B145695).[2][12]
-
Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.[2]
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer.
Protocol 3: Thiol-Specific Biotinylation of 4sU-labeled RNA
This protocol utilizes EZ-Link Biotin-HPDP, a commonly used reagent. More efficient but irreversible options like iodoacetyl-biotin or reversible and highly efficient reagents like MTSEA biotin-XX can also be used.[5][6][9]
-
Reaction Setup: In an RNase-free tube, combine the following:
-
60-100 µg of total RNA
-
10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
EZ-Link Biotin-HPDP (1 mg/mL in DMF) to a final concentration of 0.2 mg/mL.[13]
-
Adjust the final volume with RNase-free water.
-
-
Incubation: Incubate the reaction for 1.5 to 2 hours at room temperature with rotation, protected from light.
-
Removal of Unbound Biotin:
-
Add an equal volume of chloroform to the reaction mixture.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper aqueous phase containing the biotinylated RNA to a new tube. Repeat this step to ensure complete removal of unbound biotin.[5]
-
-
RNA Precipitation: Precipitate the biotinylated RNA by adding isopropanol and glycogen (B147801) (as a carrier), followed by washing with 75% ethanol.
-
Resuspension: Resuspend the purified biotinylated RNA in RNase-free water.
Protocol 4: Affinity Purification of Biotinylated RNA
This protocol uses streptavidin-coated magnetic beads for the capture of biotinylated RNA.
-
Denaturation: Heat the biotinylated RNA sample to 65°C for 10 minutes and immediately place it on ice for 5 minutes to denature the RNA.[1][2]
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the required volume to a new tube. Wash the beads with a suitable washing buffer.
-
Binding: Add the denatured biotinylated RNA to the washed beads and incubate for 15 minutes at room temperature with rotation to allow for binding.[1][2]
-
Washing:
-
Place the tube on a magnetic stand and discard the supernatant (this is the unlabeled, unbound RNA fraction, which can be saved for analysis).
-
Wash the beads multiple times with a high-salt washing buffer (e.g., 100 mM Tris pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween20), with some washes performed at 65°C to reduce non-specific binding.[1]
-
-
Elution:
-
To elute the captured RNA, add a freshly prepared solution of 100 mM dithiothreitol (B142953) (DTT) to the beads. DTT will cleave the disulfide bond in the Biotin-HPDP linker, releasing the RNA.[2][5]
-
Incubate for 3-5 minutes and then collect the eluate. A second elution can be performed to maximize recovery.[2]
-
-
Final Purification: The eluted RNA can be further purified by ethanol precipitation. Resuspend the final purified 4sU-labeled RNA in RNase-free water for downstream applications.[2]
Concluding Remarks
The specific isolation of this compound-labeled RNA is a robust and widely used method for studying the dynamics of RNA metabolism. The protocols outlined above provide a comprehensive guide for researchers. Careful optimization of labeling times, biotinylation chemistry, and purification conditions is essential for achieving high-quality results. The quantitative data provided should serve as a useful benchmark for experimental design and troubleshooting.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-Thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-Thiouridine [escholarship.org]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 8. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the optimal design of metabolic RNA labeling experiments | PLOS Computational Biology [journals.plos.org]
- 11. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 12. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
Combining 4-Thiouridine (4sU) Labeling with Next-Generation Sequencing for Transcriptome-Wide Analysis of RNA Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of gene expression has been revolutionized by the advent of next-generation sequencing (NGS), providing a comprehensive snapshot of the cellular transcriptome. However, standard RNA sequencing (RNA-seq) typically measures steady-state RNA levels, which result from the balance between RNA synthesis and degradation. To gain deeper insights into the dynamic regulation of gene expression, it is crucial to distinguish newly transcribed RNA from the pre-existing RNA pool. Metabolic labeling of RNA with nucleoside analogs, such as 4-thiouridine (B1664626) (4sU), coupled with NGS, offers a powerful strategy to achieve this.[1][2][3][4] This approach, often referred to as 4sU-seq, allows for the precise measurement of RNA synthesis rates, degradation rates, and the kinetics of RNA processing, providing a more nuanced understanding of gene regulation in various biological contexts, including disease pathogenesis and drug response.[1][2][3]
Note on 5-Ethyl-4-thiouridine: While the topic specifies "this compound," the widely used and extensively documented analog for metabolic RNA labeling is 4-thiouridine (4sU). It is presumed that "this compound" is a likely misnomer for 4sU, and therefore, these application notes and protocols will focus on the established 4sU-based methodologies.
Principle of 4sU Labeling and Sequencing
4-thiouridine (4sU) is a non-toxic uridine (B1682114) analog that is readily taken up by cells and incorporated into newly transcribed RNA in place of uridine.[1][2] The key feature of 4sU is the substitution of the oxygen atom at the C4 position of the pyrimidine (B1678525) ring with a sulfur atom. This thiol group serves as a chemical handle for the specific biotinylation of 4sU-containing RNA molecules. The biotinylated nascent RNA can then be selectively captured and enriched using streptavidin-coated beads, separating it from the unlabeled, pre-existing RNA. The enriched, newly transcribed RNA is subsequently used to generate libraries for next-generation sequencing.
Applications in Research and Drug Development
The ability to specifically analyze the nascent transcriptome has a wide range of applications:
-
Studying Gene Expression Dynamics: 4sU-seq enables the direct measurement of transcription rates, providing insights into the immediate cellular response to various stimuli, such as growth factors, cytokines, or drugs.
-
Determining RNA Stability: By performing pulse-chase experiments with 4sU, researchers can determine the degradation rates (half-lives) of individual transcripts on a genome-wide scale. This is crucial for understanding post-transcriptional gene regulation.
-
Investigating RNA Processing: Ultrashort 4sU labeling allows for the capture of nascent transcripts undergoing co-transcriptional processing, such as splicing. This provides a kinetic view of intron removal and exon ligation.[5]
-
Elucidating Signaling Pathways: By examining the immediate transcriptional responses to pathway activation or inhibition, 4sU-seq can help to identify the primary target genes of signaling cascades, such as the NF-κB and MAPK pathways.[2][6]
-
Drug Discovery and Development: This technique can be used to assess the on-target and off-target effects of drugs on transcription, to understand mechanisms of drug resistance, and to identify novel therapeutic targets.
Quantitative Data Summary
The efficiency and outcome of 4sU labeling experiments can be influenced by several factors, including cell type, 4sU concentration, and labeling duration. The following tables summarize key quantitative data gathered from various studies.
Table 1: Recommended 4sU Concentrations for Different Labeling Durations
| Duration of Labeling (minutes) | Recommended 4sU Concentration (µM) |
| 5 - 15 | 500 - 1000 |
| 15 - 60 | 200 - 500 |
| 60 - 240 | 100 - 200 |
| > 240 | 50 - 100 |
Source: Adapted from various protocols to provide general guidelines.[4] Optimal concentrations may need to be determined empirically for specific cell lines and experimental goals.
Table 2: 4sU Labeling Efficiency and Yield in Different Cell Lines
| Cell Line | 4sU Concentration (µM) | Labeling Time (min) | Labeled RNA (% of Total RNA) | Yield of Labeled RNA from 100 µg Total RNA (µg) |
| Human B-cells (DG75) | 500 | 60 | ~3.5% | ~3.5 |
| Human B-cells (DG75) | 500 | 5 | ~0.8% | ~0.8 |
| Murine Fibroblasts (NIH-3T3) | 200 | 60 | 3-6% | 3-6 |
| Murine mESCs | 200 | 15 | ~1.5% | ~1.5 |
| HEK293T | 500 | 10-20 | 0.5-2% | 0.5-2 |
Source: Data compiled from multiple studies.[1][5][7][8] Yields can vary significantly based on cell proliferation rate and metabolic activity.
Experimental Protocols
This section provides a detailed, step-by-step protocol for metabolic labeling of nascent RNA with 4sU, followed by its enrichment and preparation for next-generation sequencing.
Protocol 1: Metabolic Labeling of Nascent RNA with 4sU in Cell Culture
Materials:
-
Cell culture medium, serum, and supplements
-
4-thiouridine (4sU) stock solution (50 mM in DMSO or sterile water, store at -20°C protected from light)
-
Phosphate-buffered saline (PBS), sterile
-
TRIzol reagent or other lysis buffer for RNA extraction
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of 4sU-containing Medium: On the day of the experiment, thaw the 4sU stock solution. Dilute the 4sU stock in pre-warmed cell culture medium to the desired final concentration (refer to Table 1).
-
Metabolic Labeling: Aspirate the existing medium from the cells and replace it with the 4sU-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 5 minutes for ultrashort labeling to 4 hours for studying more stable transcripts) at 37°C in a CO2 incubator. Protect the cells from light during incubation to prevent 4sU-induced crosslinking.
-
Harvesting: After the incubation period, aspirate the 4sU-containing medium and immediately lyse the cells by adding TRIzol reagent directly to the culture dish.
-
RNA Extraction: Proceed with total RNA extraction according to the TRIzol manufacturer's protocol or your standard laboratory procedure. Ensure high-quality, intact RNA is obtained.
Protocol 2: Biotinylation and Enrichment of 4sU-labeled RNA
Materials:
-
Total RNA from 4sU-labeled cells
-
EZ-Link Biotin-HPDP (or similar thiol-reactive biotinylation reagent)
-
Dimethylformamide (DMF)
-
10x Biotinylation buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
RNase-free water
-
Streptavidin-coated magnetic beads
-
Washing buffers (e.g., high salt, medium salt, and low salt washes)
-
Elution buffer (containing a reducing agent like DTT or β-mercaptoethanol)
Procedure:
-
Biotinylation Reaction Setup: In an RNase-free tube, combine the following:
-
Total RNA (50-100 µg)
-
10x Biotinylation buffer (to a final concentration of 1x)
-
Biotin-HPDP (dissolved in DMF, add to a final concentration of ~0.2 mg/mL)
-
Adjust the final volume with RNase-free water.
-
-
Incubation: Incubate the reaction for 1.5 to 2 hours at room temperature with gentle rotation, protected from light.
-
RNA Purification: Purify the biotinylated RNA from unincorporated biotin (B1667282) using a suitable method, such as chloroform/isoamyl alcohol extraction followed by isopropanol (B130326) precipitation or a column-based RNA cleanup kit.
-
Enrichment of Labeled RNA:
-
Resuspend the biotinylated RNA in a suitable binding buffer.
-
Heat the RNA to 65°C for 10 minutes and immediately place on ice to denature secondary structures.
-
Add pre-washed streptavidin-coated magnetic beads to the RNA solution.
-
Incubate for 15-30 minutes at room temperature with rotation to allow binding of biotinylated RNA to the beads.
-
-
Washing: Place the tube on a magnetic stand and discard the supernatant (this contains the unlabeled, pre-existing RNA). Wash the beads extensively with a series of washing buffers to remove non-specifically bound RNA.
-
Elution: Elute the captured 4sU-labeled RNA from the beads by incubating with an elution buffer containing a reducing agent (e.g., 100 mM DTT) to cleave the disulfide bond in the Biotin-HPDP linker.
-
Final RNA Cleanup: Purify the eluted RNA using an RNA cleanup kit to remove the reducing agent and prepare it for downstream applications.
Protocol 3: Library Preparation and Next-Generation Sequencing
The enriched 4sU-labeled RNA can be used as input for standard RNA-seq library preparation protocols. Due to the typically low yield of nascent RNA, it is advisable to use a library preparation kit that is optimized for low-input samples. The resulting cDNA library is then sequenced on a suitable NGS platform.
Data Analysis Workflow
The analysis of 4sU-seq data follows a similar workflow to standard RNA-seq, with some specific considerations.
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to a reference genome or transcriptome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene or transcript.
-
Differential Expression Analysis: Identify genes that are differentially transcribed between different conditions.
-
RNA Half-life Calculation: For pulse-chase experiments, model the decay of labeled RNA over time to calculate transcript half-lives.
-
Splicing Analysis: For ultrashort labeling experiments, analyze the ratio of intronic to exonic reads to assess splicing efficiency.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for 4sU-based metabolic labeling and sequencing.
Caption: Simplified MAPK signaling pathway leading to transcriptional changes.
Caption: Overview of the NF-κB signaling pathway and its analysis via 4sU-seq.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-seq analysis provide new insights into mapk signaling of apolipoproteinciii-induced inflammation in porcine vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 8. TT-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
Application Notes and Protocols: Measuring RNA Synthesis and Decay Rates Using Nucleoside Analogs
A Note on 5-Ethyl-4-thiouridine (5-ETU): Initial research indicates that this compound (5-ETU) is not a commonly utilized or commercially available nucleoside analog for the measurement of RNA synthesis and decay. It is likely that this name is a conflation of two widely used compounds for this purpose: 5-Ethynyluridine (EU) and 4-thiouridine (B1664626) (4sU) . This document will provide detailed application notes and protocols for both of these established and effective reagents.
Introduction: Metabolic Labeling of Nascent RNA
The study of RNA synthesis and decay rates provides a dynamic view of gene expression, offering critical insights beyond static measurements of RNA abundance. Metabolic labeling using nucleoside analogs is a powerful technique to track newly transcribed RNA.[1][2] Analogs such as 5-Ethynyluridine (EU) and 4-thiouridine (4sU) are introduced to cells, where they are incorporated into nascent RNA transcripts by RNA polymerases.[1][3] These labeled transcripts can then be specifically isolated and quantified to determine their synthesis and degradation kinetics.[1][4] This approach is less disruptive to cellular processes than traditional methods like transcriptional inhibition with drugs such as actinomycin (B1170597) D.[5][6]
Comparative Analysis of EU and 4sU
The choice between EU and 4sU depends on the specific experimental goals, the biological system, and downstream applications.
| Feature | 5-Ethynyluridine (EU) | 4-thiouridine (4sU) |
| Structure | A uridine (B1682114) analog with a terminal alkyne group. | A uridine analog with a thiol group at the 4th position. |
| Detection Method | Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "Click chemistry". The alkyne group reacts with an azide-containing tag (e.g., biotin-azide, fluoro-phore-azide).[7] | Thiol-specific biotinylation (e.g., using HPDP-Biotin) followed by streptavidin purification.[1][8] Can also induce T-to-C conversions in sequencing reads.[2] |
| Advantages | Highly specific and efficient bioorthogonal reaction.[7] Lower background signal. | Covalent modification allows for stringent purification.[2] Well-established protocols for various applications. |
| Considerations | The copper catalyst can be toxic to cells, though newer copper-free click chemistry methods are available. Potential for incorporation into DNA in some organisms.[9][10][11] | Can be cytotoxic at high concentrations or with long incubation times, potentially affecting rRNA synthesis.[2][12] The thiol group is sensitive to oxidation. |
| Primary Use Cases | Visualizing nascent RNA, RNA-seq for synthesis rates (e.g., EU-RNA-seq).[7] | Measuring RNA half-lives, RNA-protein crosslinking (PAR-CLIP), and sequencing-based dynamic studies (e.g., SLAM-seq, TimeLapse-seq).[13][14] |
Section 1: Using 5-Ethynyluridine (EU) for RNA Dynamics
5-Ethynyluridine (EU) is a cell-permeable nucleoside analog that is incorporated into newly synthesized RNA.[7] Its terminal alkyne group provides a bioorthogonal handle for subsequent chemical ligation to azide-modified tags, enabling the detection and isolation of nascent transcripts.
Mechanism of Action and Detection
Once introduced to cell culture, EU is transported into the cell and phosphorylated by cellular kinases to form EU-triphosphate (EUTP). RNA polymerases then incorporate EUTP into elongating RNA chains in place of uridine triphosphate (UTP). The incorporated EU can be detected via a highly efficient and specific "click" reaction.
Caption: Mechanism of 5-Ethynyluridine (EU) labeling and purification.
Protocol 1.1: Measuring RNA Synthesis Rate with EU (Pulse Labeling)
This protocol measures the rate of new RNA synthesis by introducing EU for a short period (a "pulse") and quantifying the amount of labeled RNA.
Experimental Workflow
Caption: Workflow for measuring RNA synthesis rates using EU pulse labeling.
Detailed Methodology:
-
Cell Culture and Labeling:
-
Plate cells to achieve ~80% confluency on the day of the experiment.[7]
-
Prepare labeling medium by dissolving EU in pre-warmed growth medium to a final concentration of 0.5-1 mM.[7][11]
-
Remove the existing medium, wash cells once with PBS, and add the EU-containing labeling medium.
-
Incubate for a "pulse" period, typically 30-60 minutes, at 37°C.[7]
-
-
Cell Harvest and RNA Isolation:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate and isolate total RNA using a standard method like TRIzol extraction, followed by DNase treatment.[9]
-
-
Click Reaction and Purification:
-
Perform the click reaction on 2-5 µg of total RNA according to the manufacturer's protocol (e.g., Click-iT Nascent RNA Capture Kit).[7] This involves incubating the RNA with biotin-azide in the presence of a copper catalyst.
-
Precipitate the RNA to remove unreacted reagents. An overnight incubation at -70°C is recommended for optimal recovery.[7]
-
Resuspend the RNA pellet and capture the biotinylated RNA using streptavidin-coated magnetic beads.
-
Wash the beads stringently to remove unlabeled RNA.
-
Elute the captured EU-labeled RNA from the beads.
-
-
Quantification:
-
Analyze the amount of specific nascent transcripts using RT-qPCR or perform next-generation sequencing (RNA-seq) for transcriptome-wide analysis.
-
Protocol 1.2: Measuring RNA Decay Rate with EU (Pulse-Chase)
This protocol determines the stability of RNA transcripts by labeling them with an EU pulse and then tracking their disappearance over time during a "chase" with normal, unlabeled uridine.[15][16][17]
Experimental Workflow
Caption: Workflow for measuring RNA decay rates using an EU pulse-chase experiment.
Detailed Methodology:
-
Pulse and Chase:
-
Incubate cells with EU-containing medium (0.5-1 mM) for a pulse period sufficient to label the RNAs of interest (e.g., 1-4 hours).
-
To start the chase, remove the EU medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed medium containing a high concentration of unlabeled uridine (e.g., 5-10 mM). This excess of unlabeled uridine competitively inhibits the incorporation of any remaining EU.
-
-
Time-Course Harvesting:
-
Harvest cells at various time points after the start of the chase (e.g., 0, 1, 2, 4, 8, 12 hours). The 't=0' time point is collected immediately after the pulse.
-
-
Processing and Analysis:
-
For each time point, isolate total RNA, perform the click reaction with biotin-azide, and purify the EU-labeled RNA as described in Protocol 1.1.
-
Quantify the amount of the specific EU-labeled transcript remaining at each time point using RT-qPCR.
-
-
Half-Life Calculation:
-
Plot the percentage of remaining labeled RNA against time.
-
Fit the data to a one-phase exponential decay curve to calculate the RNA half-life (t½), which is the time it takes for 50% of the initial labeled RNA to be degraded.
-
Section 2: Using 4-thiouridine (4sU) for RNA Dynamics
4-thiouridine (4sU) is another widely used uridine analog.[1] After incorporation into nascent RNA, its thiol group allows for specific chemical modification, enabling the separation of newly synthesized transcripts from the pre-existing RNA pool.[8]
Mechanism of Action and Detection
Similar to EU, 4sU is taken up by cells, converted to 4sU-triphosphate (4sUTP), and incorporated into RNA. The key difference lies in the detection: the thiol group on the incorporated 4sU can be reacted with thiol-specific compounds like HPDP-Biotin. This attaches a biotin (B1667282) molecule, allowing for subsequent purification with streptavidin beads.[1]
Caption: Mechanism of 4-thiouridine (4sU) labeling and purification.
Protocol 2.1: Measuring RNA Synthesis Rate with 4sU (Pulse Labeling)
This protocol is conceptually similar to the EU pulse experiment but uses a different chemistry for purification.
Detailed Methodology:
-
Cell Culture and Labeling:
-
Grow cells to the desired confluency.
-
Add 4sU directly to the culture medium at a final concentration of 100-500 µM. Note: The optimal concentration should be determined empirically for each cell line to balance labeling efficiency with potential toxicity.[1]
-
Incubate for a short pulse (e.g., 30-60 minutes).
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA as described previously. It is critical to protect the thiol groups from oxidation by adding DTT to buffers where appropriate.
-
-
Biotinylation and Purification:
-
Dissolve 10-50 µg of total RNA in buffer.
-
Add HPDP-Biotin (dissolved in DMF) and incubate for 1.5-2 hours at room temperature with rotation to biotinylate the 4sU-containing RNA.
-
Remove unreacted HPDP-Biotin by chloroform/isoamyl alcohol extraction or another suitable cleanup method.
-
Isolate the biotinylated RNA using streptavidin-coated magnetic beads.
-
-
Quantification:
-
Elute the captured RNA and quantify using RT-qPCR or RNA-seq.
-
Protocol 2.2: Measuring RNA Decay Rate with 4sU (Pulse-Chase)
This protocol is a robust method for determining RNA half-lives across the transcriptome.
Detailed Methodology:
-
Pulse and Chase:
-
Label cells with 4sU (e.g., 200 µM) for a long pulse period, often several hours (e.g., 8-24 hours), to ensure that most transcripts are labeled.
-
Initiate the chase by washing the cells twice with pre-warmed medium and then adding fresh medium without 4sU.
-
-
Time-Course Harvesting:
-
Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8 hours).
-
-
Processing and Analysis:
-
At each time point, isolate total RNA.
-
Separate the RNA into two fractions: newly synthesized (4sU-labeled) and pre-existing (unlabeled). This is done by biotinylating the 4sU-RNA and capturing it on streptavidin beads. The supernatant contains the unlabeled, pre-existing RNA, while the labeled RNA is bound to the beads.
-
Elute the labeled RNA from the beads.
-
-
Half-Life Calculation:
-
Quantify the amount of a specific transcript in the labeled fraction at each time point.
-
Calculate the half-life by fitting the decay of the labeled transcript abundance over time to an exponential decay model.
-
| Parameter | Typical Value (EU) | Typical Value (4sU) | Notes |
| Labeling Concentration | 0.5 - 1.0 mM | 100 - 500 µM | Must be optimized per cell line to avoid toxicity.[1] |
| Pulse Time (Synthesis) | 30 - 60 minutes | 30 - 60 minutes | Shorter times provide better temporal resolution. |
| Pulse Time (Decay) | 1 - 4 hours | 8 - 24 hours | Longer pulse for decay ensures sufficient labeling of transcripts. |
| Chase Reagent | High concentration of Uridine (5-10 mM) | Medium replacement (washout) | The chase must effectively stop incorporation of the label. |
| Total RNA Input | 2 - 10 µg | 10 - 100 µg | Depends on labeling efficiency and abundance of target RNA. |
Section 3: Applications in Drug Development
Measuring RNA synthesis and decay provides a powerful tool for understanding a drug's mechanism of action and its off-target effects.[18][19][20]
-
Target Validation: By treating cells with a compound targeting a specific transcription factor or signaling pathway, researchers can use EU or 4sU labeling to confirm whether the drug alters the synthesis rates of downstream target genes.
-
Mechanism of Action Studies: A compound might affect gene expression by altering RNA synthesis or by changing the stability of the mRNA. Pulse-chase experiments can differentiate between these two mechanisms, providing crucial information about how a drug works. For example, a drug that inhibits a signaling pathway might lead to the rapid degradation of specific mRNAs.
-
Toxicity Screening: Unintended changes in the synthesis or decay rates of essential genes can be an early indicator of cellular toxicity. High-throughput screening using metabolic labeling and sequencing can provide a global view of a drug's impact on RNA dynamics.[21]
-
Oncology Research: Many cancer drugs, such as 5-Fluorouracil, function by interfering with nucleotide metabolism and RNA processing.[22] EU and 4sU labeling can be used to study the precise effects of such drugs on the RNA lifecycle in cancer cells.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of mRNA Decay and Calculation of Codon Occurrence to mRNA Stability Correlation Coefficients after 5-EU Metabolic Labeling | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 15. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 17. conductscience.com [conductscience.com]
- 18. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.huborganoids.nl [resources.huborganoids.nl]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. Applications of machine learning in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Insights into the RNA-Based Mechanism of Action of the Anticancer Drug 5′-Fluorouracil in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of Thiouridine Analogs for Metabolic RNA Labeling
Introduction
Principle of 4sU-Based Metabolic Labeling
The core principle of 4sU-based metabolic labeling involves the administration of 4sU to a model organism. The analog is then incorporated into newly synthesized RNA by RNA polymerases. Following a labeling pulse, total RNA is extracted from the tissue of interest. The 4sU-containing RNA can then be specifically reacted with a thiol-reactive biotin (B1667282) derivative, such as biotin-HPDP, forming a disulfide bond.[3] This biotin tag enables the selective enrichment of the newly transcribed RNA from the total RNA pool using streptavidin-coated beads. The isolated nascent RNA can then be analyzed by various downstream applications, including RT-qPCR, microarrays, and next-generation sequencing (RNA-seq), to determine rates of transcription, splicing, and degradation.
Application Notes
Studying Gene Expression Dynamics in Model Organisms
Metabolic labeling with 4sU allows for the measurement of dynamic changes in gene expression in response to various stimuli or during development in whole animals. This approach has been successfully applied in mice to study tissue-specific gene expression and RNA turnover. It is particularly useful for identifying immediate transcriptional responses that might be missed by steady-state RNA measurements.
Cell-Type Specific RNA Profiling
In conjunction with genetic tools, such as the expression of Toxoplasma gondii uracil (B121893) phosphoribosyltransferase (UPRT) in specific cell types, the related compound 4-thiouracil (B160184) (4TU) can be used for cell-type-specific RNA labeling in mice.[4] This enables the isolation and analysis of the transcriptome from a single cell type within a complex tissue, avoiding the confounding effects of tissue heterogeneity.[4]
Considerations and Potential Artifacts
Despite its utility, the use of 4sU is not without potential caveats. High concentrations of 4sU can be cytotoxic and may perturb normal cellular processes.[5][6] Specifically, elevated levels of 4sU have been shown to inhibit the synthesis and processing of ribosomal RNA (rRNA), leading to a nucleolar stress response characterized by the translocation of nucleophosmin (B1167650) (NPM1) and induction of p53.[6][7] Furthermore, high incorporation of 4sU into pre-mRNAs can decrease splicing efficiency, particularly for introns with weaker splice sites.[8][9] Therefore, it is crucial to carefully titrate the concentration and labeling time of 4sU to minimize these off-target effects.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vivo application of 4-thiouridine (B1664626) and its analogs, compiled from various studies.
Table 1: Recommended 4sU Concentrations for Cell Culture Labeling [1]
| Duration of Labeling (minutes) | Recommended 4sU Concentration (µM) |
| < 10 | 500 - 20,000 |
| 15 - 30 | 500 - 1000 |
| 60 | 200 - 500 |
| 120 | 100 - 200 |
Note: These concentrations, while established for cell culture, serve as a starting point for optimizing in vivo delivery and dosage.
Table 2: Observed Effects of 4sU on Cellular Processes
| Process | Organism/System | 4sU Concentration | Observed Effect | Reference |
| rRNA Synthesis & Processing | Human U2OS cells | > 50 µM | Inhibition of 47S rRNA production and processing | [6][7] |
| Nucleolar Stress | Human U2OS cells | > 50 µM | Nucleoplasmic translocation of NPM1, p53 stabilization | [7] |
| Cell Proliferation | Human U2OS cells | > 50 µM | Inhibition | [7] |
| pre-mRNA Splicing | In vitro / HEK293 cells | High incorporation / 40 µM | Decreased splicing efficiency, especially for weak splice sites | [8][9] |
| Global mRNA levels | Murine fibroblasts | 200 µM (1-2h) | No significant changes in total mRNA levels | [7] |
Experimental Protocols
Protocol 1: In Vivo Labeling of Nascent RNA in Mice with 4-thiouracil (4TU) for Cell-Type Specific Analysis
This protocol is adapted for use in transgenic mice expressing UPRT in a cell-type-specific manner.[4]
Materials:
-
Transgenic mice expressing UPRT in the cell type of interest.
-
4-thiouracil (4TU) (Sigma-Aldrich)
-
DMSO
-
Corn oil
-
TRIzol reagent (Thermo Fisher Scientific)
-
Isopropanol
-
75% Ethanol
-
EZ-Link Biotin-HPDP (Thermo Fisher Scientific)
-
N,N-Dimethylformamide (DMF)
-
Streptavidin magnetic beads (e.g., Dynabeads MyOne Streptavidin T1)
-
RNA purification kits (e.g., RNeasy Mini Kit, Qiagen)
Procedure:
-
Preparation of 4TU solution: Dissolve 200 mg of 4TU in 1 mL of DMSO to make a stock solution. On the day of injection, dilute the stock 1:4 in corn oil to a final concentration of 50 mg/mL and vortex vigorously.[4]
-
Administration of 4TU: Inject the 4TU solution intraperitoneally into the transgenic mice. The optimal dose and labeling time should be determined empirically for the specific tissue and experimental goals.
-
Tissue Harvest and RNA Extraction: At the end of the labeling period, euthanize the mice and harvest the tissue of interest. Immediately homogenize the tissue in TRIzol reagent and proceed with total RNA extraction according to the manufacturer's protocol.[4]
-
Biotinylation of 4sU-labeled RNA: a. Dissolve EZ-Link Biotin-HPDP in DMF to a concentration of 1 mg/mL. b. To your total RNA sample, add 10x Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA) to a final concentration of 1x. c. Add the Biotin-HPDP solution. The amount should be optimized, but a common starting point is 2 µL of 1 mg/mL Biotin-HPDP per 1 µg of RNA.[1] d. Incubate the reaction in the dark at room temperature for 1.5 to 3 hours with rotation.[1][4] e. Remove unincorporated biotin by chloroform extraction or using an RNA cleanup kit.
-
Enrichment of Biotinylated RNA: a. Resuspend streptavidin magnetic beads in a suitable binding buffer. b. Add the biotinylated RNA to the beads and incubate at room temperature with rotation to allow binding. c. Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA. d. Elute the bound, newly transcribed RNA from the beads using a reducing agent such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.
-
Downstream Analysis: The enriched nascent RNA can now be used for downstream applications such as RT-qPCR or library preparation for RNA sequencing.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for in vivo metabolic labeling of nascent RNA using 4sU.
Caption: 4sU-induced nucleolar stress signaling pathway.
References
- 1. escholarship.org [escholarship.org]
- 2. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applying thiouracil (TU)-tagging for mouse transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Nascent RNA Synthesis with 5-EU Labeling and Flow Cytometry
Application Notes and Protocols for Researchers
Introduction
The ability to measure the synthesis of new RNA molecules is crucial for understanding a wide range of biological processes, from cell cycle progression and differentiation to the cellular response to drugs and environmental stimuli. 5-Ethyl-4-thiouridine (5-EU) is a uridine (B1682114) analog that is readily incorporated into newly transcribed RNA.[1] This metabolic label, once integrated into nascent RNA, can be detected with high specificity and sensitivity using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This method offers a powerful alternative to traditional techniques that rely on radioactive isotopes or antibody-based detection of bromouridine (BrU).[1]
This document provides detailed protocols for labeling cells with 5-EU, preparing samples for flow cytometry, and analyzing the resulting data. The workflow is designed for researchers, scientists, and drug development professionals who are interested in quantifying changes in global RNA synthesis at the single-cell level.
Principle of the Method
The core of this technique lies in a two-step process. First, cells in culture are incubated with 5-EU, which contains an alkyne group. During active transcription, 5-EU is incorporated into newly synthesized RNA molecules.[1] Following the labeling period, cells are fixed and permeabilized. The second step involves the "click" reaction, where a fluorescently labeled azide (B81097) (e.g., Alexa Fluor™ 488 azide) is covalently linked to the alkyne group of the incorporated 5-EU.[2][3] The resulting fluorescent signal is directly proportional to the amount of nascent RNA and can be quantified on a per-cell basis using flow cytometry.
Experimental Workflow & Signaling Pathway
The following diagram illustrates the general workflow for 5-EU labeling and subsequent flow cytometry analysis.
Caption: Experimental workflow for 5-EU labeling and flow cytometry.
Quantitative Data Summary
The following tables provide a summary of typical reagent concentrations and incubation times. Note that optimal conditions may vary depending on the cell type and experimental design.
Table 1: Reagent Stock and Working Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent |
| This compound (5-EU) | 100 mM | 0.1 - 1 mM | DMSO or Water |
| Alexa Fluor™ Azide | Varies by kit | Varies by kit | DMSO |
| Formaldehyde | 16% or 37% | 3.7% in PBS | Aqueous |
| Triton™ X-100 | 10% | 0.5% in PBS | Aqueous |
| Copper (II) Sulfate (CuSO₄) | 100 mM | Varies by kit | Aqueous |
| Hoechst 33342 | 10 mg/mL | 1:1000 dilution in PBS | Water |
Table 2: Typical Incubation Times
| Step | Duration | Temperature |
| 5-EU Labeling | 30 minutes - 4 hours | 37°C |
| Fixation | 15 minutes | Room Temperature |
| Permeabilization | 15 minutes | Room Temperature |
| Click-iT® Reaction | 30 minutes | Room Temperature |
| DNA Staining (Optional) | 15 minutes | Room Temperature |
Detailed Experimental Protocols
Protocol 1: Cell Labeling with 5-EU
This protocol is designed for cells grown in a 6-well plate. Adjust volumes as needed for other formats.
Materials:
-
Complete cell culture medium
-
5-EU stock solution (100 mM)
-
Cells of interest
Procedure:
-
Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere and recover overnight.
-
Optional: If studying the effects of a compound on RNA synthesis, treat the cells with the desired concentration of the compound for the appropriate duration.
-
Prepare a 2X working solution of 5-EU in pre-warmed complete culture medium. For a final concentration of 1 mM, prepare a 2 mM working solution.[3]
-
Add an equal volume of the 2X 5-EU working solution to the cells in each well. For example, if a well contains 1 mL of medium, add 1 mL of the 2 mM 5-EU solution to achieve a final concentration of 1 mM.
-
Incubate the cells for the desired labeling period (e.g., 1 hour) under normal cell culture conditions (37°C, 5% CO₂).[3] The optimal incubation time should be determined empirically for each cell type and experimental condition.[3]
-
Proceed immediately to cell harvesting and fixation.
Protocol 2: Sample Preparation for Flow Cytometry
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin or other cell detachment solution
-
Click-iT® Fixative (e.g., 4% paraformaldehyde in PBS)
-
Click-iT® Saponin-based Permeabilization and Wash Reagent
-
Flow cytometry tubes
Procedure:
-
Carefully aspirate the culture medium containing 5-EU.
-
Wash the cells once with 2 mL of PBS.
-
Harvest the cells using a standard cell detachment method (e.g., trypsinization).
-
Transfer the cell suspension to a flow cytometry tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 3 mL of 1% BSA in PBS. Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Click-iT® Fixative.[4]
-
Incubate for 15 minutes at room temperature, protected from light.[4]
-
Add 1 mL of 1% BSA in PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Click-iT® Saponin-based Permeabilization and Wash Reagent.[5]
-
Incubate for 15 minutes at room temperature.[5]
Protocol 3: Click-iT® Reaction and Staining
Materials:
-
Click-iT® Reaction Buffer
-
Copper (II) Sulfate (CuSO₄)
-
Alexa Fluor™ Azide
-
Click-iT® Reaction Buffer Additive
-
DNA stain (e.g., Hoechst 33342) (optional)
Procedure:
-
Prepare the Click-iT® reaction cocktail immediately before use. For each sample, mix the components in the order listed in the manufacturer's protocol. A typical reaction cocktail includes the Click-iT® reaction buffer, CuSO₄, the fluorescent azide, and a buffer additive.[6]
-
Add 0.5 mL of the freshly prepared Click-iT® reaction cocktail to each tube of fixed and permeabilized cells.[4]
-
Incubate for 30 minutes at room temperature, protected from light.[6]
-
Wash the cells once with 1 mL of 1X Click-iT® Saponin-based Permeabilization and Wash Reagent. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Optional: For cell cycle analysis, resuspend the cells in a solution containing a DNA stain like Hoechst 33342.[3] Incubate for 15 minutes at room temperature, protected from light.[3]
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., 1% BSA in PBS).
Protocol 4: Flow Cytometry Analysis
Procedure:
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore. For Alexa Fluor™ 488, use a 488 nm laser for excitation and a 530/30 nm emission filter.[7]
-
Use a low flow rate during acquisition to ensure accurate measurements.[4]
-
Use unstained and single-color controls to set up the flow cytometer and for compensation.
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters.
-
Create a histogram or dot plot to visualize the fluorescence intensity of the 5-EU signal in the cell population of interest.
-
Quantify the mean or median fluorescence intensity of the 5-EU positive population to measure the level of nascent RNA synthesis.
Troubleshooting
For general flow cytometry troubleshooting, such as issues with weak signals, high background, or unexpected cell populations, it is recommended to consult comprehensive troubleshooting guides.[8][9][10][11][12] Key considerations for this specific assay include:
-
Low Signal: Ensure that the 5-EU concentration and incubation time are sufficient for your cell type. Check the viability of your cells, as unhealthy cells will have reduced transcriptional activity.
-
High Background: Ensure adequate washing steps after fixation, permeabilization, and the click reaction to remove unbound reagents.
-
Potential for DNA Labeling: While 5-EU is primarily incorporated into RNA, some studies have shown it can be converted to its deoxyribonucleotide form and incorporated into DNA, particularly in certain organisms or cell types.[13] If this is a concern, it is advisable to perform control experiments, such as treating samples with RNase A, to confirm the signal is from RNA.[13]
References
- 1. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. research.pasteur.fr [research.pasteur.fr]
- 5. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. 5-Ethynyl Uridine nascent RNA labelling in HEK293 ARMC5 knockout cells - Mendeley Data [data.mendeley.com]
- 7. ulab360.com [ulab360.com]
- 8. biocompare.com [biocompare.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 12. Flow Cytometry Troubleshooting | Antibodies.com [antibodies.com]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Detecting 5-Ethyl-4-thiouridine in RNA via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the detection of 5-ethynyluridine (B57126) (5-EU), a uridine (B1682114) analog used to label and subsequently detect newly synthesized RNA in a cellular context. The methodology leverages the principles of click chemistry, a set of bioorthogonal reactions that enable the specific and efficient covalent ligation of a reporter molecule to the 5-EU incorporated within the RNA. This technique is a powerful tool for studying RNA synthesis, turnover, and localization, with significant applications in basic research and drug discovery.
Introduction
The ability to monitor nascent RNA synthesis is crucial for understanding gene expression dynamics in various biological processes, including development, disease, and in response to therapeutic interventions. Metabolic labeling of RNA with nucleoside analogs, such as 5-ethynyluridine (5-EU), followed by bioorthogonal click chemistry detection, offers a sensitive and versatile method for visualizing and quantifying newly transcribed RNA.[1] 5-EU is a cell-permeable compound that is incorporated into RNA by cellular RNA polymerases.[2] The ethynyl (B1212043) group on 5-EU serves as a chemical handle for the covalent attachment of azide-modified reporter molecules, such as fluorophores or biotin (B1667282), through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][3][4] This approach provides a significant improvement over traditional methods like radioactive labeling, offering enhanced safety, sensitivity, and spatial resolution.[1]
Principle of the Method
The detection of 5-EU in RNA is a two-step process:
-
Metabolic Labeling: Cells or organisms are incubated with 5-EU, which is taken up by the cells and incorporated into newly synthesized RNA transcripts in place of uridine.
-
Click Chemistry Detection: The ethynyl group of the incorporated 5-EU is then specifically reacted with an azide-containing detection reagent. This is most commonly achieved through a CuAAC reaction, which forms a stable triazole linkage.[5] The detection reagent can be a fluorescent dye for imaging, or a biotin tag for affinity purification and subsequent analysis.[2]
Applications in Research and Drug Development
-
Monitoring Global RNA Synthesis: Assess the overall transcriptional activity of cells in response to various stimuli, inhibitors, or drug candidates.[6]
-
Studying RNA Turnover and Stability: Pulse-chase experiments with 5-EU can be used to determine the decay rates of different RNA populations.[1]
-
Visualization of RNA Localization: High-resolution imaging of newly synthesized RNA within cellular compartments.
-
Drug Discovery: Click chemistry applications are expanding in drug discovery for lead optimization and target identification.[4][7][8] This specific protocol can be used to screen for compounds that modulate RNA transcription.
-
Interactome Profiling: The RICK (capture of the newly transcribed RNA interactome using click chemistry) method utilizes 5-EU labeling to identify proteins that interact with newly synthesized RNA.[9][10]
Experimental Protocols
Protocol 1: In Vitro Labeling of Nascent RNA with 5-EU
This protocol describes the labeling of newly synthesized RNA in cultured cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
5-Ethynyluridine (5-EU) solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
Procedure:
-
Seed cells on a suitable culture vessel (e.g., glass-bottom dish for imaging) and grow to the desired confluency.
-
Prepare the 5-EU labeling medium by diluting the 5-EU stock solution into pre-warmed complete culture medium to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically for each cell type.[5][11]
-
Remove the existing culture medium from the cells and replace it with the 5-EU labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
The cells are now ready for the click chemistry reaction.
Protocol 2: Click Chemistry Detection of 5-EU Labeled RNA
This protocol describes the detection of 5-EU incorporated RNA using a fluorescent azide.
Materials:
-
5-EU labeled, fixed, and permeabilized cells
-
Click-iT® reaction buffer kit or individual components:
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)
-
PBS
Procedure:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:
-
430 µL PBS
-
20 µL CuSO4 (from a 100 mM stock)
-
5 µL Fluorescent Azide (from a 10 mM stock)
-
50 µL Sodium Ascorbate (from a 1 M stock, freshly prepared)
-
-
Remove the final PBS wash from the cells.
-
Add the click reaction cocktail to the cells, ensuring the cell monolayer is completely covered.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA dye (e.g., Hoechst 33342).
-
Mount the coverslip and image using a fluorescence microscope.
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables for easy comparison. Below are examples of how such data could be presented.
Table 1: Quantification of Nascent RNA Synthesis by Fluorescence Intensity
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | P-value (vs. Control) |
| Control (DMSO) | 150.2 | 15.8 | - |
| Drug A (10 µM) | 75.6 | 8.2 | < 0.01 |
| Drug B (10 µM) | 145.9 | 14.1 | > 0.05 |
Table 2: Analysis of Nascent Transcript Abundance using EU-RNA-Seq
| Gene | Control (Normalized Read Count) | Drug A (Normalized Read Count) | Log2 Fold Change | Adjusted P-value |
| Gene X | 1250 | 620 | -1.01 | < 0.001 |
| Gene Y | 800 | 790 | -0.02 | 0.95 |
| Gene Z | 2100 | 3500 | 0.74 | < 0.05 |
Visualizations
Diagram of the Experimental Workflow
Caption: Workflow for labeling and detecting nascent RNA using 5-EU and click chemistry.
Diagram of the Click Chemistry Reaction
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Capture of the newly transcribed RNA interactome using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: 5-Ethyl-4-thiouridine (s4U-Et) Incorporation
Welcome to the technical support center for 5-Ethyl-4-thiouridine (s4U-Et). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving the metabolic labeling of RNA with s4U-Et.
Troubleshooting Guides
This section addresses common issues encountered during s4U-Et labeling experiments.
Issue 1: Low or No Detectable Incorporation of this compound into RNA
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Cellular Uptake | The efficiency of nucleoside transporters, which are responsible for s4U-Et uptake, can vary significantly between cell types. Some cell lines may have low expression of the required transporters. | - Increase the concentration of s4U-Et in the culture medium. - Increase the labeling duration. - If possible, use cell lines known to have high expression of uridine (B1682114) transporters (e.g., HEK293, HeLa). |
| Inefficient Phosphorylation | After entering the cell, s4U-Et must be converted to its active triphosphate form (s4U-EtTP) by cellular kinases. The initial phosphorylation to the monophosphate is often the rate-limiting step. | - Consider synthesizing or obtaining a 5'-monophosphate prodrug of s4U-Et. This bypasses the first phosphorylation step and can improve incorporation efficiency, especially in cells with low kinase activity for the analog. |
| Cellular Toxicity | High concentrations of thiouridine analogs can be toxic to cells, leading to a shutdown of transcription and other cellular processes, which would prevent s4U-Et incorporation. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of s4U-Et for your specific cell line. - Reduce the labeling time. |
| Incorrect Storage or Handling of s4U-Et | This compound is light-sensitive and prone to oxidation. Improper storage can lead to degradation of the compound. | - Store s4U-Et protected from light at -20°C. - Prepare fresh stock solutions and use them promptly. Avoid repeated freeze-thaw cycles. |
| Issues with RNA Extraction | Standard RNA extraction protocols may not be optimal for RNA containing thiouridine analogs, potentially leading to loss of labeled RNA. | - Use a robust RNA extraction method such as TRIzol. - Ensure all steps are performed in an RNase-free environment. |
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for a this compound labeling experiment?
A1: The general workflow involves several key steps:
-
Labeling: Incubate cells with s4U-Et in the culture medium for a defined period.
-
Cell Lysis and RNA Extraction: Harvest the cells and extract total RNA.
-
Thiol-specific Biotinylation (Optional but recommended for enrichment): The thiol group on the incorporated s4U-Et is reacted with a biotinylation reagent (e.g., HPDP-Biotin).
-
Purification of Labeled RNA: Biotinylated RNA is captured using streptavidin-coated magnetic beads.
-
Downstream Analysis: The enriched, newly synthesized RNA can be used for various applications, including qRT-PCR, microarrays, and next-generation sequencing (e.g., SLAM-seq, TIME-seq).
Q2: How do I optimize the concentration and labeling time for s4U-Et?
A2: Optimization is crucial and cell-type dependent. We recommend the following approach:
-
Concentration: Start with a concentration range similar to that used for 4-thiouridine (B1664626) (s4U), typically between 50 µM and 500 µM. Perform a cytotoxicity assay (e.g., MTT assay) to determine the maximum tolerable concentration for your cells.
-
Labeling Time: The optimal labeling time depends on the turnover rate of the RNA species of interest. For rapidly turning over transcripts, a short pulse (e.g., 15-60 minutes) may be sufficient. For more stable transcripts or to achieve higher labeling density, longer incubation times (e.g., 2-24 hours) may be necessary.
Recommended Optimization Parameters (based on s4U data)
| Labeling Duration | Recommended s4U-Et Concentration Range |
| 15 - 60 minutes | 200 µM - 500 µM |
| 2 - 8 hours | 100 µM - 200 µM |
| 12 - 24 hours | 50 µM - 100 µM |
Note: These are starting recommendations. The optimal conditions must be determined empirically for your specific experimental system.
Q3: Can high concentrations of s4U-Et affect cellular processes?
A3: Yes. Based on studies with the analog 4-thiouridine, high concentrations (>50-100 µM) and prolonged exposure can induce a nucleolar stress response. This can lead to the inhibition of ribosomal RNA (rRNA) synthesis and processing, which can have downstream effects on translation and cell proliferation. It is therefore critical to perform thorough dose-response experiments to find a concentration that provides adequate labeling without significant cellular perturbation.
Q4: Are there alternatives to s4U-Et for metabolic labeling of RNA?
A4: Yes, several other uridine analogs are used for metabolic labeling, each with its own properties. The most common are:
-
4-thiouridine (s4U): The most widely used and well-characterized thiouridine analog.
-
5-ethynyluridine (EU): Contains an alkyne group that allows for click chemistry-based detection and purification.
-
5-bromouridine (BrU): Can be incorporated into RNA and detected by specific antibodies.
The choice of analog depends on the specific application and the downstream detection method.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol is adapted from established methods for 4-thiouridine labeling.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (s4U-Et) stock solution (e.g., 50 mM in sterile, RNase-free water or DMSO)
-
Phosphate-buffered saline (PBS), sterile, RNase-free
-
TRIzol reagent or other RNA extraction kit
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Cell Seeding: Plate cells to reach 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: On the day of the experiment, thaw the s4U-Et stock solution (protect from light). Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration.
-
Labeling: Aspirate the old medium from the cells and replace it with the s4U-Et-containing medium.
-
Incubation: Incubate the cells for the desired labeling period at 37°C and 5% CO2. Protect the plate from direct light.
-
Cell Harvest and Lysis:
-
Aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Add TRIzol reagent directly to the plate (1 mL for a 10 cm dish) and lyse the cells by pipetting up and down.
-
-
RNA Extraction:
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Visualizations
Caption: General experimental workflow for metabolic labeling of RNA with this compound.
Troubleshooting guide for 5-Ethyl-4-thiouridine labeling experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using 5-Ethyl-4-thiouridine (5-ETU) for nascent RNA labeling experiments. The information is tailored for researchers, scientists, and drug development professionals.
A Note on this compound (5-ETU)
This compound (5-ETU) is a modified nucleoside used for metabolic labeling of newly synthesized RNA. It is an analog of 4-thiouridine (B1664626) (4sU), and many of the experimental principles and troubleshooting strategies for 4sU are applicable to 5-ETU. It is important to distinguish 5-ETU from the unrelated compound Ethylene thiourea (B124793) (ETU), a degradation product of certain fungicides that has been studied for its genotoxicity.[1][2][3] This guide focuses exclusively on the application of 5-ETU in metabolic RNA labeling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low labeling efficiency and a weak signal. What are the potential causes and solutions?
Low signal is a common issue that can arise from several factors in the experimental workflow.
Potential Causes:
-
Suboptimal 5-ETU Concentration: The concentration of 5-ETU may be too low for your specific cell line, leading to insufficient incorporation into nascent RNA.
-
Insufficient Labeling Time: The pulse-labeling time may be too short to accumulate a detectable amount of labeled RNA, especially for transcripts with low synthesis rates.[4]
-
Poor Cellular Uptake: Different cell types exhibit varying efficiencies in nucleoside analog uptake.[5]
-
Inefficient Biotinylation: The chemical reaction to attach biotin (B1667282) to the thiol group on the incorporated 5-ETU may be incomplete.
-
Problems with Labeled RNA Purification: Issues with streptavidin beads or improper washing steps can lead to loss of labeled RNA.
Troubleshooting Steps:
-
Optimize 5-ETU Concentration: Perform a dose-response experiment by testing a range of 5-ETU concentrations (e.g., 25 µM, 50 µM, 100 µM, 200 µM) to find the optimal balance between labeling efficiency and cytotoxicity for your cell line.
-
Optimize Labeling Time: Test different incubation times (e.g., 15 min, 30 min, 1 hr, 2 hrs) to determine the minimum time required for a robust signal.[6]
-
Verify Biotinylation Efficiency: Ensure the biotinylating reagent (e.g., Biotin-HPDP) is fresh and used at the correct concentration. The reaction should be performed in the dark with rotation to maximize efficiency.[7]
-
Check RNA Integrity: Before proceeding to biotinylation, run a small amount of your total RNA on a gel or Bioanalyzer to ensure it is not degraded.[8]
References
- 1. Ethylene thiourea (ETU). A review of the genetic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Ethylenethiourea (ETU) in relation to use of ethylenebisdithiocarbamate (EBDC) fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Ethyl-4-thiouridine Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 5-Ethyl-4-thiouridine (5-ET) for various experimental applications while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound (5-ET) in cell culture?
A1: As direct data for 5-ET is limited, we recommend using the established concentrations for the structurally similar compound 4-thiouridine (B1664626) (4sU) as a starting point. For metabolic labeling of RNA, a concentration range of 10 µM to 100 µM is typically used.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: What are the common signs of 5-ET-induced cytotoxicity?
A2: Common indicators of cytotoxicity include a decrease in cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment), and induction of apoptosis or necrosis. At higher concentrations, nucleoside analogs like 4sU have been shown to inhibit rRNA synthesis and induce a nucleolar stress response.[1][2]
Q3: How does the cytotoxicity of 5-ET compare to that of 4-thiouridine (4sU)?
Q4: What cellular pathways are potentially affected by 5-ET, leading to cytotoxicity?
A4: Based on studies with 4sU, high concentrations of 5-ET may induce a nucleolar stress response.[1][2] This can lead to the inhibition of rRNA synthesis and processing, which in turn can trigger the translocation of nucleolar proteins like nucleophosmin (B1167650) (NPM1) and the induction of the p53 tumor suppressor protein, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]
Q5: How long can I expose my cells to 5-ET?
A5: The optimal incubation time depends on the desired labeling efficiency and the tolerance of the specific cell line. For short-term labeling (e.g., pulse-chase experiments), higher concentrations for shorter durations may be used. For long-term experiments, lower, non-toxic concentrations are recommended. It is essential to perform a time-course experiment to determine the ideal exposure time that balances efficient labeling with minimal cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death or Low Viability | 5-ET concentration is too high. | Perform a dose-response curve to determine the IC50 value. Start with a lower concentration range (e.g., 1-10 µM) and titrate up. |
| Prolonged exposure to 5-ET. | Reduce the incubation time. Perform a time-course experiment to find the optimal exposure duration. | |
| Cell line is particularly sensitive. | Test the compound on a panel of cell lines to identify a more robust model for your experiments. | |
| Inconsistent Results Between Experiments | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. Use a cell counter for accuracy. |
| Inconsistent 5-ET concentration. | Prepare a fresh stock solution of 5-ET and use a precise dilution series for each experiment. | |
| Contamination of cell culture. | Regularly check for and test for microbial contamination. | |
| Low Labeling Efficiency | 5-ET concentration is too low. | Gradually increase the concentration of 5-ET, while monitoring for cytotoxicity. |
| Insufficient incubation time. | Increase the duration of exposure to 5-ET. | |
| Inefficient cellular uptake. | Ensure the cell line expresses the necessary nucleoside transporters. |
Quantitative Data Summary
Due to the limited availability of specific cytotoxicity data for this compound, the following table provides data for the related compound 4-thiouridine (4sU) to serve as a reference for experimental design.
Table 1: Concentration-Dependent Effects of 4-thiouridine (4sU) on rRNA Synthesis in U2OS Cells
| 4sU Concentration (µM) | Inhibition of 47S rRNA Production |
| ≤ 10 | Minimal inhibition |
| > 50 | Significant inhibition |
| 100 | ~75% reduction |
| Data extrapolated from studies on 4-thiouridine.[1] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 5-ET using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (5-ET)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of 5-ET in complete medium. Remove the medium from the wells and add 100 µL of the 5-ET dilutions. Include wells with medium only (no cells) as a blank and wells with cells in medium without 5-ET as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the 5-ET concentration to determine the IC50 value.
Protocol 2: Assessing Cell Viability with a Luminescent ATP-Based Assay
This protocol describes the use of a commercially available ATP-based assay (e.g., CellTiter-Glo®) to measure cell viability.
Materials:
-
This compound (5-ET)
-
Cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
Luminescent ATP-based assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Visualizations
Caption: A logical workflow for optimizing 5-ET concentration.
Caption: Potential signaling pathway for 5-ET cytotoxicity.
References
Technical Support Center: 5-Ethyl-4-thiouridine (5-ETU) Based Assays
Welcome to the technical support center for 5-Ethyl-4-thiouridine (5-ETU) based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and pitfalls in their experiments.
Disclaimer: this compound (5-ETU) is a uridine (B1682114) analog used for metabolic labeling of newly transcribed RNA. While specific data for 5-ETU is limited in the current scientific literature, it is structurally and functionally similar to the more extensively studied 4-thiouridine (B1664626) (4sU). Therefore, the guidance provided here is largely based on the established knowledge of 4sU-based assays. Researchers should consider this and optimize protocols specifically for their experimental setup with 5-ETU.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-ETU) and how does it work?
A1: this compound (5-ETU) is a synthetic analog of the nucleoside uridine. When added to cell culture media, it is taken up by cells and incorporated into newly synthesized RNA transcripts in place of uridine. The key feature of 5-ETU is the substitution of the oxygen atom at the 4th position of the pyrimidine (B1678525) ring with a sulfur atom, and the addition of an ethyl group at the 5th position. The presence of the thiol group allows for the specific chemical modification or enrichment of the labeled RNA, enabling researchers to distinguish newly transcribed RNA from pre-existing RNA. This is the foundation for various assays studying RNA synthesis, turnover, and processing.
Q2: What are the primary applications of 5-ETU-based assays?
A2: 5-ETU-based assays are powerful tools for investigating various aspects of RNA biology. Key applications include:
-
Measuring RNA synthesis rates: By pulse-labeling cells with 5-ETU, one can quantify the rate at which new RNA molecules are transcribed.
-
Determining RNA turnover and decay rates: Following a pulse of 5-ETU, the rate of disappearance of the labeled RNA can be monitored to calculate RNA half-lives.
-
Analyzing co-transcriptional processing: Nascent, 5-ETU-labeled transcripts can be isolated to study splicing and other processing events as they occur.
-
Identifying protein-RNA interactions: Techniques like PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) can be adapted with thiouridine analogs to map the binding sites of RNA-binding proteins.
Q3: What are the potential side effects of 5-ETU labeling on cells?
A3: Based on studies with the related compound 4-thiouridine (4sU), high concentrations or prolonged exposure to 5-ETU may have cytotoxic effects.[1][2] These can include:
-
Inhibition of rRNA synthesis and processing: Elevated concentrations of 4sU have been shown to inhibit the production of ribosomal RNA, which can trigger a nucleolar stress response.[3]
-
Perturbation of pre-mRNA splicing: The incorporation of thiouridine analogs can, in some cases, interfere with the efficiency of pre-mRNA splicing, particularly for introns with weak splice sites.[4]
-
Induction of cellular stress responses: Inhibition of ribosome biogenesis can lead to the stabilization of p53 and cell cycle arrest.[3]
It is crucial to perform dose-response and time-course experiments to determine the optimal, non-toxic concentration of 5-ETU for your specific cell type and experimental duration.[2][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Incomplete removal of unbound biotin (B1667282) or fluorescent probes. | Increase the number and stringency of wash steps after biotinylation or click chemistry reaction.[6][7] Using a blocking agent like BSA during washes can also help. |
| Non-specific binding of reagents to cellular components. | Optimize the concentration of labeling reagents (e.g., biotin-HPDP, fluorescent azides). Titrate the reagents to find the lowest concentration that still provides a robust signal. | |
| Autofluorescence of cells or medium components. | Image cells before the addition of fluorescent probes to assess the basal autofluorescence. If high, consider using a different imaging channel or a dye with a longer wavelength emission. | |
| Low or No Signal | Inefficient cellular uptake of 5-ETU. | Ensure cells are healthy and not overly confluent. Optimize the concentration of 5-ETU; some cell types may require higher concentrations or longer incubation times. |
| Inefficient biotinylation or click chemistry reaction. | Prepare fresh biotinylation or click chemistry reaction mixes immediately before use. Ensure all components are stored correctly and are not expired. The ascorbic acid in click reactions is particularly prone to oxidation.[8] | |
| Degradation of RNA during the experiment. | Use RNase-free reagents and techniques throughout the protocol.[9][10] Consider adding an RNase inhibitor to your lysis and wash buffers. | |
| Cell Death or Altered Phenotype | 5-ETU concentration is too high. | Perform a dose-response curve to determine the IC50 of 5-ETU for your cell line and use a concentration well below this for your experiments.[2] |
| Prolonged exposure to 5-ETU. | Reduce the labeling time. For many applications, short pulse-labeling (e.g., 1-2 hours) is sufficient.[4] | |
| Variability Between Replicates | Inconsistent cell health or density. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment. |
| Pipetting errors or inconsistent reagent addition. | Use calibrated pipettes and be meticulous with the addition of all reagents, especially those used in small volumes. |
Experimental Protocols & Data
Optimizing 5-ETU Concentration and Labeling Time
The optimal concentration and duration for 5-ETU labeling are critical for successful experiments and minimizing cellular toxicity. The following table, adapted from studies on 4sU, provides a starting point for optimization.[11]
| Labeling Duration | Recommended Starting 4sU Concentration (µM) |
| < 10 minutes | 500 - 1000 |
| 15 - 30 minutes | 200 - 500 |
| 60 minutes | 100 - 200 |
| > 120 minutes | 50 - 100 |
Note: These concentrations are based on 4sU and should be optimized for 5-ETU and the specific cell line being used.
Key Experimental Workflow: Metabolic Labeling and Enrichment
The following diagram illustrates a typical workflow for a 5-ETU based assay involving metabolic labeling, RNA isolation, biotinylation, and enrichment of newly transcribed RNA.
Caption: A generalized workflow for metabolic labeling of RNA using 5-ETU.
Troubleshooting Logic for High Background Signal
This diagram outlines a decision-making process for troubleshooting high background signals in your 5-ETU assay.
Caption: A decision tree for troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. benchchem.com [benchchem.com]
Improving the signal-to-noise ratio in 5-Ethyl-4-thiouridine detection
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in experiments involving 5-Ethyl-4-thiouridine (5-ETU) metabolic labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-ETU) and how is it detected?
A1: this compound (5-ETU) is a synthetic analog of the nucleoside uridine. When introduced to cells, it is metabolized and incorporated into newly transcribed RNA. The key feature of 5-ETU is its thiol group, which acts as a chemical handle. Detection is typically achieved by reacting this thiol group with a specific probe, such as a biotin (B1667282) or fluorophore conjugate, allowing for the isolation and visualization of nascent RNA.[1][2] This approach is powerful for studying RNA synthesis, processing, and decay dynamics.[1][3]
Q2: Why is a high signal-to-noise ratio (SNR) critical in 5-ETU detection experiments?
Q3: What are the primary factors that negatively impact the SNR in 5-ETU experiments?
A3: The factors impacting SNR can be grouped into three main categories:
-
Metabolic Labeling: Suboptimal 5-ETU concentration (too low or too high), inappropriate labeling duration, and cellular toxicity can all affect the signal strength and introduce biological noise.[7]
-
Biochemical Detection: Inefficient chemical reactions (e.g., thiol-specific conjugation), non-specific binding of detection reagents, and incomplete purification or washing steps can decrease the signal and increase the background.[2]
-
Instrumentation and Data Acquisition: High detector noise, sample autofluorescence (in microscopy), or an unstable baseline (in HPLC) can obscure the true signal.[4][5][8]
Q4: What are the signs of cellular stress or toxicity from 5-ETU labeling, and how can they be mitigated?
A4: High concentrations (>50 µM) or prolonged exposure to thiolated nucleosides like 4-thiouridine (B1664626) (a close analog of 5-ETU) can induce a nucleolar stress response.[7][9] Signs include the inhibition of ribosomal RNA (rRNA) synthesis and processing, changes in cell morphology, and reduced proliferation.[9] To mitigate this, it is crucial to determine the optimal, non-toxic concentration and labeling duration for your specific cell type by performing a dose-response and time-course experiment. Start with a low concentration (e.g., 10-25 µM) and assess cell viability and a known stress marker.[7]
Troubleshooting Guides
This section addresses specific issues encountered during 5-ETU detection experiments.
Problem Area: Low or No Signal
Q: I am getting a very weak or no signal from my 5-ETU labeled samples. What are the potential causes and solutions?
A: A weak signal can stem from issues in the labeling, detection, or measurement stages. Use the following logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for diagnosing low or no signal issues.
Problem Area: High Background Noise
Q: My signal is detectable, but the background is very high, leading to a poor SNR. How can I reduce the background?
A: High background noise can obscure your signal and originates from multiple sources throughout the experimental workflow. Addressing it requires a systematic approach.
Caption: Primary sources of high background noise in 5-ETU experiments.
Quantitative Data Summary
For reproducible results, careful optimization of labeling conditions is paramount.
Table 1: Recommended Starting Conditions and Potential Impact on SNR
| Parameter | Recommended Starting Range | Effect of Being Too Low | Effect of Being Too High |
|---|---|---|---|
| 5-ETU Concentration | 10 - 100 µM | Low signal, poor SNR | Cellular toxicity, increased biological noise, potential inhibition of rRNA synthesis[7][9] |
| Labeling Duration | 30 min - 4 hours | Low signal (insufficient incorporation) | Increased risk of toxicity, potential re-incorporation of metabolites leading to background[7][10] |
| Cell Confluency | 70 - 80% | Fewer actively transcribing cells, lower overall signal | Over-confluency can alter transcription rates, leading to biological variability (noise) |
Table 2: Common Noise Sources in Detection Instrumentation
| Instrument | Source of Noise | Recommended Action to Improve SNR |
|---|---|---|
| Fluorescence Microscope | Photon Shot Noise | Increase signal (longer exposure, brighter probe) |
| Detector Readout/Dark Current | Cool the camera; use optimal gain settings[4] | |
| Sample Autofluorescence | Use appropriate emission filters; use spectral imaging and unmixing; include an "unlabeled" control for background subtraction[4] | |
| HPLC System | Unstable Pump Pressure | Degas mobile phase thoroughly; check for leaks[8][11] |
| Temperature Fluctuations | Use a column oven and ensure mobile phase is at a stable temperature[8] |
| | Dirty Flow Cell | Flush the flow cell according to the manufacturer's protocol[5] |
Experimental Protocols
Protocol 1: Optimizing and Performing Metabolic Labeling with 5-ETU
This protocol provides a framework for labeling cultured mammalian cells.
-
Optimization (Crucial First Step):
-
Plate cells to reach 70-80% confluency at the time of labeling.
-
Prepare a range of 5-ETU concentrations (e.g., 10, 25, 50, 100, 200 µM) in complete culture medium.
-
Incubate cells with different concentrations for a set time (e.g., 2 hours).
-
Separately, test a single, mid-range concentration (e.g., 50 µM) for various durations (e.g., 30, 60, 120, 240 minutes).
-
After incubation, assess cell viability (e.g., using a Trypan Blue or MTT assay) and proceed with your detection method to identify the condition that provides the best signal without significant toxicity.
-
-
Standard Labeling Protocol:
-
Thaw a 100 mM stock solution of 5-ETU (in DMSO or PBS) just before use.[2]
-
Warm the required volume of complete cell culture medium.
-
Dilute the 5-ETU stock into the pre-warmed medium to achieve the pre-determined optimal concentration. Mix thoroughly.
-
Remove the old medium from the cultured cells and replace it with the 5-ETU-containing medium.
-
Incubate the cells for the optimal duration under standard culture conditions (37°C, 5% CO₂).
-
After incubation, place the dish on ice, remove the labeling medium, and wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis and RNA extraction.
-
Protocol 2: General Workflow for 5-ETU-labeled RNA Detection via Thiol-Biotinylation
This protocol outlines the key steps for purifying 5-ETU labeled RNA after extraction.
References
- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to improve the signal-to-noise ratio of spectrum analyzer and current probe measurements? | Shenzhen EUTTEST [euttest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. reddit.com [reddit.com]
Technical Support Center: 5-Ethyl-4-thiouridine (5-ET) for Metabolic Labeling of RNA
Disclaimer: Direct experimental data on the off-target effects and optimization of 5-Ethyl-4-thiouridine (5-ET) are limited in the current scientific literature. The following troubleshooting guides and FAQs are largely based on extensive research conducted on the closely related and widely used analog, 4-thiouridine (B1664626) (4sU). Due to their structural similarity, it is presumed that 5-ET will exhibit comparable cellular effects and that the strategies to mitigate these effects will be similar. Researchers should always perform initial dose-response and time-course experiments to determine the optimal, minimally-perturbing conditions for their specific cell type and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-ET) and how does it work for RNA labeling?
This compound is a synthetic analog of the nucleoside uridine (B1682114). When introduced to cells in culture, it is taken up and processed by the cell's nucleotide salvage pathway.[1] It is converted into this compound triphosphate (5-ETTP) and subsequently incorporated into newly transcribed RNA in place of uridine triphosphate (UTP). The key feature of 5-ET is the substitution of the oxygen atom at the 4th position of the pyrimidine (B1678525) ring with a sulfur atom, and the addition of an ethyl group at the 5th position. The thiol group allows for specific biochemical reactions, enabling the selective purification and identification of nascent RNA transcripts.[1][2]
Q2: What are the potential off-target effects of using 5-ET for metabolic labeling?
Based on studies with the analog 4sU, high concentrations or prolonged exposure to 5-ET may lead to several off-target effects:
-
Cytotoxicity: Like many nucleoside analogs, high concentrations of thiouridines can be toxic to cells, leading to reduced cell viability and proliferation.[3][4]
-
Inhibition of rRNA Synthesis and Processing: A significant off-target effect of 4sU is the inhibition of ribosomal RNA (rRNA) synthesis and processing. This can trigger a nucleolar stress response, which may involve the tumor suppressor p53.[3][5][6]
-
Alterations in pre-mRNA Splicing: Incorporation of 4sU into pre-mRNA has been shown to decrease splicing efficiency, particularly for introns with weaker splice sites.[7] This could potentially alter the landscape of alternatively spliced transcripts.
-
Perturbation of Gene Expression: The cellular stress responses triggered by 5-ET toxicity can lead to global changes in gene expression that are independent of the specific biological process being studied.[5]
Q3: How can I minimize the off-target effects of 5-ET?
Minimizing off-target effects is crucial for the accurate interpretation of metabolic labeling experiments. The primary strategies involve careful optimization of the labeling conditions:
-
Titrate the 5-ET Concentration: Use the lowest concentration of 5-ET that provides sufficient labeling for your downstream application. A concentration titration experiment is highly recommended for each new cell line.
-
Optimize Labeling Duration: Use the shortest possible labeling time (pulse) that allows for the detection of changes in your RNA population of interest. Prolonged exposure increases the likelihood of off-target effects.[3]
-
Perform Cytotoxicity Assays: Always assess the impact of your chosen 5-ET concentration and labeling time on cell viability using assays like the MTT or LDH cytotoxicity assays.[8]
-
Include Appropriate Controls: Always compare your 5-ET treated samples to untreated control samples to identify any baseline changes in gene expression or cell physiology.
Q4: What are the recommended starting concentrations and labeling times for 5-ET?
While optimal conditions are cell-type dependent, the following table, based on recommendations for 4sU, provides a starting point for your optimization experiments.[9]
| Duration of Labeling (minutes) | Recommended Starting Concentration (µM) |
| < 10 | 500 - 1000 |
| 15 - 30 | 500 - 1000 |
| 60 | 200 - 500 |
| 120 | 100 - 200 |
Troubleshooting Guide
Issue 1: High levels of cell death or reduced proliferation after 5-ET labeling.
-
Question: My cells are showing signs of toxicity (e.g., detaching, floating, reduced confluence) after incubation with 5-ET. What should I do?
-
Answer: This indicates that the 5-ET concentration is too high or the labeling time is too long for your specific cell type.
-
Solution 1: Reduce 5-ET Concentration. Perform a dose-response experiment with a range of lower 5-ET concentrations to identify a non-toxic concentration.
-
Solution 2: Shorten Labeling Time. If a lower concentration does not provide sufficient labeling, reduce the incubation time.
-
Solution 3: Perform a Cytotoxicity Assay. Use a quantitative method like an MTT or LDH assay to determine the 50% cytotoxic concentration (CC50) and choose a concentration well below this value for your experiments.[8][10]
-
Issue 2: Unexpected changes in the expression of control genes or global gene expression profiles.
-
Question: I'm observing significant changes in the expression of my housekeeping genes or widespread changes in the transcriptome in my 5-ET labeled samples compared to controls. How can I address this?
-
Answer: This could be a result of a cellular stress response triggered by 5-ET.
-
Solution 1: Optimize Labeling Conditions. As with cytotoxicity, reduce the 5-ET concentration and/or labeling time to the minimum required for your assay.
-
Solution 2: Assess Nucleolar Stress. Check for markers of nucleolar stress, such as the induction of p53 or changes in the localization of nucleolar proteins like nucleophosmin (B1167650) (NPM1).[5][6] If stress is detected, further optimization of labeling conditions is necessary.
-
Solution 3: Analyze rRNA Processing. Isolate total RNA and analyze the ratios of rRNA precursors to mature rRNA using methods like Northern blotting or qRT-PCR to see if rRNA processing is inhibited.[5]
-
Issue 3: Discrepancies in alternative splicing patterns between labeled and unlabeled samples.
-
Question: I've noticed differences in the splicing of some of my target genes after 5-ET labeling. Is this a real biological effect?
-
Answer: It's possible that the incorporation of 5-ET is affecting pre-mRNA splicing.
-
Solution 1: Validate with an Orthogonal Method. If possible, validate the observed splicing changes using a method that does not rely on metabolic labeling.
-
Solution 2: Analyze Splice Site Strength. Be particularly cautious when interpreting splicing changes for introns with weak (non-consensus) splice sites, as these are more susceptible to perturbation by 4sU incorporation.[7]
-
Solution 3: Minimize 5-ET Incorporation Levels. Use the lowest effective concentration of 5-ET to minimize the density of modified nucleotides in the nascent transcripts.
-
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound (5-ET) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or isopropanol (B130326)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat cells with a serial dilution of 5-ET (e.g., 10 µM to 1 mM) and incubate for the desired labeling period (e.g., 2, 4, 8, 24 hours). Include untreated control wells.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value by plotting cell viability against the 5-ET concentration.
Protocol 2: Assessment of rRNA Processing by qRT-PCR
This protocol allows for the relative quantification of rRNA precursors to assess potential inhibition of rRNA processing.
Materials:
-
Total RNA isolated from control and 5-ET labeled cells
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix
-
Primers specific for rRNA precursors (e.g., targeting the internal transcribed spacer, ITS) and mature rRNA (e.g., 18S or 28S rRNA).
Procedure:
-
RNA Isolation: Extract high-quality total RNA from both untreated control cells and cells treated with 5-ET under your experimental conditions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA from each sample.
-
qPCR: Perform qPCR using primers for both rRNA precursors and mature rRNA.
-
Data Analysis: Calculate the ratio of precursor rRNA to mature rRNA for both control and 5-ET treated samples using the ΔΔCt method. An increase in this ratio in the 5-ET treated sample suggests an inhibition of rRNA processing.
Visualizations
Caption: Metabolic activation pathway of this compound (5-ET).
Caption: General experimental workflow for metabolic labeling with 5-ET.
Caption: Troubleshooting flowchart for minimizing 5-ET off-target effects.
References
- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. escholarship.org [escholarship.org]
- 10. benchchem.com [benchchem.com]
Best practices for handling and storing 5-Ethyl-4-thiouridine
Frequently Asked Questions (FAQs)
Q1: What is 5-Ethyl-4-thiouridine and what are its primary applications?
A1: this compound is a synthetic analog of the nucleoside uridine. Based on the applications of similar thiolated nucleosides like 4-thiouridine (B1664626) (4sU), it is likely used in studies of RNA metabolism.[1][2][3][4] These analogs are incorporated into newly transcribed RNA, acting as a label to distinguish it from pre-existing RNA. This allows for the investigation of RNA synthesis, processing, and degradation dynamics.[1][3][4]
Q2: How should this compound be stored?
A2: While specific stability data for this compound is unavailable, general recommendations for the similar compound 4-thiouridine suggest the following storage conditions:
| Form | Storage Temperature | Recommended Duration | Notes |
| Crystalline Solid | -20°C | ≥ 4 years[5] | Protect from light and moisture. |
| Stock Solution (in DMSO or DMF) | -20°C | Up to 1 month[6] | Aliquot to avoid repeated freeze-thaw cycles. Purge with inert gas.[5] |
| Stock Solution (in sterile, RNase-free water) | -20°C | Thaw only once before use.[1][4] | Prepare fresh and use immediately if possible. Aqueous solutions are less stable.[5] |
Q3: What are the recommended solvents for dissolving this compound?
A3: Based on solubility data for 4-thiouridine, the following solvents can be used to prepare stock solutions. It is crucial to ensure the final concentration of organic solvents is insignificant in biological experiments to avoid physiological effects.[5]
| Solvent | Approximate Solubility of 4-thiouridine |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10-52 mg/mL[5][6][7] |
| Dimethylformamide (DMF) | ~10 mg/mL[5] |
| Ethanol (B145695) | ~2-13 mg/mL[5][6] |
| PBS (pH 7.2) | ~5 mg/mL[5] |
| Water | ~5.21-52 mg/mL[6][7] |
Q4: What are the potential safety hazards associated with this compound?
A4: Specific safety data for this compound is not available. However, it should be handled as a potentially hazardous chemical.[5] General safety precautions for nucleoside analogs include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Handling: Avoid ingestion, inhalation, and contact with skin and eyes. Do not generate dust. Wash hands thoroughly after handling.[5][8]
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood.[8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Troubleshooting Guides
Issue 1: Low Incorporation of this compound into RNA
-
Possible Cause: Inefficient cellular uptake.
-
Troubleshooting:
-
Optimize the concentration of this compound. This is cell-type dependent and requires empirical determination.[1]
-
Increase the labeling time. Longer incubation periods can increase incorporation but may also lead to toxicity.[1]
-
Ensure the compound is fully dissolved in the culture medium.
-
Consider that some cell types may have low expression of the necessary nucleoside transporters.[2]
-
-
-
Possible Cause: Degradation of the compound.
Issue 2: Cellular Toxicity or Altered Phenotype
-
Possible Cause: High concentration of this compound.
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal concentration that provides sufficient labeling without significant cytotoxicity. High concentrations of 4-thiouridine (>50 µM) have been shown to inhibit rRNA synthesis and cause a nucleolar stress response.[9][10]
-
Reduce the labeling duration.
-
-
-
Possible Cause: Effects of the solvent.
-
Troubleshooting:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.1%).
-
-
Issue 3: Inefficient Purification of Labeled RNA
-
Possible Cause: Incomplete biotinylation of the thiolated RNA.
-
Possible Cause: Problems with streptavidin bead purification.
-
Troubleshooting:
-
Ensure beads are properly washed and equilibrated before use.
-
Heat the biotinylated RNA to 65°C for 10 minutes and immediately place on ice before adding to the beads to denature secondary structures that may mask the biotin (B1667282) label.[1]
-
Perform washes at the recommended temperatures to reduce non-specific binding.[4]
-
-
Experimental Protocols
Note: The following is a generalized protocol for metabolic labeling of RNA using 4-thiouridine, adapted for this compound. All concentrations and incubation times must be optimized for your specific cell type and experimental goals.
Protocol 1: Metabolic Labeling of Nascent RNA in Cell Culture
-
Preparation of this compound Stock Solution:
-
Cell Labeling:
-
Plate cells to reach 70-80% confluency on the day of the experiment.
-
Warm the required volume of cell culture medium to 37°C.
-
Add the this compound stock solution to the pre-warmed medium to the desired final concentration (e.g., 50-200 µM, to be optimized). Mix thoroughly.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired labeling period (e.g., 15 minutes to 24 hours, depending on the experimental aim).[1]
-
-
Cell Lysis and RNA Extraction:
-
At the end of the labeling period, quickly aspirate the labeling medium.
-
Lyse the cells directly on the plate by adding TRIzol reagent (or a similar lysis buffer) and scraping the cells.[1]
-
Proceed with total RNA extraction according to the manufacturer's protocol. The extracted RNA can be stored at -80°C.[1]
-
Protocol 2: Biotinylation and Purification of Labeled RNA
-
Biotinylation of Thiolated RNA:
-
Use 60-100 µg of total RNA for the reaction.
-
Prepare the biotinylation reaction mix. For each 1 µg of RNA, add 2 µL of Biotin-HPDP (1 mg/mL in DMF), 1 µL of 10x Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA), and bring the volume to 7 µL with RNase-free water.[1]
-
Incubate the reaction at room temperature in the dark with rotation for at least 1.5 hours.[1]
-
Remove unreacted Biotin-HPDP by chloroform (B151607) extraction and subsequent isopropanol (B130326) precipitation.[9]
-
-
Purification of Biotinylated RNA:
-
Resuspend the biotinylated RNA in RNase-free water.
-
Heat the RNA to 65°C for 10 minutes and immediately place on ice for 5 minutes.[1]
-
Add the denatured RNA to pre-washed streptavidin-coated magnetic beads and incubate at room temperature with rotation for 15 minutes.[1]
-
Wash the beads several times with appropriate wash buffers to remove unlabeled RNA.
-
Elute the labeled RNA from the beads using a reducing agent such as DTT (e.g., 100 mM DTT).[1]
-
Precipitate the eluted RNA using ethanol and resuspend in RNase-free water.
-
Visualizations
Caption: Workflow for metabolic labeling and analysis of newly synthesized RNA.
Caption: Troubleshooting logic for low incorporation of the labeling reagent.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 4-Thiouridine | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Refining protocols for specific cell types with 5-Ethyl-4-thiouridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Ethyl-4-thiouridine (5-ETU) for labeling newly transcribed RNA in specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-ETU) and how is it used in cellular research?
A1: this compound (5-ETU) is a modified nucleoside, an analog of uridine (B1682114), that is incorporated into newly synthesized RNA transcripts by cellular RNA polymerases. Its key feature is an ethyl group at the 5th position and a thiol group at the 4th position. This modification allows for the specific detection and isolation of nascent RNA, enabling the study of RNA synthesis, processing, turnover, and transport dynamics.
Q2: How does 5-ETU compare to other uridine analogs like 5-Bromouridine (5-BrU) and 4-thiouridine (B1664626) (4sU)?
A2: 5-ETU, 5-BrU, and 4sU are all used for metabolic labeling of RNA, but they differ in their chemical properties, detection methods, and potential cellular effects.[1] 5-BrU is typically detected using an antibody, which may require harsh denaturation steps.[1][2] 4sU and 5-ETU contain a thiol group that allows for covalent biotinylation and subsequent purification with streptavidin beads.[1][3] 5-ETU is reported to be a substrate for various RNA polymerases and can be used for a range of applications from imaging to sequencing.[4] The choice between them often depends on the specific experimental goals and cell type.[1]
Q3: Can 5-ETU be toxic to cells?
A3: Yes, like many nucleoside analogs, 5-ETU can exhibit toxicity, particularly at high concentrations or with long incubation times.[4][5][6] It has been shown to have antimitotic effects in some cell lines and can perturb nuclear RNA metabolism.[4] It is crucial to determine the optimal, non-toxic concentration for each specific cell type by performing a dose-response experiment and assessing cell viability and morphology.[6][7]
Q4: Is 5-ETU incorporated into both nuclear and mitochondrial RNA?
A4: Yes, metabolic labeling with uridine analogs like 5-EU (a related compound) has been shown to label RNAs transcribed in both the nucleus and mitochondria in human cell lines.[8] Therefore, it is expected that 5-ETU would also be incorporated into mitochondrial transcripts.
Q5: Can 5-ETU be incorporated into DNA?
A5: While 5-ethynyl uridine (EU), a similar compound, is generally used for RNA labeling, some studies have shown it can be incorporated into DNA in certain animal species, likely after being converted into a deoxyribonucleotide by ribonucleotide reductase.[9] This highlights the importance of performing controls, such as DNase treatment, to ensure the specificity of RNA labeling in your specific model system.[9]
Troubleshooting Guide
This guide addresses common issues encountered during 5-ETU labeling experiments in a question-and-answer format.
Section 1: Labeling & Cell Health
Q: I am observing low or no signal from my 5-ETU labeled RNA. What could be the cause?
A: Several factors can contribute to poor labeling efficiency. Consider the following:
-
Suboptimal 5-ETU Concentration: The optimal concentration can vary significantly between cell types.[10][11] You may need to perform a titration experiment to determine the ideal concentration for your specific cells.
-
Insufficient Incubation Time: For short-lived transcripts or cells with slower metabolic rates, a longer pulse time may be necessary.
-
Low Cell Viability: Ensure your cells are healthy and actively transcribing. Perform a viability assay (e.g., Trypan Blue exclusion) before starting the experiment.
-
Reagent Instability: Ensure your 5-ETU stock solution is properly stored and has not degraded.
Q: My cells are dying or showing altered morphology after incubation with 5-ETU. What should I do?
A: This is a sign of cellular toxicity.[4][12]
-
Reduce 5-ETU Concentration: This is the most critical step. Perform a "kill curve" to find the highest concentration that does not impact cell viability over your desired time course.[11]
-
Shorten Incubation Time: Limit the exposure of cells to 5-ETU. For many applications, a short "pulse" of 1-2 hours is sufficient to label newly synthesized RNA.
-
Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve 5-ETU is not toxic to your cells (typically ≤ 0.1%).[13]
Section 2: RNA Purification & Biotinylation
Q: I have high background in my downstream applications after purifying the labeled RNA. How can I reduce it?
A: High background is often due to residual, unincorporated reagents.
-
Incomplete Removal of Unincorporated 5-ETU/Biotin: Improve your RNA purification protocol. Methods like spin-column chromatography or phenol-chloroform extraction followed by ethanol (B145695) precipitation are effective.[14][15] Ensure thorough washing steps.
-
Non-Specific Binding: If you are performing a pull-down with streptavidin beads, ensure you are using appropriate blocking reagents and stringent wash buffers to minimize non-specific binding of proteins or unlabeled RNA.[16]
Q: My biotinylation reaction seems inefficient. What could be wrong?
A: Inefficiency in the "click chemistry" reaction or other biotinylation methods can be a problem.
-
Reagent Quality: Use fresh, high-quality reagents, especially the copper catalyst and reducing agent for click reactions, as they can oxidize over time.
-
Reaction Conditions: Optimize the reaction buffer, temperature, and incubation time. Ensure all components are at the correct final concentrations.
-
RNA Integrity: Check the integrity of your total RNA before starting the biotinylation. Degraded RNA will lead to poor results.
Data & Protocols
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for 5-ETU Labeling
| Cell Type Category | Recommended Starting Concentration | Typical Incubation Time | Notes |
| Transformed Cell Lines (e.g., HeLa, HEK293) | 100 µM - 500 µM | 1 - 4 hours | These cells are generally robust, but a toxicity test is still recommended.[2][4] |
| Primary Neurons | 50 µM - 200 µM | 2 - 24 hours | Primary cells can be more sensitive; start with lower concentrations.[4][7] |
| Stem Cells | 25 µM - 100 µM | 1 - 6 hours | High sensitivity to perturbations; careful optimization is critical. |
| Suspension Cells | 100 µM - 500 µM | 1 - 4 hours | Ensure adequate mixing during incubation for uniform labeling. |
Note: These are starting points. The optimal concentration and time must be determined empirically for each specific cell line and experimental goal.[10][17]
Table 2: Comparison of Common Uridine Analogs for RNA Labeling
| Feature | This compound (5-ETU) | 5-Bromouridine (5-BrU) | 4-Thiouridine (4sU) |
| Detection Method | Thiol-specific biotinylation (Click Chemistry) or other chemical modifications. | Antibody-based (anti-BrdU).[1] | Thiol-specific biotinylation or nucleotide conversion for sequencing.[1] |
| Primary Application | Measuring RNA synthesis, turnover, and localization. | Pulse-chase experiments for RNA degradation rates.[1] | Measuring RNA synthesis and decay rates.[1] |
| Potential Toxicity | Can be toxic at high concentrations; requires optimization.[4][6] | Generally considered less toxic in short-term use.[1] | Can be more toxic than 5-BrU, especially with long incubations.[1] |
| Downstream Chemistry | Covalent modification allows for stringent purification. | Relies on non-covalent antibody-antigen interaction.[1] | Covalent modification allows for stringent purification.[1] |
Experimental Protocols & Visualizations
General Experimental Workflow for 5-ETU Labeling
The overall process involves labeling nascent RNA within cells, extracting total RNA, and then specifically isolating or detecting the 5-ETU-containing transcripts.
Caption: General experimental workflow for metabolic labeling of nascent RNA using 5-ETU.
Detailed Protocol: 5-ETU Labeling and Purification
This protocol provides a general framework. Volumes and concentrations should be adapted for specific cell types and plate formats.
1. Cell Seeding and Culture:
-
Seed cells in the appropriate culture vessel to achieve 70-80% confluency at the time of labeling.[3]
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
2. 5-ETU Labeling (Pulse):
-
Prepare a stock solution of 5-ETU (e.g., 100 mM in DMSO).
-
Warm the required volume of complete culture medium to 37°C.
-
Add the 5-ETU stock solution to the pre-warmed medium to achieve the desired final concentration (determined from your optimization experiments).
-
Aspirate the old medium from the cells and replace it with the 5-ETU-containing medium.
-
Incubate for the desired pulse duration (e.g., 1-4 hours) under standard culture conditions.
3. RNA Extraction:
-
After incubation, place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the dish using a TRIzol-based reagent or a lysis buffer from an RNA extraction kit.
-
Proceed with total RNA extraction according to the manufacturer's protocol. Ensure the use of RNase-free reagents and consumables.
4. Biotinylation of 5-ETU labeled RNA (Click Chemistry):
-
In an RNase-free tube, combine the following:
-
Total RNA (5-50 µg)
-
Biotin-azide conjugate
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A reducing agent (e.g., Sodium Ascorbate)
-
A copper ligand (e.g., TBTA)
-
Reaction Buffer (e.g., Phosphate buffer)
-
-
Incubate the reaction in the dark at room temperature for 30-60 minutes.
-
Purify the biotinylated RNA from unincorporated reagents using an RNA cleanup kit or by ethanol precipitation to proceed with affinity purification.[15]
5. Affinity Purification of Labeled RNA:
-
Resuspend streptavidin-coated magnetic beads in a high-salt wash buffer.
-
Add the biotinylated RNA to the bead suspension.
-
Incubate at room temperature with rotation to allow the biotinylated RNA to bind to the beads.
-
Pellet the beads using a magnetic stand and discard the supernatant (this is the unlabeled RNA fraction).
-
Wash the beads multiple times with high-salt and low-salt wash buffers to remove non-specifically bound RNA.
-
Elute the captured 5-ETU-labeled RNA from the beads using an appropriate elution buffer containing a reducing agent like DTT or by boiling in SDS-PAGE loading buffer for subsequent protein analysis.[3]
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing common experimental problems.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Ethylene thiourea (ETU). A review of the genetic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuronal degeneration caused by ethylenethiourea in neuronal monocell layers in vitro and in fetal rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. tools.mirusbio.com [tools.mirusbio.com]
- 12. Comparative studies of embryotoxic action of ethylenethiourea in rat whole embryo and embryonic cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. neb.com [neb.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
How to control for background signal in 5-Ethyl-4-thiouridine experiments
Disclaimer: 5-Ethyl-4-thiouridine (5-ETU) is a less commonly documented analog for metabolic labeling of RNA compared to 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (5EU). The following troubleshooting guides and protocols are based on established methodologies for these related compounds and should be adapted and optimized for your specific experimental conditions with 5-ETU.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-ETU) and how does it work?
A1: this compound (5-ETU) is a synthetic analog of the nucleoside uridine. When introduced to cells in culture, it is taken up and incorporated into newly transcribed RNA molecules in place of uridine. The ethyl and thio groups on the molecule act as bio-orthogonal handles, allowing for the specific chemical modification and subsequent purification or visualization of nascent RNA. This process, known as metabolic labeling, is a powerful tool for studying RNA synthesis, turnover, and localization.
Q2: What are the common causes of high background signal in 5-ETU experiments?
A2: High background signal in 5-ETU experiments can arise from several sources:
-
Non-specific binding: The labeled RNA, biotin, or fluorophores can non-specifically adhere to purification beads (e.g., streptavidin) or other surfaces.[1]
-
Endogenous incorporation: Some cell types may have salvage pathways that can incorporate uracil (B121893) analogs to a certain degree, leading to a baseline level of labeling even in the absence of a specific enzyme for enhanced incorporation.[2][3]
-
Suboptimal "click" chemistry conditions: Inefficient or non-specific reactions during the azide-alkyne cycloaddition step can lead to off-target labeling and increased background.[4][5]
-
Insufficient washing: Inadequate washing steps after pull-down or hybridization can leave behind unbound reagents and non-specifically bound molecules.[6][7]
-
High 5-ETU concentration or long labeling times: Excessive concentrations or prolonged exposure to 5-ETU can lead to cytotoxicity and potential off-target effects, contributing to background.[1][8][9][10]
Q3: How can I optimize the concentration and labeling time for 5-ETU?
A3: The optimal concentration and labeling time for 5-ETU are cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response and time-course experiment.
-
Concentration: Test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). The goal is to find the lowest concentration that provides a robust signal without inducing significant cytotoxicity.[8][10]
-
Time: Label cells for varying durations (e.g., 1, 2, 4, 8, 12, 24 hours). The ideal time will depend on the turnover rate of the RNA species of interest.
Monitor cell viability using assays like MTT or Trypan Blue exclusion. The optimal conditions will provide a high signal-to-noise ratio while maintaining cell health (e.g., >90% viability).[11]
Troubleshooting Guides
High Background Signal in Pull-Down Assays
| Potential Cause | Recommended Solution |
| Non-specific binding to beads | 1. Pre-clear lysate: Incubate the cell lysate with beads that do not have streptavidin (or the relevant affinity molecule) before the pull-down to remove proteins that non-specifically bind to the bead matrix. 2. Increase blocking: Increase the concentration or duration of the blocking step. Common blocking agents include Bovine Serum Albumin (BSA) or salmon sperm DNA.[12] 3. Optimize blocking agent: Test different blocking agents. In some cases, a different protein blocker or the addition of a non-ionic detergent (e.g., Tween-20) to the blocking buffer can be more effective.[7] |
| Insufficient washing | 1. Increase wash stringency: Increase the salt concentration (e.g., NaCl) or detergent concentration (e.g., Tween-20, Triton X-100) in the wash buffers.[6] 2. Increase number of washes: Add one or two additional wash steps to the protocol.[7] 3. Increase wash volume and time: Ensure the beads are thoroughly resuspended in a sufficient volume of wash buffer during each wash step and incubate for a slightly longer duration. |
| Contamination with unlabeled RNA | 1. RNase treatment: After the pull-down and before elution, perform an on-bead RNase treatment to degrade any non-specifically bound, unlabeled RNA. Ensure the RNase is subsequently inactivated or removed. 2. Optimize hybridization conditions: If using a capture probe, optimize the hybridization temperature and buffer composition to favor specific binding. |
Low or No Signal
| Potential Cause | Recommended Solution |
| Inefficient 5-ETU incorporation | 1. Optimize 5-ETU concentration and labeling time: As described in the FAQs, ensure the concentration and duration of labeling are sufficient for your cell type and the RNA species of interest. 2. Check cell health: Ensure cells are healthy and actively transcribing. Stressed or senescent cells will have lower rates of RNA synthesis. |
| Inefficient "click" reaction | 1. Use fresh reagents: The copper (I) catalyst is prone to oxidation. Prepare the catalyst solution fresh each time. Sodium ascorbate (B8700270) should also be made fresh.[13] 2. Optimize catalyst concentration: Titrate the concentration of the copper catalyst and the azide-biotin/fluorophore. 3. Protect from light: Keep the "click" reaction protected from light, especially when using fluorescent azides.[14] |
| RNA degradation | 1. Use RNase inhibitors: Include RNase inhibitors in all buffers during RNA extraction and subsequent steps.[15][16] 2. Maintain an RNase-free environment: Use certified RNase-free tubes, tips, and reagents. Work in a designated clean area.[16] |
| Inefficient elution | 1. Increase eluent concentration: If using a competitive elution, increase the concentration of the eluting agent. 2. Increase elution time and temperature: Extend the incubation time during elution and consider performing it at a slightly elevated temperature, if compatible with downstream applications. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-ETU
-
Cell Culture: Plate cells to be 70-80% confluent at the time of labeling.
-
Labeling:
-
Prepare a stock solution of 5-ETU in an appropriate solvent (e.g., DMSO or sterile water).
-
Add the 5-ETU stock solution to the cell culture medium to the desired final concentration (e.g., 100 µM).
-
Incubate the cells for the desired labeling period (e.g., 2-24 hours) under standard culture conditions. Protect from light if the compound is light-sensitive.
-
-
Cell Lysis and RNA Extraction:
-
RNA Quantification and Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using a Bioanalyzer.
-
Protocol 2: Biotinylation of 5-ETU-labeled RNA via "Click" Chemistry
This protocol assumes the use of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Prepare "Click" Reaction Master Mix: In an RNase-free tube, prepare the master mix. For a 50 µL reaction, the components are typically:
-
5-ETU-labeled RNA (1-10 µg)
-
Azide-biotin (e.g., 2.5 mM stock, final concentration 50 µM)
-
Copper (II) sulfate (B86663) (e.g., 50 mM stock, final concentration 1 mM)
-
Copper (I)-stabilizing ligand (e.g., THPTA, 100 mM stock, final concentration 5 mM)
-
Sodium ascorbate (e.g., 500 mM stock, freshly prepared, final concentration 10 mM)
-
RNase-free water to a final volume of 50 µL
-
-
Reaction Incubation:
-
Purification of Biotinylated RNA:
-
Remove unreacted components by purifying the RNA. This can be done using an RNA cleanup kit or by ethanol (B145695) precipitation.[18]
-
Protocol 3: Pull-down of Biotinylated RNA
-
Bead Preparation:
-
Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.
-
Wash the beads several times with the binding buffer according to the manufacturer's instructions.
-
-
Binding:
-
Add the biotinylated RNA to the washed beads.
-
Incubate with rotation for 30-60 minutes at room temperature to allow for binding.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with a high-stringency wash buffer (e.g., containing high salt and/or detergent) to remove non-specifically bound RNA.
-
-
Elution:
-
Elute the captured RNA from the beads. This can be achieved by:
-
Competitive elution with free biotin.
-
Cleavage of a cleavable linker, if one was used.
-
Denaturation with a buffer containing formamide (B127407) or by heating.
-
-
Visualizations
Caption: Workflow for metabolic labeling and purification of nascent RNA using 5-ETU.
Caption: Decision tree for troubleshooting high background signals in 5-ETU experiments.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. thermofisher.com [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. mpbio.com [mpbio.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. confluore.com [confluore.com]
- 18. neb.com [neb.com]
Validation & Comparative
Comparative Analysis of Metabolic Labeling Reagents for Nascent RNA: A Focus on 4-thiouridine (4sU)
To our valued audience of researchers, scientists, and drug development professionals, it is important to note that a comprehensive search of scientific literature and experimental data yielded no information on the use of 5-Ethyl-4-thiouridine for RNA labeling. Consequently, a direct comparison with the well-established 4-thiouridine (B1664626) (4sU) is not feasible at this time. This guide will, therefore, provide an in-depth analysis of 4-thiouridine (4sU), a widely adopted and extensively characterized reagent for the metabolic labeling of newly transcribed RNA.
Introduction to 4-thiouridine (4sU)
4-thiouridine (4sU) is a photoreactive analog of the natural nucleoside uridine. When introduced to cell culture, it is readily taken up by cells and incorporated into newly synthesized RNA transcripts by RNA polymerases. The key feature of 4sU is the substitution of the oxygen atom at the 4th position of the pyrimidine (B1678525) ring with a sulfur atom. This modification allows for the selective chemical derivatization or purification of 4sU-containing RNA, enabling researchers to distinguish nascent transcripts from the pre-existing RNA pool. This powerful technique, often referred to as metabolic labeling, provides a dynamic view of gene expression and RNA metabolism.
Performance and Applications of 4-thiouridine (4sU)
The utility of 4sU in studying RNA dynamics is well-documented. It is a cornerstone of several high-throughput sequencing techniques, including SLAM-seq (thiol(SH)-linked alkylation for metabolic sequencing of RNA) and TUC-seq (thiouracil sequencing), which allow for the transcriptome-wide analysis of RNA synthesis and decay rates.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of 4sU for metabolic RNA labeling. These values are representative and can vary depending on the cell type, experimental conditions, and the specific downstream application.
| Parameter | Typical Value/Range | Notes |
| Labeling Concentration | 50 µM - 500 µM | Concentration should be optimized for each cell line to balance labeling efficiency with potential cytotoxicity.[1][2][3] |
| Labeling Time | 15 minutes - 24 hours | Shorter times are used to capture nascent transcripts, while longer times can be employed for RNA stability studies.[1] |
| Incorporation Rate | ~1 in 35 uridines | This rate can be influenced by the concentration of 4sU and the cellular UTP pool. |
| Cytotoxicity | Low to moderate | Higher concentrations and longer incubation times can lead to cytotoxicity and may affect cellular processes such as rRNA synthesis and pre-mRNA splicing.[1][2][3] |
| Half-life of Labeled RNA | Variable | Dependent on the specific RNA transcript being studied. |
Experimental Protocols
Standard Protocol for Metabolic Labeling of Nascent RNA with 4sU
This protocol outlines the general steps for labeling nascent RNA in cultured mammalian cells using 4sU, followed by isolation of the labeled RNA.
Materials:
-
4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium
-
Cultured mammalian cells
-
TRIzol reagent or other RNA extraction kit
-
EZ-Link HPDP-Biotin
-
Streptavidin-coated magnetic beads
-
Appropriate buffers (e.g., biotinylation buffer, wash buffers, elution buffer)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
4sU Labeling:
-
Pre-warm the required volume of cell culture medium.
-
Add 4sU stock solution to the pre-warmed medium to achieve the desired final concentration (e.g., 100-500 µM).
-
Remove the old medium from the cells and replace it with the 4sU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours).
-
-
RNA Isolation:
-
After incubation, aspirate the labeling medium.
-
Lyse the cells directly on the plate using TRIzol reagent and proceed with total RNA extraction according to the manufacturer's protocol.
-
-
Biotinylation of 4sU-labeled RNA:
-
Resuspend the isolated total RNA in an appropriate buffer.
-
Add EZ-Link HPDP-Biotin to the RNA solution.
-
Incubate the reaction for 1.5 to 2 hours at room temperature with gentle rotation.
-
Purify the biotinylated RNA from unreacted biotin (B1667282) using chloroform/isopropanol precipitation or a suitable purification kit.
-
-
Purification of Biotinylated RNA:
-
Resuspend the biotinylated RNA in a binding buffer.
-
Add streptavidin-coated magnetic beads to the RNA solution and incubate to allow binding.
-
Use a magnetic stand to capture the beads and wash them several times with appropriate wash buffers to remove unlabeled RNA.
-
Elute the captured, newly synthesized RNA from the beads using an elution buffer containing a reducing agent like DTT.
-
-
Downstream Analysis: The purified nascent RNA is now ready for downstream applications such as qRT-PCR, microarray analysis, or next-generation sequencing.
Visualizing the Workflow
RNA Labeling and Enrichment Workflow
The following diagram illustrates the key steps involved in the metabolic labeling of nascent RNA with 4sU and its subsequent enrichment.
Caption: Workflow for metabolic labeling and enrichment of nascent RNA using 4sU.
Cellular Metabolism of 4-thiouridine
This diagram depicts the intracellular pathway of 4sU leading to its incorporation into RNA.
Caption: Intracellular phosphorylation cascade of 4sU for RNA incorporation.
Conclusion
While the direct comparison of this compound with 4-thiouridine is not possible due to the absence of data on the former, 4sU stands as a robust and versatile tool for investigating the dynamics of RNA metabolism. Its successful application in a multitude of studies underscores its value in providing critical insights into gene regulation. Researchers are advised to carefully optimize labeling conditions to ensure high-quality data while minimizing potential cellular perturbations. The protocols and information provided in this guide offer a solid foundation for the effective use of 4sU in your research endeavors.
References
A Comparative Analysis of 5-Ethyl-4-thiouridine and Other Nucleoside Analogs in Antiviral Research
An in-depth guide for researchers and drug development professionals on the advantages and disadvantages of 5-Ethyl-4-thiouridine and its derivatives, benchmarked against leading nucleoside analogs.
In the landscape of antiviral drug discovery, nucleoside analogs remain a cornerstone of therapeutic strategies. Among the diverse array of these compounds, this compound and its derivatives have emerged as molecules of significant interest. This guide provides a comprehensive comparison of this compound, with a focus on its prominent derivative 2'-deoxy-5-ethyl-beta-4'-thiouridine (4'-S-EtdU), against other well-established nucleoside analogs such as Acyclovir (B1169), Remdesivir, Sofosbuvir, Molnupiravir, and Favipiravir.
Executive Summary
This compound derivatives, particularly 4'-S-EtdU, demonstrate notable potency against gammaherpesviruses, in some instances surpassing the efficacy of established drugs like Acyclovir. The primary mechanism of action for these 4'-thionucleosides involves their incorporation into the viral genome, leading to chain termination and inhibition of viral replication. However, a comprehensive understanding of their broader cellular effects and a complete quantitative comparison with other leading antivirals are still areas of active research. This guide synthesizes the available data to highlight the current standing of this compound analogs in the antiviral field.
Comparative Antiviral Potency and Cytotoxicity
Quantitative assessment of a drug's efficacy and safety is paramount. The 50% effective concentration (EC50) represents the concentration of a drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's therapeutic window.
While specific EC50 and CC50 values for this compound against a wide range of viruses are not extensively documented in publicly available literature, studies on its derivative, 2'-deoxy-5-ethyl-beta-4'-thiouridine (4'-S-EtdU), have shown it to be a more potent inhibitor of murine gammaherpesvirus (MHV-68) infection than the widely used antiviral, Acyclovir.[1][2] The following table summarizes available quantitative data for comparator nucleoside analogs.
| Nucleoside Analog | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Acyclovir | Murine Gammaherpesvirus 68 (MHV-68) | Vero | 1.5 - 8 µg/mL | >100 µg/mL | >12.5 - 66.7 |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 |
| Sofosbuvir | Hepatitis C Virus (HCV) Replicon | Huh-7 | 0.094 | >10 | >106 |
| Molnupiravir (NHC) | SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 |
| Favipiravir | Influenza A (H1N1) | MDCK | 0.46 | >1000 | >2174 |
Note: Data is compiled from various sources and experimental conditions may vary. The EC50 for Acyclovir against MHV-68 is presented as a range from a study that used µg/mL.
Mechanism of Action: A Comparative Overview
Nucleoside analogs primarily function by mimicking natural nucleosides and interfering with viral replication. Once inside a cell, they are phosphorylated to their active triphosphate form, which is then incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation can lead to chain termination or introduce mutations, ultimately halting viral propagation.
This compound and its Analogs:
The antiviral activity of 4'-thionucleosides, including 4'-S-EtdU, is attributed to their conversion to the corresponding 5'-triphosphates, which then act as inhibitors of viral DNA or RNA polymerases.[3] The replacement of the 4'-oxygen with a sulfur atom in the ribose sugar moiety is a key structural modification that can confer resistance to degradation by nucleoside phosphorylases.[3]
Acyclovir:
Acyclovir is a guanosine (B1672433) analog that is selectively phosphorylated by viral thymidine (B127349) kinase (TK). This initial phosphorylation is a critical step that is largely absent in uninfected cells, contributing to its favorable safety profile. The resulting acyclovir triphosphate is a potent inhibitor of viral DNA polymerase and also acts as a chain terminator upon incorporation into the viral DNA.
Remdesivir:
Remdesivir is an adenosine (B11128) nucleotide analog prodrug. It is metabolized within the cell to its active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). Remdesivir causes delayed chain termination, meaning that after its incorporation, a few more nucleotides can be added before replication is halted.
Sofosbuvir:
Sofosbuvir is a uridine (B1682114) nucleotide analog prodrug that, once converted to its active triphosphate form, acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase. Its high potency and high barrier to resistance have made it a cornerstone of HCV treatment.
Molnupiravir:
Molnupiravir is a prodrug of the ribonucleoside analog N-hydroxycytidine (NHC). Its active triphosphate form is incorporated into the viral RNA by RdRp and can exist in two tautomeric forms. This leads to mutations in the viral genome during subsequent replication rounds, a mechanism known as "lethal mutagenesis" or "error catastrophe."
Favipiravir:
Favipiravir is a purine (B94841) nucleoside analog that is converted to its active ribofuranosyl-5'-triphosphate form. It is recognized as a substrate by viral RdRp and is incorporated into the growing viral RNA chain, leading to the inhibition of viral replication.
Figure 1: General mechanism of action for antiviral nucleoside analogs.
Signaling Pathways and Cellular Effects
While the primary mechanism of action for most nucleoside analogs is the direct inhibition of viral polymerases, their interaction with cellular machinery can also modulate various signaling pathways.
At high concentrations, some uridine analogs like 4-thiouridine (B1664626) have been shown to inhibit ribosomal RNA (rRNA) synthesis and processing, which can trigger a nucleolar stress response. This response can lead to the stabilization of the tumor suppressor protein p53 and cell cycle arrest. The impact of this compound on these pathways has not been specifically detailed, but it is a potential area for further investigation, especially concerning its cytotoxicity at higher concentrations.
The broader effects of nucleoside analogs on cellular signaling are complex and can contribute to both their therapeutic efficacy and their potential toxicity. For instance, interference with cellular DNA polymerases, particularly mitochondrial DNA polymerase gamma, is a known mechanism of toxicity for some nucleoside reverse transcriptase inhibitors (NRTIs) used in HIV treatment.
Figure 2: General experimental workflow for evaluating antiviral nucleoside analogs.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity against Murine Gammaherpesvirus 68 (MHV-68)
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., 4'-S-EtdU) and a control compound (e.g., Acyclovir) in a serum-free medium.
-
Virus Infection: Infect the confluent cell monolayers with a known titer of MHV-68 (e.g., 100 plaque-forming units per well) in the presence of the various concentrations of the test compounds.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the virus-containing medium and overlay the cells with a medium containing a gelling agent (e.g., methylcellulose) and the respective concentrations of the test compounds.
-
Incubation: Incubate the plates for 4-6 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed Vero cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 4-6 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Advantages and Disadvantages of this compound Analogs
Advantages:
-
Potent Antiviral Activity: 4'-S-EtdU has demonstrated higher potency against murine gammaherpesvirus than Acyclovir, a standard therapeutic agent.[1][2]
-
Potential for Broad-Spectrum Activity: While primarily studied against herpesviruses, the mechanism of action suggests potential activity against other DNA and possibly RNA viruses.
-
Increased Stability: The 4'-thio modification can enhance resistance to enzymatic degradation, potentially leading to improved pharmacokinetic properties.[3]
Disadvantages:
-
Limited Data: There is a relative scarcity of publicly available, comprehensive data on the antiviral spectrum, quantitative potency (EC50, CC50), and in vivo efficacy of this compound and its derivatives compared to more established nucleoside analogs.
-
Potential for Cytotoxicity: Like other nucleoside analogs, there is a potential for cytotoxicity at higher concentrations, possibly through mechanisms like inhibition of rRNA synthesis or off-target effects on cellular polymerases.
-
Less Characterized Signaling Effects: The broader impact of these compounds on cellular signaling pathways is not as well-understood as it is for some other nucleoside analogs.
Conclusion
This compound and its derivatives, particularly 2'-deoxy-5-ethyl-beta-4'-thiouridine (4'-S-EtdU), represent a promising class of antiviral compounds with demonstrated potency against gammaherpesviruses. Their unique 4'-thio modification offers potential advantages in terms of metabolic stability. However, to fully realize their therapeutic potential, further research is needed to establish a broader antiviral profile, generate comprehensive quantitative data on their efficacy and safety, and elucidate their interactions with cellular signaling pathways. Continued comparative studies against benchmark nucleoside analogs will be crucial in defining the future role of this compound derivatives in the antiviral armamentarium.
References
- 1. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2'-Deoxy-5-ethyl-beta-4'-thiouridine inhibits replication of murine gammaherpesvirus and delays the onset of virus latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in 4'-thionucleosides as potential antiviral and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of RNA-Seq Data: A Comparative Guide to 5-Ethyl-4-thiouridine and Other Metabolic Labeling Agents
For researchers, scientists, and drug development professionals, the accurate measurement of newly synthesized RNA is crucial for understanding dynamic cellular processes and the efficacy of therapeutic interventions. Metabolic labeling of RNA with nucleoside analogs followed by high-throughput sequencing (RNA-seq) has become a cornerstone for these investigations. This guide provides a comprehensive comparison of RNA-seq data obtained using 5-Ethyl-4-thiouridine (5-ETU) with established alternatives, offering supporting experimental data and detailed protocols to inform experimental design.
This guide will focus on the cross-validation of RNA-seq data generated using this compound (5-ETU) by comparing its performance metrics and experimental workflows with those of the two most widely used nucleoside analogs for nascent RNA-seq: 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (5-EU).
Comparative Analysis of Metabolic Labeling Agents
The choice of a metabolic labeling agent is critical and can significantly impact the quality and interpretation of RNA-seq data. The ideal agent should exhibit high incorporation efficiency into nascent RNA, minimal cytotoxicity, and introduce no significant biases in gene expression analysis.
Quantitative Performance Metrics
The following table summarizes key performance indicators for 5-ETU, 4sU, and 5-EU based on available literature. It is important to note that direct comparative studies involving 5-ETU are limited, and some of its characteristics are inferred from its structural similarity to 4sU.
| Feature | This compound (5-ETU) | 4-thiouridine (4sU) | 5-ethynyluridine (5-EU) |
| Labeling Principle | Incorporation of a thiolated uridine (B1682114) analog into newly transcribed RNA. | Incorporation of a thiolated uridine analog into newly transcribed RNA.[1][2][3] | Incorporation of a uridine analog with a terminal alkyne group into nascent RNA.[3][4][5] |
| Typical Labeling Efficiency | Data not widely available. Expected to be similar to 4sU. | High, with conversion rates of around 80% for TimeLapse-seq and >90% for SLAM-seq and TUC-seq protocols.[6] | High, enables rapid and robust detection.[3] |
| Signal-to-Noise Ratio | Data not widely available. | High, particularly with nucleotide conversion methods.[2][6] | High, due to the specific and efficient click reaction.[3] |
| Cell Viability | Data not widely available. Expected to have some cytotoxicity at high concentrations, similar to 4sU. | Generally high, but concentration needs optimization to maintain >90% viability.[7][8] Cytotoxicity has been reported with extended labeling periods or high concentrations.[7][8] | Can exhibit cytotoxicity, especially at higher concentrations and longer incubation times.[9] |
| Perturbation to RNA Function | Data not widely available. | Minimal interference with gene expression reported.[1] Can induce resistance to nuclease digestion.[1] | Can be incorporated into DNA in some organisms, potentially causing DNA damage.[3][10][11] May introduce non-physiological properties in labeled RNAs.[12] |
| Detection Method | Thiol-specific biotinylation and purification or nucleotide conversion. | Thiol-specific biotinylation and purification or nucleotide conversion leading to T-to-C transitions during reverse transcription.[13] | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for biotinylation or fluorophore conjugation.[3] |
Experimental Workflows and Methodologies
The experimental workflow for metabolic labeling RNA-seq consists of three main stages: labeling of nascent RNA, isolation of labeled RNA, and library preparation followed by sequencing.
General Metabolic RNA Labeling Workflow
Caption: General workflow for metabolic labeling of nascent RNA for sequencing.
Detailed Experimental Protocols
Detailed methodologies are essential for reproducibility and for comparing data across different studies. Below are generalized protocols for RNA labeling with 4sU and 5-EU. A specific, validated protocol for 5-ETU is not widely available in the literature; however, a protocol similar to that for 4sU would likely be applicable.
-
Cell Culture and Labeling: Culture cells to the desired confluency. Add 4sU to the culture medium at a final concentration of 100-500 µM and incubate for the desired pulse duration (e.g., 1-4 hours).[14][15]
-
RNA Extraction: Harvest cells and isolate total RNA using a standard method such as TRIzol reagent, followed by purification.[16]
-
Biotinylation: Biotinylate the 4sU-containing RNA using a thiol-specific biotinylating reagent such as HPDP-biotin. This reaction specifically targets the sulfur atom in the 4sU.[3]
-
Purification of Labeled RNA: Remove excess biotinylating reagent. Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the nascent RNA.[3]
-
Washing and Elution: Wash the beads extensively to remove unlabeled RNA. Elute the 4sU-labeled RNA, often using a reducing agent like dithiothreitol (B142953) (DTT).[16]
-
Downstream Analysis: The enriched nascent RNA is then ready for library preparation and RNA sequencing.
-
Cell Culture and Labeling: Add 5-EU to the cell culture medium at a concentration of 0.1-1 mM and incubate for the desired labeling period.[2]
-
Click Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide molecule to the alkyne group of the incorporated 5-EU.[3]
-
Purification of Labeled RNA: Purify the biotinylated RNA to remove unreacted components. Use streptavidin-coated beads to enrich for the biotin-labeled nascent RNA.
-
Downstream Analysis: The captured RNA can then be used for downstream applications such as RT-qPCR or RNA sequencing.
Signaling Pathway and Logical Relationships
The underlying principle of all three methods is the enzymatic incorporation of the nucleoside analog into newly transcribed RNA via the cellular nucleotide salvage pathway.
Caption: Metabolic pathway for nucleoside analog incorporation into nascent RNA.
Cross-Validation and Data Interpretation Considerations
When cross-validating RNA-seq data from different metabolic labeling methods, several factors must be considered:
-
Labeling Time: Short labeling times are crucial for capturing transient changes in transcription, but may result in lower yields of labeled RNA.[6]
-
Concentration of Analog: The concentration of the nucleoside analog should be optimized to maximize incorporation while minimizing cytotoxicity and off-target effects.[7][17]
-
Potential Biases: Each method may introduce specific biases. For example, 4sU can lead to T-to-C conversions in sequencing reads, which requires specialized bioinformatic analysis.[13] 5-EU has been shown to be incorporated into DNA in some species, which could confound the analysis of nascent RNA.[10][11]
-
Spike-in Controls: The use of synthetic spike-in RNAs can help to normalize the data and control for variations in enrichment efficiency.[6]
Conclusion
The cross-validation of RNA-seq data obtained using this compound requires a comparative approach against well-established methods like 4sU- and 5-EU-based RNA-seq. While direct experimental data for 5-ETU is currently lacking in the public domain, its structural similarity to 4sU suggests a comparable performance profile. However, researchers should be aware of the potential for method-specific biases and toxicities associated with each nucleoside analog. Careful experimental design, including optimization of labeling conditions and the use of appropriate controls, is paramount for generating high-quality, reproducible data. The detailed protocols and comparative data presented in this guide provide a framework for researchers to objectively evaluate and select the most suitable metabolic labeling strategy for their specific research goals in the dynamic field of transcriptomics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals | bioRxiv [biorxiv.org]
- 12. repub.eur.nl [repub.eur.nl]
- 13. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 15. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RNA Metabolic Labeling Techniques for Transcriptome-Wide Dynamics
For researchers, scientists, and drug development professionals, understanding the life cycle of RNA is fundamental to deciphering gene regulation and developing novel therapeutics. Metabolic labeling of RNA has emerged as a powerful tool to study the synthesis, processing, and degradation of RNA transcripts. This guide provides a comprehensive comparison of prevalent RNA metabolic labeling techniques, offering objective performance data and detailed experimental protocols to inform the selection of the most suitable method for your research needs.
Introduction to RNA Metabolic Labeling
Metabolic RNA labeling involves the introduction of modified nucleoside analogs into cells, which are then incorporated into newly synthesized RNA. These labeled transcripts can be subsequently isolated or identified, allowing for the distinction between pre-existing and newly transcribed RNA populations. This approach provides a dynamic view of the transcriptome, enabling the measurement of transcription and decay rates on a global scale.[1][2] The choice of a specific labeling technique depends on various factors, including the experimental system, research question, and desired downstream application.
Comparison of Key Performance Indicators
The efficacy of an RNA metabolic labeling technique can be assessed by several quantitative parameters. The following table summarizes key performance indicators for the most common methods to facilitate an informed decision.
| Metabolic Labeling Technique | Labeling Principle | Typical Labeling/Conversion Efficiency | Signal-to-Noise Ratio | Cell Viability | Perturbation to RNA Function |
| 4sU-tagging | Incorporation of 4-thiouridine (B1664626) (4sU) into nascent RNA.[3][4] | >90% for SLAM-seq and TUC-seq protocols; ~80% for TimeLapse-seq.[5] | High, particularly with nucleotide conversion methods.[5] | Generally high, but 4sU concentration needs optimization to maintain >90% viability.[5] | Minimal interference with gene expression reported; can induce resistance to nuclease digestion.[5] |
| SLAM-seq | A 4sU-based method that uses iodoacetamide (B48618) to alkylate 4sU, leading to T-to-C transitions during reverse transcription.[5][6] | T-to-C mutation rates can increase to 94% with iodoacetamide treatment.[1] | High | High, comparable to 4sU-tagging. | Minimal |
| TimeLapse-seq | A 4sU-based method employing chemical conversion of 4sU to a cytosine analog.[5][7] | Around 80% conversion has been reported.[5] | Good | High, comparable to 4sU-tagging. | Minimal |
| TUC-seq | A 4sU-based method that uses a chemical conversion to transform 4sU into a cytidine (B196190) derivative.[5][7] | >90% conversion rates.[5] | High | High, comparable to 4sU-tagging. | Minimal |
| EU-labeling | Incorporation of 5-ethynyl uridine (B1682114) (EU) into newly transcribed RNA, followed by click chemistry for detection.[5] | High correlation with transcriptional activity (R² = 0.767 between nuclear RNA and EU-nuclear RNA).[5] | Good, allows for affinity purification of labeled RNA.[5] | Generally high, but requires optimization. | Minimal |
| 6sG-tagging | Incorporation of 6-thioguanosine (B559654) (6sG) into nascent RNA, which can be identified by G-to-A mutations after chemical treatment.[3][6] | Dependent on experimental conditions. | Good | Cell viability needs to be monitored. | Potential for perturbation, requires careful validation. |
Experimental Workflows and Methodologies
The general workflow for metabolic RNA labeling involves introducing a modified nucleoside to the cells, followed by RNA isolation and either purification of the labeled RNA or chemical conversion to introduce specific mutations for identification during sequencing.
4sU-Tagging Workflow
The foundational 4sU-tagging method relies on the specific biotinylation of the thiol group in the incorporated 4sU, allowing for the affinity purification of newly transcribed RNA.
Caption: Workflow for 4sU-tagging with affinity purification.
Nucleotide Conversion-Based Workflows (SLAM-seq, TimeLapse-seq, TUC-seq)
These methods build upon 4sU-labeling but replace the purification step with a chemical conversion that induces specific mutations (T-to-C) at the sites of 4sU incorporation. This allows for the computational identification of newly transcribed reads from sequencing data without physical separation.
Caption: General workflow for nucleotide conversion-based methods.
EU-Labeling Workflow
5-Ethynyluridine (B57126) (EU) labeling utilizes click chemistry for the detection or purification of newly synthesized RNA. The alkyne group in EU allows for a highly specific and efficient reaction with an azide-containing molecule, such as a biotin-azide for purification or a fluorescent-azide for imaging.
Caption: Workflow for 5-ethynyluridine (EU) labeling.
Detailed Experimental Protocols
4sU-Tagging and Purification Protocol
-
Metabolic Labeling with 4-thiouridine (4sU):
-
RNA Isolation:
-
Thiol-specific Biotinylation:
-
React the total RNA (typically 60-80 µg) with a thiol-reactive biotin (B1667282) compound like HPDP-Biotin or MTSEA biotin-XX.[3][4][9] This enables the separation of labeled RNA.
-
-
Purification of Labeled RNA:
-
Downstream Analysis:
-
Elute the enriched newly transcribed RNA from the beads.
-
The purified RNA can then be used for various downstream applications, including qRT-PCR, microarray analysis, or next-generation sequencing.[3]
-
SLAM-seq Protocol
-
Metabolic Labeling with 4sU:
-
Follow the same procedure as for 4sU-tagging.
-
-
RNA Isolation:
-
Isolate total RNA from the labeled cells.
-
-
Iodoacetamide (IAA) Treatment:
-
Treat the total RNA with iodoacetamide. This alkylates the sulfur atom of the incorporated 4sU.
-
-
Reverse Transcription and Sequencing:
-
During reverse transcription, the alkylated 4sU is read as a cytosine instead of a thymine, introducing T-to-C transitions in the resulting cDNA.[1]
-
Prepare sequencing libraries and perform high-throughput sequencing.
-
-
Data Analysis:
-
Analyze the sequencing data to identify and quantify the T-to-C transitions, which correspond to the locations of metabolically incorporated 4sU.[1]
-
5-EU Labeling and Click Chemistry Protocol
-
Metabolic Labeling with 5-ethynyluridine (EU):
-
Add 5-EU to the cell culture medium.
-
Incubate for the desired pulse duration.
-
-
RNA Isolation:
-
Isolate total RNA from the cells.
-
-
Click Reaction:
-
Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction.
-
React the EU-labeled RNA with an azide-functionalized molecule (e.g., biotin-azide for purification or a fluorescent azide (B81097) for imaging).
-
-
Purification or Detection:
-
If biotin-azide was used, purify the labeled RNA using streptavidin beads.
-
If a fluorescent azide was used, the labeled RNA can be visualized.
-
-
Downstream Analysis:
-
The purified RNA can be used for sequencing or other analyses.
-
Conclusion
The choice of an RNA metabolic labeling technique is a critical decision in experimental design for studying RNA dynamics. 4sU-based methods are widely adopted, with nucleotide conversion techniques like SLAM-seq offering a streamlined workflow by avoiding a physical purification step.[1] EU-labeling provides a versatile alternative with highly efficient and specific click chemistry for detection and purification. The selection should be guided by the specific biological question, the required temporal resolution, and the available resources for sequencing and data analysis. Careful optimization of labeling conditions is crucial to ensure high labeling efficiency while minimizing cellular toxicity.
References
- 1. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. Benchmarking metabolic RNA labeling techniques for high-throughput single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 9. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
Decoding RNA Synthesis: A Guide to Confirming 5-Ethyl-4-thiouridine (5-EU) Specificity
A critical guide for researchers navigating the nuances of metabolic RNA labeling. This document provides a comprehensive comparison of 5-Ethyl-4-thiouridine (5-EU) with alternative methods, offering detailed experimental protocols and data-driven insights to ensure the accuracy and specificity of RNA incorporation analysis.
Metabolic labeling with nucleoside analogs is a powerful technique for studying the dynamics of RNA synthesis. Among these, this compound (5-EU), a cell-permeable uridine (B1682114) analog, has gained prominence for its ability to be incorporated into nascent RNA. The ethynyl (B1212043) group on 5-EU allows for a highly specific and efficient "click" reaction with azide-functionalized molecules, enabling the visualization and isolation of newly transcribed RNA. However, ensuring the specific incorporation of 5-EU into RNA, and not DNA, is paramount for the accurate interpretation of experimental results. This guide provides a comparative overview of methods to confirm 5-EU specificity and discusses alternative labeling strategies.
The Challenge of Specificity: Potential for DNA Incorporation
Comparative Analysis of RNA Labeling Reagents
While 5-EU offers a versatile tool for RNA labeling, it is important to consider its characteristics in comparison to other commonly used analogs like 4-thiouridine (B1664626) (4sU) and 5-bromouridine (B41414) (5-BrU).
| Feature | This compound (5-EU) | 4-thiouridine (4sU) | 5-bromouridine (5-BrU) |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) | Biotinylation of the thiol group, leading to C to T transitions in sequencing | Immunoprecipitation with anti-BrdU/BrU antibodies |
| Advantages | High specificity and efficiency of click reaction; versatile for imaging and sequencing.[1][2] | Can be used for sequencing-based methods to identify labeled transcripts (e.g., TUC-seq, SLAM-seq).[3] | Well-established method with commercially available antibodies.[4] |
| Potential Artifacts | Incorporation into DNA in some cell types.[1] Neurotoxic effects observed in vivo in some models.[5] | At high concentrations, can inhibit rRNA synthesis and processing, and affect pre-mRNA splicing.[6][7][8] | Requires antibody-based detection which can have specificity issues and requires harsher denaturation steps. |
| Considerations for Use | Requires careful validation of RNA-specific incorporation. | Concentration and labeling time should be optimized to minimize off-target effects.[9] | May have lower cell permeability in some cell types.[7] |
Experimental Protocols for Validating 5-EU Specificity
To confidently attribute the 5-EU signal to nascent RNA, a combination of control experiments is crucial. The following protocols outline key validation strategies.
Transcription Inhibition Control
This experiment aims to demonstrate that the 5-EU signal is dependent on active transcription.
Protocol:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat one set of cells with a potent transcription inhibitor, such as Actinomycin D (typically 1-5 µg/mL), for 30-60 minutes prior to labeling. Treat a control set of cells with the vehicle (e.g., DMSO).
-
5-EU Labeling: Add 5-EU to the culture medium of both treated and control cells at the desired concentration (e.g., 0.5-1 mM) and incubate for the desired labeling period (e.g., 40 minutes).[10]
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.
-
Click Reaction: Perform the click reaction by incubating the cells with an azide-conjugated fluorophore (e.g., Alexa Fluor 488 azide) in the presence of a copper(I) catalyst.
-
Imaging and Analysis: Acquire images using fluorescence microscopy. A significant reduction in the fluorescent signal in the Actinomycin D-treated cells compared to the control cells indicates that the 5-EU incorporation is transcription-dependent.
Caution: It is important to note that transcription inhibitors can also indirectly affect DNA replication, so this control should be interpreted in conjunction with other validation methods.[1]
Nuclease Digestion Control
This set of experiments uses specific nucleases to differentiate between RNA and DNA incorporation.
Protocol:
-
Labeling and Fixation: Label cells with 5-EU and fix them as described above.
-
Nuclease Treatment: Before the click reaction, permeabilize the cells and treat separate samples with:
-
RNase A/H: To digest RNA.
-
DNase I: To digest DNA.
-
Buffer only: As a negative control.
-
-
Click Reaction and Imaging: Proceed with the click reaction and imaging.
-
Analysis:
-
A loss of signal after RNase treatment confirms RNA incorporation.
-
A loss of signal after DNase treatment suggests DNA incorporation.
-
No change in signal after nuclease treatment may indicate issues with nuclease activity or accessibility of the nucleic acids.
-
Important Consideration: Formaldehyde fixation can create cross-links that may hinder nuclease accessibility, potentially leading to false-negative results.[1]
Ribonucleotide Reductase Inhibition
To directly address the issue of 5-EU conversion to a deoxyribonucleoside, an RNR inhibitor can be used.
Protocol:
-
Cell Culture and Inhibitor Treatment: Culture cells and treat one group with an RNR inhibitor, such as hydroxyurea, for a sufficient duration to inhibit DNA synthesis.
-
5-EU Labeling: Label both inhibitor-treated and control cells with 5-EU.
-
Analysis: Analyze 5-EU incorporation via imaging or flow cytometry. A reduction in the 5-EU signal in the proliferative cell population of the hydroxyurea-treated group would suggest that a portion of the signal in the control group was due to DNA incorporation.[1]
Visualizing Experimental Workflows
To aid in the conceptualization of these validation experiments, the following diagrams illustrate the logical flow.
Caption: Workflow for transcription inhibition control.
Caption: Workflow for nuclease digestion controls.
Concluding Remarks for the Diligent Researcher
The utility of 5-EU as a tool for studying RNA biology is undeniable. However, its potential for off-target incorporation into DNA necessitates a cautious and rigorous approach to experimental design and data interpretation. By employing the validation strategies outlined in this guide, researchers can confidently distinguish between RNA and DNA synthesis, thereby ensuring the integrity of their findings. The choice of labeling reagent should always be guided by the specific biological question and the characteristics of the experimental system, with a clear understanding of the potential artifacts associated with each method.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 4. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repub.eur.nl [repub.eur.nl]
- 6. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 7. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. escholarship.org [escholarship.org]
- 10. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Ethyl-4-thiouridine against established RNA labeling methods
In the landscape of transcriptomics and drug development, the ability to meticulously track newly synthesized RNA is fundamental to understanding gene regulation and cellular responses to therapeutic interventions. Metabolic labeling of nascent RNA with nucleoside analogs has become a cornerstone of these investigations. This guide provides a comprehensive comparison of three established RNA labeling methods: 4-thiouridine (B1664626) (4sU), 5-ethynyluridine (B57126) (EU), and 5-bromouridine (B41414) (BrU).
A Note on 5-Ethyl-4-thiouridine (5-EU): At the time of this publication, there is a notable lack of peer-reviewed studies and publicly available data on the use of this compound for metabolic RNA labeling. Consequently, a direct, data-driven benchmark of this compound against the established methods presented here is not currently feasible. This guide, therefore, serves as a benchmark for established methodologies, providing a framework for the evaluation of novel labeling reagents like this compound as data becomes available.
Quantitative Comparison of Established RNA Labeling Methods
The selection of an appropriate RNA labeling method is contingent on a variety of factors, including the experimental system, the research question, and the desired downstream application. The following tables summarize key quantitative parameters for 4sU, EU, and BrU to facilitate an informed decision.
| Feature | 4-Thiouridine (4sU) | 5-Ethynyluridine (EU) | 5-Bromouridine (BrU) |
| Detection Method | Thiol-specific biotinylation followed by streptavidin purification, or nucleotide conversion for sequencing (T-to-C conversion).[1] | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[2] | Antibody-based immunoprecipitation using an anti-BrdU antibody.[2] |
| Toxicity | Can exhibit cytotoxicity at high concentrations and with prolonged exposure, potentially affecting rRNA synthesis and processing.[2] | Generally considered to have low cytotoxicity, but can be incorporated into DNA in some organisms.[3][4] | Generally considered less toxic than 4sU for short-term use.[1] |
| Perturbation to RNA Function | Can interfere with pre-mRNA splicing, especially for introns with weaker splice sites.[2] | Incorporation can potentially affect RNA structure and function, though generally considered minimal. | Can inhibit splicing and may be incorporated into DNA, leading to potential mutations.[2] |
| Downstream Compatibility | Compatible with a wide range of applications including RNA-seq, PAR-CLIP, and RNA-protein interaction studies.[5] | Versatile for various applications including imaging, purification, and sequencing. | Primarily used for immunoprecipitation-based methods to study RNA synthesis and decay.[6] |
| Sequencing Signature | Induces T-to-C transitions after chemical treatment, allowing for identification of labeled transcripts.[6] | No inherent sequencing signature; requires enrichment prior to sequencing. | No inherent sequencing signature; requires enrichment prior to sequencing. |
Experimental Workflows and Signaling Pathways
The general workflow for metabolic RNA labeling involves the introduction of a modified nucleoside into cell culture, its incorporation into newly transcribed RNA, and subsequent detection or isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of 4-Thiouridine and its Analogs on Cellular Processes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Ethyl-4-thiouridine (referred to in literature primarily as 4-thiouridine (B1664626) or 4sU), a widely utilized nucleoside analog, with other key alternatives. It aims to offer an objective analysis of their performance in cellular research, supported by experimental data, to aid in the selection of the most appropriate compound for specific research applications.
Introduction to 4-Thiouridine (4sU) and its Analogs
4-Thiouridine (4sU) is a photoreactive analog of uridine (B1682114) that is readily taken up by cells and incorporated into newly transcribed RNA.[1][2] This unique property allows for the specific labeling and subsequent isolation of nascent RNA transcripts, providing invaluable insights into RNA synthesis, processing, decay rates, and RNA-protein interactions.[2][3][4] Upon exposure to UV light at 365 nm, the 4-thio group in 4sU can form covalent crosslinks with associated RNA-binding proteins, a technique fundamental to methods like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP).
Despite its utility, the application of 4sU is not without its challenges. At elevated concentrations (typically >50 µM), 4sU can induce a nucleolar stress response, leading to the inhibition of ribosomal RNA (rRNA) synthesis and processing, and ultimately affecting cell proliferation.[5][6][7] This has prompted researchers to explore alternative nucleoside analogs and derivatives to mitigate these cytotoxic effects while retaining effective RNA labeling. This guide compares 4sU with two such alternatives: 5-Fluorouridine (5-FU), another uridine analog with known impacts on RNA metabolism, and 2-Thiouridine (s²U), a naturally occurring modified nucleoside. Additionally, we will discuss the development of 4sU prodrugs as a strategy to enhance labeling efficiency and cell permeability.[3][4][8]
Comparative Data of Uridine Analogs
The following table summarizes the key characteristics and cellular effects of 4-Thiouridine, 5-Fluorouridine, and 2-Thiouridine to facilitate a direct comparison.
| Feature | 4-Thiouridine (4sU) | 5-Fluorouridine (5-FU) | 2-Thiouridine (s²U) |
| Primary Application | Metabolic labeling of nascent RNA, PAR-CLIP.[3][4] | Primarily an anticancer agent, also used in RNA research. | Studying tRNA structure and function, codon-anticodon interactions.[9] |
| Mechanism of Action | Incorporation into RNA during transcription.[1][2] Photoreactive crosslinking with proteins. | Inhibits thymidylate synthase and incorporates into RNA, disrupting its function. | Naturally present in tRNA, stabilizes the C3'-endo sugar conformation, affecting RNA structure.[9] |
| Effect on rRNA Synthesis | Inhibits production and processing of 47S rRNA at concentrations >50 µM.[5][7] | Predominantly impairs rRNA processing, but not the production of 47S rRNA.[5] | Not typically used in a manner that directly assesses impact on overall rRNA synthesis. |
| Cellular Stress Response | Triggers nucleolar stress, leading to p53 stabilization and cell cycle inhibition at high concentrations.[5][6][7] | Induces cellular stress due to its cytotoxic nature as a chemotherapy agent. | As a natural modification, it is not associated with a stress response.[9] |
| Toxicity | Cytotoxicity observed at concentrations >100µM or with extended labeling times.[1][6] | High cytotoxicity, which is the basis for its therapeutic use. | Generally considered non-toxic in its natural context. |
| Advantages | Enables precise temporal analysis of RNA metabolism.[2] Allows for covalent capture of RNA-protein interactions. | Potent inhibitor of cell proliferation for cancer therapy. | Provides insights into the structural and functional roles of natural RNA modifications.[9] |
| Limitations | Potential for off-target effects and cellular stress at high concentrations.[1][5][6] | High toxicity limits its use for studying unperturbed cellular processes. | Not suitable for general metabolic labeling of all newly synthesized RNA. |
Experimental Protocols
This section details the methodologies for key experiments involving the use of 4-thiouridine and its analogs for cellular studies.
This protocol describes the fundamental procedure for labeling newly transcribed RNA in cell culture.
Materials:
-
Cell culture medium appropriate for the cell line
-
4-Thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)
-
Cultured cells at 70-80% confluency
-
TRIzol reagent or other RNA extraction kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency in the appropriate vessel size.[2]
-
Labeling: Prepare fresh cell culture medium containing the desired final concentration of 4sU. Recommended concentrations vary based on the labeling duration (e.g., 100-200 µM for 120 min, 500-1000 µM for 15-30 min).[2]
-
Remove the existing medium from the cells and replace it with the 4sU-containing medium.
-
Incubate the cells for the desired labeling period at 37°C and 5% CO₂.
-
Cell Lysis and RNA Extraction: After incubation, aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the culture dish by adding TRIzol reagent and scraping the cells.[2]
-
Proceed with total RNA extraction according to the manufacturer's protocol. The isolated RNA will contain 4sU-labeled nascent transcripts.
This protocol allows for the analysis of the impact of uridine analogs on the synthesis and processing of ribosomal RNA.
Materials:
-
U2OS cells or other suitable human cell line
-
Uridine, 5-Fluorouridine (5-FU), and 4-Thiouridine (4sU)
-
[³²P]-orthophosphate
-
Phosphate-free medium
-
TRIzol reagent
-
Agarose (B213101) gel electrophoresis equipment
-
PhosphorImager
Procedure:
-
Cell Treatment: Seed U2OS cells and grow to the desired confluency.
-
Incubate the cells with the desired concentrations of uridine, 5-FU, or 4sU for a specified period (e.g., 4 hours).
-
Radiolabeling: Replace the medium with phosphate-free medium containing the respective drugs and [³²P]-orthophosphate. Incubate for a pulse-labeling period (e.g., 30 minutes).
-
RNA Extraction and Analysis: Extract total RNA using TRIzol.
-
Separate the RNA on a denaturing agarose gel.
-
Visualize the total RNA by ethidium (B1194527) bromide staining to ensure equal loading.
-
Detect the nascent [³²P]-labeled rRNA by autoradiography using a PhosphorImager.[5]
-
Quantify the signals corresponding to the 47S pre-rRNA and its processed forms (e.g., 32S, 28S, 18S) to determine the relative levels of rRNA synthesis and processing.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key cellular processes and experimental workflows discussed in this guide.
Caption: Cellular uptake and metabolic activation of 4-Thiouridine (4sU).
Caption: Nucleolar stress response pathway induced by high concentrations of 4sU.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 5. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
Independent verification of results from 5-Ethyl-4-thiouridine studies
An Independent Researcher's Guide to Uridine (B1682114) Analogs for Nascent RNA Labeling: A Comparative Analysis of 5-Ethynyluridine (5-EU) and 4-Thiouridine (B1664626) (4sU)
For researchers, scientists, and professionals in drug development, the accurate measurement of RNA synthesis and turnover is critical. Metabolic labeling of nascent RNA using uridine analogs is a powerful technique for these studies. This guide provides an objective comparison of two widely used uridine analogs, 5-Ethynyluridine (5-EU) and 4-Thiouridine (4sU), to assist in the selection of the appropriate reagent and to provide a framework for the independent verification of experimental results. This guide also introduces a novel compound, 5-Ethynyl-4-thiouridine, which combines features of both 5-EU and 4sU.
Comparative Overview of 5-EU and 4sU
Both 5-EU and 4sU are analogs of uridine that are incorporated into newly transcribed RNA. The primary difference between them lies in the chemical handle they possess, which dictates the method of their subsequent detection and purification. 5-EU has an ethynyl (B1212043) group that allows for a "click" chemistry reaction with an azide-containing molecule, while 4sU has a thiol group that can be biotinylated.[1][2][3]
Quantitative Comparison of Labeling Parameters
The choice between 5-EU and 4sU can depend on the specific experimental context, including cell type, the duration of the labeling pulse, and the downstream application. The following table summarizes key quantitative parameters for their use in mammalian cell culture.
| Parameter | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) | References |
| Typical Concentration | 0.1 - 1 mM | 50 - 500 µM | [4][5][6][7][8] |
| Labeling Time | 0.5 - 24 hours | 15 minutes - 24 hours | [5][8] |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) | Thiol-specific biotinylation | [1][2][9] |
| Reported Cytotoxicity | Can inhibit cell proliferation without affecting viability at concentrations up to 1 mM.[6][7] May have lower toxicity than 4sU in some systems.[10] | Can induce nucleolar stress, inhibit rRNA synthesis, and inhibit cell proliferation, particularly at concentrations >50 µM and with longer incubation times.[8][11][12] | |
| Potential Off-Target Effects | Can be incorporated into DNA in some organisms, potentially due to the action of ribonucleotide reductase.[1] May perturb nuclear RNA metabolism and splicing.[7] | Can cause subtle alterations in pre-mRNA splicing.[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the verification of research findings. Below are generalized methodologies for nascent RNA labeling using 5-EU and 4sU.
5-Ethynyluridine (5-EU) Labeling Protocol
This protocol is a synthesis of methodologies for labeling nascent RNA in cultured mammalian cells.[5][13]
-
Cell Culture: Plate cells to be 70-80% confluent on the day of the experiment.
-
Preparation of Labeling Medium: Prepare a stock solution of 5-EU in DMSO (e.g., 100 mM). Just before use, dilute the 5-EU stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.5 mM).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the 5-EU-containing labeling medium. Incubate the cells for the desired pulse duration (e.g., 40 minutes) at 37°C in a CO2 incubator.
-
Cell Lysis and RNA Isolation: Following incubation, aspirate the labeling medium and lyse the cells directly on the plate using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.
-
Click Reaction: The ethynyl-labeled RNA is then conjugated to an azide-biotin tag via a copper(I)-catalyzed click reaction. This allows for the subsequent purification of the labeled RNA.
-
Purification of Labeled RNA: The biotinylated RNA is captured using streptavidin-coated magnetic beads. After stringent washing steps, the nascent RNA is eluted from the beads.
-
Downstream Analysis: The purified nascent RNA is now ready for downstream applications such as qRT-PCR or RNA sequencing.
4-Thiouridine (4sU) Labeling Protocol
This protocol is a generalized procedure for the metabolic labeling of RNA with 4sU in mammalian cells.[4][14][15][16]
-
Cell Culture: Grow cells to the desired confluency (e.g., 80-90%).
-
Preparation of 4sU Stock: Prepare a stock solution of 4sU in water or DMSO (e.g., 500 mM). Store aliquots at -20°C, protected from light.
-
Metabolic Labeling: Add the 4sU stock solution directly to the cell culture medium to achieve the final desired concentration (e.g., 500 µM). Gently swirl the plate to ensure even mixing. Incubate for the intended duration (e.g., 1 hour).
-
RNA Isolation: After the labeling period, harvest the cells and isolate total RNA using a standard method such as TRIzol extraction.
-
Thiol-specific Biotinylation: The 4sU-containing RNA is then biotinylated. This is typically achieved by reacting the RNA with a biotinylating agent such as HPDP-Biotin, which specifically reacts with the thiol group of the 4-thiouracil (B160184) base.
-
Purification of Labeled RNA: The biotinylated nascent RNA is then affinity-purified using streptavidin-coated magnetic beads.
-
Downstream Applications: The enriched nascent RNA can be used for various analyses, including RNA sequencing to determine transcription rates.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying biological pathways.
Caption: Experimental workflow for nascent RNA labeling.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Genome-wide technology for determining RNA stability in mammalian cells: Historical perspective and recent advantages based on modified nucleotide labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Ethyl-4-thiouridine: A Procedural Guide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as 5-Ethyl-4-thiouridine, is a critical component of this commitment. While specific disposal guidelines for every chemical compound are not always readily available, a systematic approach based on established laboratory safety protocols ensures the safe and compliant management of chemical waste.
This guide provides a procedural framework for the proper disposal of this compound, emphasizing adherence to general chemical waste management principles. It is essential to consult your institution's specific safety data sheets (SDS) and waste disposal protocols, as regulations can vary.
Characterization and Segregation: The First Line of Defense
The initial and most crucial step in waste disposal is the accurate characterization of the waste stream. For this compound, this involves determining its hazardous properties. While a specific Safety Data Sheet (SDS) for this compound was not found, SDS for similar compounds like 4-Thiouridine and other modified nucleosides suggest that it should be handled as a potentially hazardous chemical.
Key Steps:
-
Consult the SDS: Always refer to the manufacturer-provided SDS for specific hazard information, including toxicity, flammability, and reactivity.
-
Waste Profile: Determine if the waste is pure this compound, a dilute solution, or mixed with other chemicals. The composition of the waste will dictate the disposal route.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1][2] Incompatible chemicals can react dangerously, leading to the generation of heat, gas, or toxic fumes.[1][3]
Containment and Labeling: Ensuring Clarity and Safety
Proper containment and labeling are fundamental to preventing accidental exposure and ensuring that waste is handled correctly by disposal personnel.
Container Requirements:
| Requirement | Specification | Rationale |
| Material Compatibility | Use chemically resistant containers, such as high-density polyethylene (B3416737) (HDPE) or glass.[2] | Prevents degradation of the container and potential leaks. |
| Condition | Containers must be in good condition, free from cracks, leaks, or residue on the exterior.[4] | Ensures the integrity of the containment. |
| Closure | Must have a secure, leak-proof screw-on cap.[5] | Prevents spills and the release of vapors. |
| Size | The container should be appropriate for the volume of waste generated to avoid overfilling.[2] | Reduces the risk of spills and allows for safe handling. |
Labeling:
A hazardous waste label must be affixed to the container as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]
-
The concentration and composition if it is a mixture.
-
The date of accumulation.
-
The name and contact information of the principal investigator or laboratory.[6]
-
Appropriate hazard pictograms as indicated in the SDS.[6]
Storage and Disposal: The Final Steps
The temporary storage of chemical waste in the laboratory must be managed to minimize risks.
Storage Guidelines:
-
Designated Area: Store waste in a designated satellite accumulation area within the laboratory.[7]
-
Secondary Containment: Place waste containers in a secondary container, such as a chemical-resistant tray, to contain any potential leaks.[5]
-
Segregation: Store incompatible waste streams separately.[3]
-
Ventilation: Ensure the storage area is well-ventilated.
Disposal Procedure:
-
Do Not Dispose Down the Drain: Unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department for specific, neutralized, and highly diluted solutions, do not dispose of this compound down the sanitary sewer.[8]
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound, such as gloves or weigh boats, should be collected as hazardous waste.[5]
-
Contact EHS: When the waste container is full or has been in accumulation for the maximum allowed time (often 90 days), contact your institution's EHS or a licensed hazardous waste disposal contractor for pickup.[5]
-
Documentation: Maintain a record of all hazardous waste generated and disposed of, as required by regulations.[3]
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these systematic procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance by consulting your institution's specific guidelines and the chemical's Safety Data Sheet.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
Essential Safety and Operational Guide for Handling 5-Ethyl-4-thiouridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-Ethyl-4-thiouridine. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Hazard Identification and Risk Assessment
Potential Hazards:
-
May be harmful if ingested, inhaled, or absorbed through the skin.
-
May cause eye, skin, and respiratory tract irritation.
-
The toxicological properties have not been fully investigated.
A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
The primary barrier between laboratory personnel and a hazardous substance is appropriate PPE. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard | Purpose |
| Hands | Disposable nitrile gloves. Consider double gloving for extended handling. | EN 374 | To prevent skin contact. |
| Eyes | Safety glasses with side shields or chemical safety goggles. | ANSI Z87.1, EN 166 | To protect eyes from dust particles and splashes. |
| Body | Laboratory coat. | --- | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. If handling large quantities or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary. | --- | To prevent inhalation of dust. |
Note: Always inspect PPE for integrity before use and dispose of single-use items properly after handling the compound.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powdered form to avoid dust formation.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Use designated tools (e.g., spatulas, weighing paper) for handling the solid compound.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1]
-
Follow the manufacturer's specific storage temperature recommendations, which are often at -20°C for nucleoside analogs to ensure stability.[2]
First Aid Measures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1] |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear.[1] |
Spill and Disposal Procedures
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container.
-
Clean: Clean the spill area with a suitable decontaminating solution and then wash with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated PPE and other disposable materials should be placed in a sealed bag and disposed of as chemical waste.
Experimental Workflow: Weighing and Solubilizing this compound
The following diagram illustrates a standard workflow for preparing a solution of this compound.
Caption: Workflow for weighing and solubilizing this compound.
This structured approach ensures that all necessary safety precautions are taken at each step of the process, from preparation to cleanup. By adhering to these guidelines, researchers can minimize their risk of exposure and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
